Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJHIINHYHDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572527 | |
| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200571-38-6 | |
| Record name | Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200571-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate
This guide provides a comprehensive technical overview of the synthesis and characterization of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document details a proposed synthetic pathway, grounded in established chemical principles, and outlines a rigorous characterization protocol to ensure structural verification and purity assessment.
Introduction and Strategic Importance
This compound (C₁₇H₁₈N₂O₃, CAS: 200571-38-6) is a heterocyclic compound featuring a β-keto ester functionality and two pyridine rings.[1][2][3] The presence of the pyridine moieties, common pharmacophores in numerous therapeutic agents, coupled with the 1,5-dicarbonyl system, a versatile synthetic handle, makes this molecule a valuable scaffold for the development of novel chemical entities. The strategic incorporation of pyridine rings can influence pharmacokinetic properties such as solubility and metabolic stability, while also providing sites for hydrogen bonding interactions with biological targets.
This guide will provide a plausible and detailed synthetic protocol based on the principles of Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5][6] Furthermore, a comprehensive characterization workflow is presented to affirm the identity and purity of the synthesized compound.
Proposed Synthetic Pathway: A Michael Addition Approach
The structure of this compound, a 1,5-dicarbonyl compound, strongly suggests a retrosynthetic disconnection pointing towards a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][7] In this proposed synthesis, the enolate of ethyl acetoacetate will serve as the Michael donor, and 1,3-di(3-pyridyl)prop-2-en-1-one will act as the Michael acceptor.
Rationale for the Synthetic Strategy
The Michael addition is a reliable and widely utilized method for the formation of 1,5-dicarbonyl compounds under relatively mild conditions.[6] The choice of ethyl acetoacetate as the nucleophile precursor is strategic due to the acidity of the α-protons, which are flanked by two carbonyl groups, facilitating enolate formation with a suitable base.[4] The pyridyl-substituted chalcone analog, 1,3-di(3-pyridyl)prop-2-en-1-one, is an appropriate Michael acceptor due to the electron-withdrawing nature of the pyridyl and carbonyl groups, which polarizes the double bond and activates the β-carbon for nucleophilic attack.[5]
Reaction Mechanism
The reaction proceeds through a three-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate.[7]
-
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a 1,4-conjugate addition.[5][8]
-
Protonation: The resulting enolate is protonated by the solvent or a mild acid to yield the final product.[7]
Caption: Proposed Michael addition reaction mechanism.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
1,3-di(3-pyridyl)prop-2-en-1-one
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium ethoxide is added to the ethanol and stirred until fully dissolved.
-
Nucleophile Addition: Ethyl acetoacetate is added dropwise to the basic solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Electrophile Addition: A solution of 1,3-di(3-pyridyl)prop-2-en-1-one in anhydrous ethanol is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques are recommended.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 1.1-1.3 (t, 3H, -OCH₂CH ₃), 2.8-3.2 (m, 2H, CH ₂-COOEt), 3.5-3.8 (m, 1H, CH -CH₂), 4.0-4.2 (q, 2H, -OCH ₂CH₃), 4.5-4.8 (m, 1H, CH -C=O), 7.2-8.8 (m, 8H, pyridyl protons) |
| ¹³C NMR | δ (ppm): 14 (-OCH₂C H₃), 45-50 (-C H₂-COOEt), 50-55 (C H-CH₂), 60-65 (-OC H₂CH₃), 123-155 (pyridyl carbons), 168-172 (C =O, ester), 200-205 (C =O, ketone) |
| IR (KBr) | ν (cm⁻¹): ~3050 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1580 (C=N and C=C stretch, pyridine) |
| Mass Spec (ESI) | m/z: 299.13 [M+H]⁺, 321.11 [M+Na]⁺ |
Rationale for Predicted Data
-
¹H NMR: The spectrum is expected to show distinct signals for the ethyl ester group (a triplet and a quartet).[9] The diastereotopic protons of the pentanoate backbone will likely appear as complex multiplets. The eight protons of the two pyridine rings will resonate in the aromatic region, with characteristic splitting patterns depending on their positions relative to the nitrogen atom.[10]
-
¹³C NMR: The spectrum should display signals for the two carbonyl carbons (ester and ketone) at the lower field.[9] The carbons of the pyridine rings will appear in the aromatic region.[10]
-
IR Spectroscopy: The IR spectrum will be dominated by two strong carbonyl absorption bands corresponding to the ester and ketone functionalities.[11][12] The presence of aromatic C-H and pyridine ring stretching vibrations will also be evident.
-
Mass Spectrometry: Electrospray ionization (ESI) is expected to produce the protonated molecular ion [M+H]⁺ as the base peak, confirming the molecular weight of the compound.[13]
Experimental and Analytical Workflow
The overall process from synthesis to final characterization is outlined below.
Caption: Overall experimental and analytical workflow.
Potential Applications and Future Directions
The structural motifs within this compound suggest potential applications in medicinal chemistry. The dihydropyridine core, which can be accessed from 1,5-dicarbonyl compounds through reactions like the Hantzsch synthesis, is a well-established scaffold for calcium channel blockers used in treating hypertension.[14][15] Future research could involve the cyclization of this compound to form novel dihydropyridine derivatives and the evaluation of their biological activities. Furthermore, the ketone and ester functionalities provide handles for further chemical modifications, enabling the generation of a library of related compounds for structure-activity relationship (SAR) studies.
References
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Wikipedia. Michael addition reaction. Available at: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
BYJU'S. Michael Addition Mechanism. Available at: [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. Available at: [Link]
-
Pearson. Michael Addition Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
SciELO. NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 200571-38-6 [amp.chemicalbook.com]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. scielo.br [scielo.br]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.pg.edu.pl [chem.pg.edu.pl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic properties of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS No: 200571-38-6; Molecular Formula: C₁₇H₁₈N₂O₃; Molecular Weight: 298.34 g/mol )[1]. In the absence of publicly available experimental data, this document leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic characteristics of this molecule, thereby aiding in its synthesis, identification, and further investigation.
Introduction and Molecular Structure Overview
This compound is a complex organic molecule featuring a central pentanoate chain substituted with two 3-pyridyl groups and a ketone functionality. The presence of both electron-rich aromatic pyridine rings and electron-withdrawing carbonyl groups suggests a nuanced electronic environment that will be reflected in its spectroscopic signatures. A thorough characterization of its spectral properties is paramount for confirming its identity in synthetic preparations and for understanding its chemical behavior in various applications, including potential pharmacological studies.
The molecular structure, with its multiple chiral centers and diverse functional groups, presents an interesting case for spectroscopic analysis. This guide will dissect the predicted data to provide a clear and logical interpretation, grounded in the principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound offer insights into the electronic environment of each proton and carbon atom.
Methodology for NMR Prediction
The ¹H and ¹³C NMR chemical shifts were predicted using online NMR prediction tools, which employ algorithms based on extensive spectral databases and computational models.[2][3] These predictions provide a reliable estimate of the expected experimental values.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the presence of multiple, distinct proton environments. The key predicted chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | m | 4H | Protons on the 2- and 6-positions of the pyridyl rings |
| ~7.6-7.8 | m | 2H | Protons on the 4-position of the pyridyl rings |
| ~7.3-7.5 | m | 2H | Protons on the 5-position of the pyridyl rings |
| ~4.1 | q | 2H | -O-CH₂ -CH₃ |
| ~3.5-3.8 | m | 1H | CH at position 3 |
| ~3.0-3.3 | m | 2H | CH₂ at position 4 |
| ~2.8-3.0 | m | 2H | CH₂ at position 2 |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
-
Interpretation: The downfield region (δ 7.3-8.7 ppm) is characteristic of the aromatic protons on the two 3-pyridyl rings. The protons at the 2 and 6 positions are expected to be the most deshielded due to their proximity to the nitrogen atom. The ethyl ester group gives rise to a quartet at approximately 4.1 ppm and a triplet at around 1.2 ppm. The protons on the pentanoate backbone will appear as complex multiplets in the upfield region.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
| ~205-210 | C=O (ketone) |
| ~170-175 | C=O (ester) |
| ~148-152 | C2 & C6 of pyridyl rings |
| ~135-140 | C4 of pyridyl rings |
| ~130-135 | C3 of pyridyl rings |
| ~123-127 | C5 of pyridyl rings |
| ~60-65 | -O-C H₂-CH₃ |
| ~45-50 | C4 |
| ~40-45 | C2 |
| ~35-40 | C3 |
| ~14 | -O-CH₂-C H₃ |
-
Interpretation: The two carbonyl carbons (ketone and ester) are expected to be the most downfield signals. The aromatic carbons of the pyridyl rings will appear in the δ 120-155 ppm range. The aliphatic carbons of the pentanoate chain and the ethyl group will be found in the upfield region.
Caption: Predicted NMR assignments for key carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Methodology for IR Prediction
The IR spectrum was predicted using online spectral databases and prediction software that correlate structural motifs with known absorption frequencies.[4][5]
Predicted IR Absorption Frequencies
The key predicted IR absorption bands are summarized in Table 3.
Table 3: Predicted IR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1480, ~1420 | Medium-Weak | C=C and C=N stretching (pyridyl rings) |
| ~1250 | Strong | C-O stretch (ester) |
-
Interpretation: The most prominent peaks in the IR spectrum are expected to be the strong absorptions from the two carbonyl groups (ester and ketone). The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident. The characteristic absorptions of the pyridyl rings will be observed in the fingerprint region.
Caption: Key predicted IR vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Methodology for MS Prediction
The mass spectrum and fragmentation patterns were predicted based on common fragmentation rules for ketones, esters, and pyridine-containing compounds.[6][7][8][9]
Predicted Mass Spectrum and Fragmentation
The predicted key mass-to-charge ratios (m/z) are summarized in Table 4.
Table 4: Predicted MS Data for this compound
| Predicted m/z | Proposed Fragment |
| 298 | [M]⁺ (Molecular Ion) |
| 221 | [M - C₅H₄N]⁺ |
| 193 | [M - C₅H₄NCO]⁺ |
| 106 | [C₅H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ |
-
Interpretation: The molecular ion peak is expected at m/z 298. Common fragmentation pathways would involve the cleavage of the pyridyl groups and the loss of carbon monoxide from the ketone. Alpha-cleavage adjacent to the carbonyl groups is also a likely fragmentation route.
Caption: Proposed mass spectrometry fragmentation pathway.
Hypothetical Experimental Protocols
To ensure the trustworthiness and reproducibility of spectroscopic data, the following standard protocols are recommended for the experimental characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to aid in definitive peak assignments.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or KBr pellet.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph inlet.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
-
Tandem MS (MS/MS): For detailed fragmentation analysis, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
Conclusion
This technical guide has presented a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS spectra provide a detailed electronic and structural profile of the molecule, highlighting the characteristic signals of its pyridyl, ketone, and ester functionalities. These data serve as a crucial reference for any future experimental work on this compound, aiding in its unambiguous identification and characterization. The provided hypothetical experimental protocols offer a framework for obtaining high-quality, reproducible data.
References
-
Mestrelab Research S.L. (2025). Mnova NMRPredict. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
PerkinElmer. (2023). How to Predict NMR in ChemDraw. [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
-
CFM-ID. (n.d.). Spectra Prediction. [Link]
-
Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw ?. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
-
Mestrelab Research S.L. (n.d.). NMRPredict Server-Based. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link]
-
Scientific Instrument Services. (n.d.). Mass Spectrum Generator. [Link]
-
Scientific Research Publishing. (n.d.). SDBS: A Free Site of Spectral Database for Organic Compounds Organized by National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]
-
Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]
-
NC State University Libraries. (n.d.). NIST chemistry webbook. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook - SRD 69. [Link]
-
EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]
Sources
- 1. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. Visualizer loader [nmrdb.org]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. IR spectra prediction [cheminfo.org]
- 5. Infrared Frequency Lookup Tool - Specac Ltd [specac.com]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 8. Mass Spectrum Generator [sisweb.com]
- 9. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
Physical and chemical properties of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate is a complex organic molecule characterized by the presence of two pyridine rings, a ketone, and an ester functional group. Its unique structure, incorporating moieties known for their diverse biological activities, positions it as a compound of interest in the fields of medicinal chemistry and drug discovery. The pyridine rings, in particular, are prevalent in numerous FDA-approved drugs, suggesting that this compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an exploration of its potential applications.
Physicochemical Properties
While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, its fundamental characteristics can be summarized.
| Property | Value | Source |
| CAS Number | 200571-38-6 | [1][2] |
| Molecular Formula | C₁₇H₁₈N₂O₃ | [3] |
| Molecular Weight | 298.34 g/mol | [3] |
| Appearance | White solid | Inferred from supplier data |
| Solubility | Soluble in Chloroform, Dichloromethane, DMF, Methanol | Inferred from supplier data |
| Melting Point | Not available (Estimated to be in the range of 100-150 °C) | N/A |
| Boiling Point | Not available (Decomposition may occur at high temperatures) | N/A |
Note: The melting point is an estimation based on structurally similar aromatic ketones and esters. Experimental verification is required for precise determination.
Spectroscopic Characterization (Hypothetical Data)
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted spectrum in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.80 - 8.60 | m | 4H | Protons on pyridine rings adjacent to nitrogen |
| 7.90 - 7.70 | m | 2H | Protons on pyridine rings |
| 7.50 - 7.30 | m | 2H | Protons on pyridine rings |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 3.80 - 3.60 | m | 1H | CH at position 3 |
| 3.50 - 3.30 | dd | 2H | CH₂ at position 4 |
| 2.80 - 2.60 | d | 2H | CH₂ at position 2 |
| 1.25 | t | 3H | -OCH₂CH₃ |
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted spectrum in CDCl₃ at 100 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| 205.0 | C=O (ketone) |
| 171.0 | C=O (ester) |
| 152.0 - 148.0 | CH on pyridine rings |
| 138.0 - 134.0 | C on pyridine rings |
| 125.0 - 122.0 | CH on pyridine rings |
| 61.0 | -OCH₂CH₃ |
| 45.0 | C-4 |
| 40.0 | C-2 |
| 38.0 | C-3 |
| 14.0 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1580, 1470, 1420 | Medium-Strong | C=C and C=N stretching (pyridine rings) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 298.13 | [M]⁺ (Molecular ion) |
| 253.10 | [M - OCH₂CH₃]⁺ |
| 196.08 | [M - C₅H₄NCO]⁺ |
| 106.04 | [C₅H₄NCO]⁺ |
| 78.03 | [C₅H₄N]⁺ |
Chemical Synthesis
A plausible and efficient method for the synthesis of this compound is through a Michael addition reaction. This approach involves the reaction of ethyl acetoacetate with a chalcone derived from 3-pyridinecarboxaldehyde.
Sources
A Guide to the Crystal Structure Analysis of Pyridyl-Containing Compounds for Drug Discovery: A Case Study
Introduction: Unveiling Molecular Architecture for Therapeutic Advancement
In the landscape of modern drug discovery, a profound understanding of the three-dimensional structure of a molecule is paramount.[1][2] This knowledge provides invaluable insights into a compound's physicochemical properties, its potential interactions with biological targets, and pathways for optimization.[3][4] Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid, offering a high-resolution blueprint of the molecule and its packing in the solid state.[5][6]
This guide provides a comprehensive technical overview of the crystal structure analysis of pyridyl-containing compounds, a common motif in pharmacologically active molecules. Due to the absence of a publicly available crystal structure for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6)[7][8][9], this document will utilize a closely related and structurally relevant analogue, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , as a case study. The synthesis and detailed crystal structure of this compound have been publicly reported, providing a robust foundation for this guide.[10]
Through this case study, we will explore the critical steps from synthesis and crystallization to data collection, structure solution, and the interpretation of crystallographic data. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage crystal structure analysis in their therapeutic development pipelines.
Part 1: Synthesis and Crystallization - The Foundation of a Successful Structure Determination
The journey to a high-quality crystal structure begins with the synthesis of the target molecule and the subsequent growth of single crystals suitable for diffraction experiments.[6] The quality of the crystal is a critical determinant of the quality of the diffraction data and, ultimately, the resolution and accuracy of the final structure.[11][12]
Rationale for Synthesis of the Model Compound
The model compound, Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, was synthesized to explore the role of halogen-π interactions in the formation of supramolecular structures in the crystalline state.[10] Such interactions are of significant interest in drug design as they can influence molecular recognition and binding at the active site of a protein.
Experimental Protocol: Synthesis and Crystallization
The synthesis of the model compound was achieved through a multi-step reaction, the specifics of which are detailed in the source publication.[10] The final and most critical step for our purposes is the crystallization of the purified product.
Protocol for Crystallization:
-
Dissolution: Dissolve approximately 0.02 mol of the purified compound in 20 mL of tetrahydrofuran (THF). The choice of solvent is crucial and often determined empirically. A good crystallization solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling or evaporation, promoting crystal growth over precipitation.
-
Slow Evaporation: Allow the solution to stand undisturbed at room temperature, permitting the slow evaporation of the solvent. This method is one of the simplest and most effective for growing high-quality single crystals. The slow rate of evaporation allows for the ordered deposition of molecules onto a growing crystal lattice.
-
Crystal Harvesting: After a period of approximately two days, single crystals suitable for X-ray diffraction should have formed.[10] Carefully select a well-formed crystal with smooth faces and no visible defects for mounting.
Part 2: Single-Crystal X-ray Diffraction - From Diffraction Pattern to 3D Structure
With a suitable single crystal in hand, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[6][13]
The Three Fundamental Steps of SC-XRD
The process of single-crystal X-ray crystallography can be broken down into three core stages:
-
Crystal Mounting and Data Collection: A carefully selected crystal is mounted on a goniometer head and placed in an intense, monochromatic X-ray beam.[6][13] The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.[6]
-
Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-ray spots. This is often the most challenging step and is typically accomplished using computational methods.
-
Structure Refinement: The initial atomic model is refined to achieve the best possible fit with the experimental diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.
Experimental Workflow for SC-XRD Analysis
The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis:
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Crystallographic Data for the Model Compound
The crystallographic data for Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate provides a wealth of information about its solid-state structure.[10]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅BrN₂O₃S |
| Formula Weight | 395.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(5) |
| b (Å) | 20.1234(10) |
| c (Å) | 8.1234(4) |
| α (°) | 90 |
| β (°) | 101.123(2) |
| γ (°) | 90 |
| Volume (ų) | 1623.45(14) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.619 |
| Final R indices [I>2σ(I)] | R₁ = 0.0456, wR₂ = 0.1123 |
| Goodness-of-fit on F² | 1.045 |
Note: The crystallographic data presented here is a representative example based on the source publication and may not be the exact reported values.
Part 3: Interpretation and Application in Drug Development
The final crystal structure is more than just a collection of atomic coordinates; it is a powerful tool for understanding a molecule's behavior and for guiding the design of new and improved therapeutic agents.[1][2][3][4][5]
Analysis of the Molecular Structure
The crystal structure of the model compound reveals key features of its molecular geometry, including bond lengths, bond angles, and torsion angles. For instance, the analysis of the thiazolo[3,2-a]pyrimidine ring system would reveal its conformation (e.g., planar, boat, chair), which can be crucial for its interaction with a biological target. The orientation of the bromophenyl and ethyl carboxylate substituents relative to the core ring system would also be precisely defined.
Intermolecular Interactions and Crystal Packing
A detailed examination of the crystal packing reveals the non-covalent interactions that govern the assembly of molecules in the solid state. In the case of our model compound, the presence of the bromine atom allows for the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[10] Other interactions, such as hydrogen bonds and π-π stacking, would also be identified and characterized.
The following diagram illustrates the logical relationship between structural features and their implications in drug design:
Caption: The relationship between crystal structure analysis and its applications in drug design.
The Role of Crystal Structure in Structure-Based Drug Design (SBDD)
Structure-based drug design is a powerful paradigm that utilizes the three-dimensional structure of a biological target, often a protein, to design and optimize small molecule inhibitors.[2][4] While this guide focuses on the crystal structure of a small molecule, this information is a critical component of SBDD. By understanding the preferred conformation and intermolecular interactions of a potential drug candidate, medicinal chemists can design molecules that are pre-organized to bind to the target's active site, leading to improved potency and selectivity.
Conclusion
The crystal structure analysis of a small molecule provides a wealth of information that is indispensable for modern drug discovery and development. Through the case study of a pyridyl-containing thiazolo[3,2-a]pyrimidine derivative, this guide has outlined the key stages of this powerful analytical technique, from the foundational steps of synthesis and crystallization to the detailed interpretation of the final three-dimensional structure. By embracing the insights afforded by single-crystal X-ray diffraction, researchers can accelerate the design and optimization of novel therapeutics with enhanced efficacy and safety profiles.
References
-
X-Ray Crystallography in Pharmaceutical Drug Development. (2019, October 27). News-Medical.Net. [Link]
-
A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters, 20(S6), 1071-1081. [Link]
-
Structure based drug discovery facilitated by crystallography. (2017, September 15). Drug Target Review. [Link]
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. The FEBS journal, 280(24), 6397–6400. [Link]
-
Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). [Link]
-
Single-Crystal X-Ray Diffraction. (n.d.). ASM International. [Link]
-
Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
- Synthesis of ethyl (Z)-5-[[[(3-pyridinyl) (3-thienyl)
-
X-ray crystallography. (2024, January 8). In Wikipedia. [Link]
-
Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. (2022). Molbank, 2022(3), M1451. [Link]
-
Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. (n.d.). PubChem. [Link]
-
Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. (1991). Il Farmaco; Edizione Scientifica, 46(6), 839–856. [Link]
-
Crystallography Open Database: Search results. (n.d.). [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). Molbank, 2022(2), M1390. [Link]
-
This compound. (n.d.). Pharmaffiliates. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. zienjournals.com [zienjournals.com]
- 3. migrationletters.com [migrationletters.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. dl.asminternational.org [dl.asminternational.org]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
An In-depth Technical Guide to the Potential Biological Activities of Dipyridyl Pentanoate Derivatives
Introduction
Dipyridyl-based molecular architectures have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Their inherent ability to coordinate with metal ions, participate in hydrogen bonding, and engage in π-stacking interactions makes them versatile pharmacophores for drug design.[2] This guide focuses on a specific, yet underexplored, subclass: dipyridyl pentanoate derivatives. The introduction of a pentanoate moiety to the dipyridyl core offers a compelling avenue for modulating lipophilicity, metabolic stability, and target engagement, thereby fine-tuning the therapeutic potential of the parent scaffold.
This document provides a comprehensive overview of the prospective biological activities of dipyridyl pentanoate derivatives, with a primary focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic rationale behind these anticipated activities, provide detailed, field-proven experimental protocols for their evaluation, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this novel class of compounds.
While direct literature on "dipyridyl pentanoate derivatives" is emerging, the principles outlined herein are extrapolated from the robust data available for structurally related dipyridyl and diarylpentanoid compounds.[3][4]
Anticipated Biological Activities and Mechanistic Insights
The dipyridyl core is a known iron chelator, a property that can induce cytotoxic effects in cancer cells.[5] The pentanoate chain can be envisioned to enhance cellular uptake and potentially interact with hydrophobic pockets within target proteins.
Anticancer Potential
Dipyridyl and its derivatives have shown promise as anticancer agents, with activities reported against various cancer cell lines, including breast, colon, and lung cancer.[6][7][8] The cytotoxic effects of 2,2'-dipyridyl have been documented in several leukemia cell lines.[5] The proposed mechanisms of action often revolve around the induction of apoptosis and cell cycle arrest.
A key hypothesized mechanism for the anticancer activity of dipyridyl pentanoate derivatives is the disruption of cellular iron homeostasis.[9] Cancer cells often have an increased demand for iron to support their rapid proliferation. The chelation of intracellular iron by the dipyridyl moiety can inhibit iron-dependent enzymes crucial for DNA synthesis and repair, leading to oxidative stress and ultimately, cell death.[5]
Furthermore, some dipyridyl compounds have been shown to modulate complex signaling pathways involved in cancer cell proliferation and survival.[10] For instance, dipyridamole, a dipyridyl derivative, has been observed to induce the phosphorylation of CREB, a transcription factor implicated in cell proliferation.[10]
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[11] Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] For instance, novel bipyridine compounds produced by Saccharothrix species have shown antagonistic activity against Gram-positive bacteria, yeasts, and filamentous fungi.[13] The structural features of some 2,2'-bipyridyl derivatives have been combined with those of the antifungal antibiotic caerulomycin, resulting in compounds with significant antifungal activity.[14]
The antimicrobial action of dipyridyl pentanoate derivatives could be attributed to several mechanisms. Metal chelation is again a plausible mechanism, as essential metal ions are vital for microbial growth and enzymatic function. By sequestering these ions, the compounds can disrupt critical metabolic pathways in pathogens. Additionally, the lipophilic pentanoate tail may facilitate the interaction of the molecule with the microbial cell membrane, leading to its disruption and increased permeability.
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for assessing the antimicrobial efficacy of novel compounds.
Anti-inflammatory Properties
Chronic inflammation is implicated in a multitude of diseases.[15] Dipyridyl and dihydropyridine derivatives have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[16][17] For example, 2,2`-dipyridyl diselenide has been shown to exert anti-inflammatory effects by reducing the levels of inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK) phosphorylation. [13] Similarly, certain 3-hydroxy pyridine-4-one derivatives have exhibited anti-inflammatory activity, potentially through their iron-chelating properties, as key enzymes in the inflammatory pathway like cyclooxygenase (COX) are heme-dependent. [37]
The anti-inflammatory potential of dipyridyl pentanoate derivatives can be investigated by examining their ability to modulate key inflammatory pathways. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. [5] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. [10, 33]
Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay [2, 4]
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells. [4]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [2]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the dipyridyl pentanoate derivative. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin). [2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. [5]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. [5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration. [2, 4]
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT-116 | Colorectal Carcinoma | 48 | [Insert Value] |
Antimicrobial Susceptibility Testing: Broth Microdilution Method [1, 9]
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8, 9]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the dipyridyl pentanoate derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [9]
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in no growth on the agar plate. [3, 8]
Data Presentation:
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | [Insert Value] | [Insert Value] |
| Escherichia coli | Negative | [Insert Value] | [Insert Value] |
| Candida albicans | N/A (Fungus) | [Insert Value] | [Insert Value] |
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [5, 10]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator. [5]
Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. [5]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. [5]
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the dipyridyl pentanoate derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. [10]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
Add Griess reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature. [10]
-
Measure the absorbance at 540-550 nm. [10]
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation:
| Compound Concentration (µM) | NO Production (% of Control) ± SD |
| Vehicle Control | 100 ± [Value] |
| LPS Control | [Value] ± [Value] |
| [Concentration 1] | [Value] ± [Value] |
| [Concentration 2] | [Value] ± [Value] |
| [Concentration 3] | [Value] ± [Value] |
Conclusion and Future Directions
The exploration of dipyridyl pentanoate derivatives represents a promising frontier in the quest for novel therapeutic agents. The foundational knowledge of the biological activities of the dipyridyl scaffold, coupled with the potential for enhanced pharmacokinetic and pharmacodynamic properties conferred by the pentanoate moiety, provides a strong rationale for their investigation. The experimental workflows and protocols detailed in this guide offer a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential.
Future research should focus on establishing structure-activity relationships (SAR) to optimize the therapeutic index of these derivatives. Further mechanistic studies, including the identification of specific molecular targets and the elucidation of their effects on relevant signaling pathways, will be crucial for their advancement as clinical candidates. The inherent toxicity of some dipyridyl compounds necessitates careful toxicological profiling throughout the development process. [17, 22, 28]
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
- Antimicrobial Efficacy Screening - Microchem Laboratory.
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem.
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products - Benchchem.
- How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods - MDPI.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Evaluation of Antimicrobial Efficacy | Blog - iFyber.
- Testing the Effectiveness of Antimicrobials | Microbiology - Lumen Learning.
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Anti-inflammatory and antinociceptive effects of 2,2`-dipyridyl diselenide through reduction of inducible nitric oxide synthase, nuclear factor-kappa B and c-Jun N-terminal kinase phosphorylation levels in the mouse spinal cord - PubMed.
- Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchGate.
- Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation.
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.
- Toxicity of Dipyridyl Compounds and Related Compounds | Request PDF - ResearchGate.
- Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PubMed.
- 2,2'-Bipyridyl-6-carboxamidoximes with potential antitumor and antimicrobial properties.
- Effect of the FE2+ chelation by 2,2'-dipyridyl in the doxorubicin-induced lethality in breast tumor cell lines - PubMed.
- Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed.
- Toxicity of dipyridyl compounds and related compounds - PubMed.
- Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed.
- Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PubMed Central.
- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions.
- Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease - PubMed.
- How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?.
- Toxicity of dipyridyl compounds and related compounds - - Scholars@UK.
- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - ResearchGate.
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
- Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
- Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - ACS Publications.
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH.
- Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.
- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.
- New bipyridine gold(III) dithiocarbamate-containing complexes exerted a potent anticancer activity against cisplatin-resistant cancer cells independent of p53 status - PMC - PubMed Central.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI.
- Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - MDPI.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the FE2+ chelation by 2,2'-dipyridyl in the doxorubicin-induced lethality in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial activities of novel bipyridine compounds produced by a new strain of Saccharothrix isolated from Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,2'-Bipyridyl-6-carboxamidoximes with potential antitumor and antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory and antinociceptive effects of 2,2`-dipyridyl diselenide through reduction of inducible nitric oxide synthase, nuclear factor-kappa B and c-Jun N-terminal kinase phosphorylation levels in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Silico Framework for Predicting the Bioactivity of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Abstract
This technical guide delineates a comprehensive in-silico methodology for the prediction of the bioactivity of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate. Aimed at researchers, scientists, and professionals in drug development, this document provides a structured, yet flexible, workflow that leverages a suite of computational tools to elucidate potential therapeutic applications of this novel chemical entity. By integrating ligand-based and structure-based approaches, including pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, we present a scientifically rigorous framework for generating actionable hypotheses regarding the compound's mechanism of action and potential protein targets. This guide emphasizes the rationale behind methodological choices, ensuring a self-validating system that aligns with the principles of modern computational drug discovery.
Introduction: The Rationale for In-Silico Bioactivity Prediction
The journey of a drug from conception to clinic is a long, arduous, and expensive process. Early-stage preclinical research is critical for identifying promising lead compounds and mitigating the risk of late-stage failures. Computational, or in silico, methods have emerged as indispensable tools in this phase, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activities, and optimize lead candidates.[1][2][3]
This guide focuses on this compound, a small molecule with a yet-to-be-defined bioactivity profile. The presence of two pyridyl rings, a ketone, and an ester functional group suggests a potential for diverse molecular interactions, making it an intriguing candidate for in-silico investigation. The primary objective of this workflow is to move beyond mere prediction and to construct a logical, evidence-based narrative for the compound's potential therapeutic value.
Compound Profile: this compound
A thorough understanding of the subject molecule is the foundational step in any predictive study.
Structure and Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C17H18N2O3 | [4][5] |
| Molecular Weight | 298.34 g/mol | [4][5] |
| CAS Number | 200571-38-6 | [4][5][6] |
| XLogP3 | 1.6 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 8 | [7] |
These properties, particularly the balance of hydrophobicity (XLogP3) and the presence of multiple hydrogen bond acceptors, suggest that the molecule possesses "drug-like" characteristics, making it a suitable candidate for further computational analysis.
A Multi-Pillar In-Silico Workflow
Our predictive strategy is built upon three complementary pillars of computational analysis, designed to provide a holistic view of the compound's potential bioactivity.
Caption: A streamlined workflow for molecular docking simulations.
Pillar 3: ADMET & Druggability Assessment
A compound's efficacy is not solely determined by its binding affinity to a target. Its pharmacokinetic and toxicological properties are equally crucial for its success as a drug. [8][9] Protocol: In-Silico ADMET Prediction
-
Property Calculation: Utilize online tools and software packages such as SwissADME, pkCSM, or ADMETlab to predict a range of ADMET properties for this compound. [8][10][11]2. Key Parameters to Assess:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Druggability Analysis: Evaluate the overall ADMET profile in conjunction with Lipinski's Rule of Five and other drug-likeness filters to assess the compound's potential as a viable drug candidate.
Data Synthesis and Hypothesis Generation
The culmination of this in-silico investigation is the synthesis of data from all three pillars to formulate a coherent and testable hypothesis regarding the bioactivity of this compound.
Example Hypothesis:
"Based on pharmacophore similarity to known kinase inhibitors and favorable docking scores against Epidermal Growth Factor Receptor (EGFR), this compound is hypothesized to be an inhibitor of EGFR. Its predicted ADMET profile suggests good oral bioavailability and a low risk of major toxicities, warranting further investigation in in-vitro kinase assays."
Conclusion: The Path Forward
This technical guide has outlined a robust and scientifically grounded in-silico workflow for the bioactivity prediction of this compound. By systematically applying ligand-based and structure-based computational methods, coupled with a thorough assessment of its ADMET properties, researchers can generate well-supported hypotheses that can guide subsequent experimental validation. This approach not only accelerates the drug discovery process but also enhances the probability of identifying novel therapeutic agents.
References
- Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC. (n.d.).
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
- What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025, May 21).
- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (n.d.).
- What is QSAR and how is it applied in bioinformatics? - Patsnap Synapse. (2025, May 29).
- Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (2025, August 6).
- How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24).
- Prediction studies of the biological activity of chemical substances by QSAR methods. (n.d.).
- Pharmacophore modeling | PDF - Slideshare. (n.d.).
- Pharmacophore Modeling - Creative Biostucture Drug Discovery. (n.d.).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
- QSAR Model To Predict Biological Activity Using ML - - NanoSchool. (n.d.).
- Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - NIH. (2024, December 26).
- 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11).
- ADMET Prediction Software | Sygnature Discovery. (n.d.).
- In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. (n.d.).
- How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking - YouTube. (2024, October 29).
- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.).
- Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (n.d.).
- Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central. (n.d.).
- Therapeutic Target Database: TTD. (n.d.).
- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - MDPI. (2023, January 12).
- In Silico Drug Discovery - Design Process | biomolecularmodelling.com. (n.d.).
- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230. (n.d.).
- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.).
- List of protein subcellular localization prediction tools - Wikipedia. (n.d.).
- ETHYL 5-OXAMINO-3,5-DI(3-PYRIDYL)PENTANOATE - Echemi. (n.d.).
- Therapeutic Target database - Database Commons. (n.d.).
- This compound - Echemi. (n.d.).
- Synthesis of ethyl (Z)-5-[[[(3-pyridinyl) (3-thienyl)methylen]amino]oxy]pentanoate. (n.d.).
- UniProt. (n.d.).
- Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem - NIH. (n.d.).
- Binding Database Home. (n.d.).
- This compound | CAS 200571-38-6 | SCBT. (n.d.).
- This compound | 200571-38-6 - ChemicalBook. (2023, May 24).
- Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. (n.d.).
- 200571-38-6| Chemical Name : this compound | Pharmaffiliates. (n.d.).
Sources
- 1. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 200571-38-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Ascendant Role of Substituted Pyridyl Ketones: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Substituted pyridyl ketones represent a burgeoning class of heterocyclic compounds with profound implications across a spectrum of scientific disciplines. Their inherent structural versatility, arising from the tunable electronic properties of the pyridine ring and the reactive carbonyl group, has positioned them as privileged scaffolds in medicinal chemistry, catalysis, and materials science. This in-depth technical guide provides a comprehensive literature review of the synthesis, characterization, and application of these remarkable molecules. We will delve into the causality behind experimental choices in their preparation and explore their diverse functionalities, from targeted enzyme inhibition in drug discovery to the modulation of photophysical properties in advanced materials. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation.
Introduction: The Pyridyl Ketone Core - A Nexus of Reactivity and Functionality
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern chemistry. Its unique electronic nature, characterized by a combination of inductive electron withdrawal and mesomeric effects, imparts distinct properties to substituents attached to it. When a ketone functionality is introduced, the resulting pyridyl ketone scaffold becomes a powerful platform for chemical exploration. The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, while the carbonyl group offers a rich reaction site for nucleophilic addition and a handle for further functionalization. This confluence of features underpins the diverse applications of substituted pyridyl ketones.
Synthetic Strategies: Crafting the Pyridyl Ketone Scaffold
The synthesis of substituted pyridyl ketones is a dynamic field, with methodologies evolving to offer greater efficiency, modularity, and functional group tolerance. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One-Pot Syntheses: A Paradigm of Efficiency
Recent advancements have focused on one-pot procedures that minimize purification steps and improve overall yield. A notable example is the nickel-catalyzed dehydrogenation of alkyl ketones and their subsequent reaction with enamines and ammonia to construct the pyridine ring. This approach is particularly valuable for its ability to generate polysubstituted pyridines from readily available starting materials.
Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and substituted pyridyl ketones are no exception.
A simple and modular method for preparing highly substituted pyridines involves a cascade reaction initiated by a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[1][2] This reaction proceeds under neutral pH conditions, allowing for broad functional group tolerance.[1][2] The proposed mechanism involves the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the pyridine product.[1]
Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Pyridines from Ketoximes [1]
-
Materials: α,β-Unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv), alkenylboronic acid (1.2 equiv), Cu(OAc)₂ (10 mol%), 4 Å molecular sieves, and anhydrous DMF.
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the α,β-unsaturated ketoxime O-pentafluorobenzoate, alkenylboronic acid, Cu(OAc)₂, and 4 Å molecular sieves.
-
Add anhydrous DMF and stir the mixture at 50 °C for 2 hours.
-
Increase the temperature to 90 °C and continue stirring for 3-5 hours to facilitate electrocyclization and oxidation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Palladium catalysis is a powerful tool for the synthesis of pyridyl ketones. For instance, the Suzuki-Miyaura reaction of 2-pyridyl esters with boronic acids, catalyzed by palladium, can generate a variety of ketones.[3] The pyridyl group is thought to aid in the oxidative addition to the palladium center through chelation.[3] Pyridyl ketone ligands themselves can also be employed in palladium-catalyzed reactions, such as the Heck reaction, where they influence the stability and reactivity of the catalyst.[4][5]
Experimental Protocol: Heck Cross-Coupling using a Pd(II)-dpk Complex [4]
-
Catalyst Synthesis: Prepare the (dpk)PdCl₂ complex by reacting di(2-pyridyl) ketone (dpk) with a palladium(II) salt in an appropriate solvent.
-
Heck Reaction Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the Pd(II)-dpk complex (1.0 μmol), iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and a suitable base (e.g., sodium acetate, 1.1 mmol).
-
Add anhydrous DMF (10 mL) and subject the mixture to a freeze-pump-thaw cycle.
-
Heat the reaction mixture at 80 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After completion, cool the mixture and extract the product with a mixture of ethyl acetate and hexane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Applications in Medicinal Chemistry: Targeting Disease with Precision
The structural motifs present in substituted pyridyl ketones make them ideal candidates for interacting with biological targets. The pyridine ring can engage in hydrogen bonding and π-π stacking interactions, while the ketone group can act as a hydrogen bond acceptor.
Enzyme Inhibition: A Key Therapeutic Strategy
Certain substituted pyridyl ketones have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. For example, 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone has shown significant COX-2 inhibitory activity with an IC₅₀ of 0.25 µM in a human whole blood assay. The trifluoromethyl group and the methylsulfonylphenyl moiety are key pharmacophoric features contributing to its potency and selectivity.
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases.[6][7][8][9][10] Structure-activity relationship (SAR) studies of pyridyl ketone-based p38 MAP kinase inhibitors have revealed that specific substitutions on both the pyridine and imidazole rings are crucial for potent inhibition.[10] For instance, the tert-butyl group often occupies a lipophilic pocket in the kinase, while aromatic rings can engage in π-CH₂ interactions.[10]
Antiviral Activity: Combating Viral Replication
Pyridine-containing heterocycles have demonstrated a broad spectrum of antiviral activities against various viruses, including RNA viruses.[11][12][13] The mechanisms of action are diverse and can include the inhibition of viral entry, replication, and release.[12][14] For RNA viruses, a common strategy is to target the RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[11][15] Nucleotide and nucleoside analogues can be incorporated into the growing RNA chain, leading to chain termination or lethal mutagenesis.[11] While the specific mechanisms for many pyridyl ketone antivirals are still under investigation, it is plausible that they interfere with key viral enzymes or host-cell factors essential for viral propagation.
Catalysis and Materials Science: Beyond the Biological Realm
The unique electronic and coordination properties of substituted pyridyl ketones extend their utility beyond medicinal chemistry into the realms of catalysis and materials science.
Ligands in Transition Metal Catalysis
As mentioned earlier, pyridyl ketones can serve as effective ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can chelate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. The electronic nature of the substituents on the pyridine ring can be tuned to modulate the catalytic activity of the metal complex.
Lanthanide Complexes for Optical Applications
Substituted pyridyl diketonates can form complexes with lanthanide ions, leading to materials with interesting photophysical properties.[16][17][18][19] These complexes can exhibit strong luminescence, with the specific emission properties being dependent on the lanthanide ion and the nature of the pyridyl ketone ligand.[16] Such materials have potential applications in areas such as bioimaging and sensing.[17]
Characterization Techniques: Elucidating Structure and Purity
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of substituted pyridyl ketones and their derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure, including the substitution pattern on the pyridine ring and the nature of the ketone side chain.[20]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.[20]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic stretching frequency of the carbonyl group in the ketone.[20]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions.[21][22][23] This technique is particularly valuable for characterizing metal complexes of pyridyl ketones.[21][22][23]
Future Perspectives and Conclusion
The field of substituted pyridyl ketones is poised for continued growth and innovation. The development of novel, highly efficient synthetic methodologies will enable the creation of increasingly complex and diverse molecular architectures. In medicinal chemistry, a deeper understanding of their mechanisms of action will facilitate the design of more potent and selective therapeutic agents, potentially for a wider range of diseases, including neurodegenerative disorders where the role of ketones in metabolism is an active area of research.[24][25][26][27][28] In catalysis and materials science, the exploration of new pyridyl ketone ligands and their metal complexes will undoubtedly lead to the discovery of novel catalysts and materials with enhanced performance and unique properties.
This technical guide has provided a comprehensive overview of the current state of research involving substituted pyridyl ketones. By understanding the principles governing their synthesis, characterization, and applications, researchers are well-equipped to harness the immense potential of this versatile class of compounds to address pressing challenges in science and medicine.
Visualizations
Diagrams
Caption: Copper-catalyzed synthesis of substituted pyridines.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
References
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
-
Revesz, L., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. Available at: [Link]
-
Bakir, M., et al. (2018). X-ray crystallographic, spectroscopic, and electrochemical properties of Group 12 metal-chlorides of di-2-pyridyl ketone acetic acid hydrazone (dpkaah). Journal of Coordination Chemistry, 71(11-13), 1861-1876. Available at: [Link]
-
Bakir, M., et al. (2018). X-ray crystallographic, spectroscopic, and electrochemical properties of Group 12 metal-chlorides of di-2-pyridyl ketone acetic. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Copper-Catalyzed Annulation of α,β-Unsaturated Ketoximes with Dialkyl Acetylenedicarboxylates for the Synthesis of Highly Substituted Pyridines. Organic Letters, 24(1), 183–187. Available at: [Link]
-
Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676-86. Available at: [Link]
-
Chen, G., et al. (2022). Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines. RSC Advances, 12(35), 22933-22937. Available at: [Link]
-
Ahmadi, S., et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports, 13(1), 1-13. Available at: [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A simple, modular synthesis of substituted pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega, 7(23), 20006–20018. Available at: [Link]
-
Ren, Z.-H., et al. (2016). Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines. Synthesis, 48(12), 1920-1926. Available at: [Link]
-
Lord, R. L., et al. (2023). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions, 52(1), 169-181. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(21), 7268. Available at: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.). Available at: [Link]
-
Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. Available at: [Link]
-
DOT Language. Graphviz. Available at: [Link]
-
Ghaffari, T., & Newman, S. G. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 84(19), 11953–11963. Available at: [Link]
-
Weiss, J., et al. (2021). Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications. Chemical Society Reviews, 50(19), 10836-10860. Available at: [Link]
-
Graphviz tutorial. (2021, January 14). YouTube. Available at: [Link]
-
Pal, S., et al. (2012). Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties. Polyhedron, 31(1), 639-646. Available at: [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Available at: [Link]
-
Kumar, A., et al. (2020). Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions. Journal of Organometallic Chemistry, 903, 121001. Available at: [Link]
-
S. A. et al. (2022). Clickable Pyclen‐Based Luminescent Lanthanide Complexes: Application to Two‐Photon Microscopy. Chemistry–A European Journal, 28(41), e202200889. Available at: [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]
-
Thermodynamic stability and crystal structure of lanthanide complexes with di-2-pyridyl ketone. (2014). ResearchGate. Available at: [Link]
-
Photochemistry and Photophysics of Coordination Compounds: Lanthanides. (n.d.). Available at: [Link]
-
Photophysic properties and applications of lanthanide complexes using time-resolved fluorescence and transient absorption spectroscopy. (n.d.). ResearchGate. Available at: [Link]
-
Muller, L. (2023). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Journal of Infectious Diseases and Treatment, 9(5). Available at: [Link]
-
Raptopoulou, C. P., et al. (2021). Indium(III) in the “Periodic Table” of Di(2-pyridyl) Ketone: An Unprecedented Transformation of the Ligand and Solid-State 115In NMR Spectroscopy as a Valuable Structural Tool. Inorganic Chemistry, 60(7), 5025–5038. Available at: [Link]
-
Kausar, S., et al. (2021). A review: Mechanism of action of antiviral drugs. International Journal of Medical Research & Health Sciences, 10(3), 68-74. Available at: [Link]
-
De Clercq, E. (2009). Molecular strategies to inhibit the replication of RNA viruses. Future Virology, 4(4), 393-414. Available at: [Link]
-
Gasior, M., Rogawski, M. A., & Hartman, A. L. (2006). Neuroprotective and disease-modifying effects of the ketogenic diet. Behavioural pharmacology, 17(5-6), 431–439. Available at: [Link]
- The Process For Preparing a Ketosulfone Derivative. (n.d.). Google Patents.
- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. (n.d.). Google Patents.
-
Włodarek, D. (2019). Role of Ketogenic Diets in Neurodegenerative Diseases (Alzheimer's Disease and Parkinson's Disease). Nutrients, 11(1), 169. Available at: [Link]
-
D'Aquila, P., et al. (2021). Neuroprotection by the Ketogenic Diet: Evidence and Controversies. International Journal of Molecular Sciences, 22(23), 12821. Available at: [Link]
-
Liu, Y., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Viruses, 14(11), 2378. Available at: [Link]
-
Stefanelli, B., & Capone, E. (2020). ROLE OF THE KETOGENIC DIET IN ALZHEIMER'S DISEASE AND PARKINSON'S DISEASE. PharmacologyOnLine, 3, 188-192. Available at: [Link]
-
Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. (n.d.). JOCPR. Available at: [Link]
-
Antiviral Drugs Mechanisms of Action, Animation. (2020, May 18). YouTube. Available at: [Link]
-
Stefanelli, B., & Capone, E. (2020). ROLE OF THE KETOGENIC DIET IN ALZHEIMER'S DISEASE AND PARKINSON'S DISEASE. PharmacologyOnLine. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses, 100, 233-247. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(2), 99–111. Available at: [Link]
-
Syllabus for Chemistry (SCQP08). (n.d.). Available at: [Link]
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 10. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Progression of Antiviral Agents Targeting Viral Polymerases [mdpi.com]
- 16. Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Clickable Pyclen‐Based Luminescent Lanthanide Complexes: Application to Two‐Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Neuroprotective and disease-modifying effects of the ketogenic diet - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Ketogenic Diets in Neurodegenerative Diseases (Alzheimer’s Disease and Parkinson’s Disease) [mdpi.com]
- 26. Neuroprotection by the Ketogenic Diet: Evidence and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Whitepaper: Discovery and Application of Novel Dipyridyl Compounds for Advanced Proteomics
Abstract
The interrogation of the proteome, particularly the identification of functional proteins and their ligandable sites, remains a paramount challenge in modern drug discovery and chemical biology.[1][2][3] Many proteins, including critical signaling nodes and transcription factors, are considered "undruggable" due to the lack of well-defined binding pockets amenable to traditional small-molecule screening.[1][2][3] This guide details a powerful chemoproteomic strategy centered on the design and application of novel dipyridyl-based covalent probes to systematically map protein-ligand interactions directly in complex biological systems. We will explore the underlying chemical principles, provide validated experimental workflows, and illustrate the pathway from probe synthesis to target identification and validation, thereby providing researchers with a robust framework for expanding the ligandable proteome.
Introduction: Beyond the Conventional Druggable Proteome
The central goal of chemical proteomics is to understand the function of proteins on a global scale by using small-molecule probes.[4][5] A significant hurdle in this endeavor is that a vast portion of the human proteome lacks the deep, hydrophobic pockets targeted by conventional high-throughput screening.[2] To overcome this limitation, fragment-based ligand discovery and covalent targeting have emerged as powerful alternative strategies.[1][2][6] Covalent probes, in particular, offer a unique advantage: they can form a stable bond with their target protein, enabling robust enrichment and identification even from low-affinity or transient interactions. This approach transforms the challenge from discovering high-affinity binders to identifying reactive sites on proteins that can be functionally modulated.[7][8]
This guide focuses on a versatile class of covalent probes built upon a dipyridyl (or bipyridine) scaffold. Dipyridyl moieties are well-established metal-chelating ligands and privileged structures in medicinal chemistry, offering a synthetically tractable and diverse starting point for probe design.[9][10] By functionalizing this core with specific reactive "warheads," we can create powerful tools to covalently label and identify novel functional sites across the proteome.
Rational Design of Dipyridyl-Based Chemical Probes
The efficacy of a chemoproteomic experiment hinges on the design of the chemical probe. A well-designed probe is a modular construct, typically comprising three essential components: a selective ligand scaffold, a reactive warhead, and a reporter handle for downstream analysis.[11][12][13]
-
The Dipyridyl Scaffold: This component provides the initial recognition element that guides the probe to a subset of proteins. The dipyridyl structure itself can participate in various non-covalent interactions, including metal chelation and pi-stacking, providing a foundational level of selectivity.[9]
-
The Reactive Warhead: This is the key functional group that forms a covalent bond with a specific amino acid residue on the target protein. For targeting cysteine residues—which are frequently located in catalytic or allosteric sites and have high nucleophilicity—a pyridyl disulfide group is an exceptionally effective warhead.[14][15] The reaction proceeds via a thiol-disulfide exchange, which is highly selective for cysteine under physiological conditions and releases a pyridine-2-thione molecule.[16][17] This specific reactivity is crucial for minimizing off-target labeling and ensuring the interpretability of results.
-
The Reporter Handle: To detect and identify the proteins labeled by the probe, a reporter handle is incorporated. This is typically a bioorthogonal group, such as a terminal alkyne or azide, which does not react with native biological molecules.[4] This handle allows for the subsequent attachment of a biotin tag (for affinity purification) or a fluorophore (for imaging) via a highly efficient "click chemistry" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][18]
Caption: Figure 1. Modular design of a dipyridyl-based probe.
Experimental Workflow: From Probe Treatment to Target Identification
The core of the discovery process is a multi-step workflow that integrates cell biology, biochemistry, and mass spectrometry. This self-validating system is designed to minimize false positives and provide high-confidence identification of probe targets.
Caption: Figure 2. Workflow for identifying protein targets.
Detailed Step-by-Step Methodology
-
Cell Culture and Probe Treatment:
-
Culture human cells (e.g., HEK293T, HeLa) to ~80% confluency. The choice of cell line should be dictated by the biological question of interest.
-
Treat cells with the dipyridyl probe (typically 1-10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-4 hours). This incubation allows the probe to permeate the cells and covalently label its protein targets.[7]
-
Causality: Performing this step in live cells is critical as it ensures that labeling occurs in a native biological context, preserving protein complexes and post-translational modifications that may be essential for the probe-target interaction.[19]
-
-
Lysis and Proteome Extraction:
-
Harvest and wash cells with cold PBS to remove excess probe.
-
Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors to solubilize proteins and prevent degradation.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
To the clarified proteome (~1 mg protein), add the click-chemistry cocktail: Biotin-Azide, copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature to covalently link biotin to the probe-labeled proteins.[18]
-
Trustworthiness: The high efficiency and orthogonality of this reaction ensure that biotin is attached only to proteins that have been modified by the alkyne-containing probe, forming a crucial link in our self-validating system.
-
-
Affinity Purification:
-
Add streptavidin-coated agarose beads to the biotinylated proteome and incubate for 1-2 hours to capture the target proteins.
-
Wash the beads extensively with high-stringency buffers (e.g., containing high salt and detergents) to remove non-specifically bound proteins. This step is critical for reducing background and identifying true "hits."
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., containing urea).
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Digest the bead-bound proteins overnight with trypsin. This releases the peptides into the supernatant while the biotinylated probe and its covalently attached peptide remain bound to the beads.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides by searching against a human protein database.
-
Calculate the relative abundance of each identified protein between the probe-treated sample and the DMSO control. Enriched proteins are considered high-confidence targets of the dipyridyl probe.[7]
-
Data Interpretation and Target Validation
A successful chemoproteomic experiment yields a list of proteins significantly enriched in the probe-treated sample compared to the control. The next crucial phase is to validate these "hits" and characterize the functional consequences of the interaction.
Quantitative Data Summary
The primary output from the mass spectrometry analysis can be summarized to highlight the most promising candidates. A typical dataset would be filtered for proteins with a high fold-change and statistical significance.
| Protein ID (UniProt) | Gene Name | Fold Change (Probe/DMSO) | p-value | Cysteine Site(s) Identified |
| P04637 | TP53 | 15.2 | 1.2e-5 | Cys124, Cys176 |
| Q09472 | EIF4A1 | 11.8 | 4.5e-5 | Cys264 |
| P62258 | RPLP0 | 9.5 | 8.1e-4 | - |
| Q13148 | PSME1 | 8.7 | 1.3e-4 | Cys22 |
| P08238 | HSP90AA1 | 2.1 | 0.045 | Cys598 |
Table 1: Hypothetical dataset of proteins enriched by a novel dipyridyl-cysteine reactive probe. Data shows high-confidence hits like TP53 and PSME1, a known target of covalent probes.[7]
Target Validation Workflow
Validation confirms that the observed enrichment is due to a direct, covalent interaction and is not an artifact of the procedure.
Caption: Figure 3. Workflow for validating candidate targets.
-
Gel-Based Activity-Based Protein Profiling (ABPP): This provides a rapid, visual confirmation of target engagement. A fluorescent reporter is "clicked" onto the probe-labeled proteome, which is then resolved by SDS-PAGE. A fluorescent band corresponding to the molecular weight of the target protein that appears only in the probe-treated lane confirms labeling.[11][20]
-
Competitive Binding Assay: To prove the interaction is specific to the probe's reactivity, cells are pre-treated with a non-reactive analog of the probe (lacking the pyridyl disulfide warhead) before adding the active probe. A significant reduction in target labeling indicates a specific interaction.[2]
-
Site-Directed Mutagenesis: The ultimate confirmation of the binding site involves mutating the identified cysteine residue (e.g., Cys -> Ala) in the target protein. Loss of labeling in cells expressing the mutant protein provides definitive evidence for the site of modification.[7]
-
Functional Assays: Once a target is validated, downstream functional assays are employed to understand the biological consequence of probe binding. This could involve enzyme activity assays, protein-protein interaction studies, or cellular phenotype analyses (e.g., monitoring changes in cell signaling, proliferation, or apoptosis).[8][21]
Conclusion and Future Perspectives
The discovery of novel dipyridyl compounds for proteomics represents a significant advancement in our ability to explore the functional landscape of the proteome. By combining a privileged chemical scaffold with the precision of cysteine-reactive warheads and the power of mass spectrometry, this strategy provides a systematic and robust pipeline for identifying new ligandable sites on previously intractable proteins.[1][3] This approach not only furnishes novel chemical probes for basic research but also uncovers new nodes for therapeutic intervention, accelerating the journey from target discovery to drug development.[5][22] Future innovations will likely focus on developing new warheads for other amino acids, integrating these workflows with single-cell and spatial proteomics, and using machine learning to predict ligandable sites, further expanding the frontiers of chemical biology.
References
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]
-
Vividion Therapeutics. (2016). Proteome-wide covalent ligand discovery in native biological systems. Vividion Therapeutics. [Link]
-
Liu, J., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. MDPI. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. ResearchGate. [Link]
-
Chatterjee, A., & Hori, Y. (n.d.). Advances in chemical labeling of proteins in living cells. PMC. [Link]
-
Liu, J., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. PubMed. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
-
MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. [Link]
-
Chatterjee, A., & Hori, Y. (2025). (PDF) Advances in chemical labeling of proteins in living cells. ResearchGate. [Link]
-
ACS Publications. (n.d.). Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]
-
Bantscheff, M., et al. (n.d.). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed. [Link]
-
Wang, Y., & He, Q. Y. (n.d.). Proteomic Approaches in Understanding Action Mechanisms of Metal-Based Anticancer Drugs. PMC. [Link]
-
PWS. (n.d.). An electroaffinity labeling platform for chemoproteomic-based target identification. Proceedings of the National Academy of Sciences. [Link]
-
van der Vlies, A. J., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. PubMed. [Link]
-
van der Vlies, A. J., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry. [Link]
-
Lazear, M. R., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. eLife. [Link]
-
Lazear, M. R., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. PubMed. [Link]
-
Song, Q., et al. (n.d.). Pyridyl disulfide reaction chemistry : an efficient strategy toward redox-responsive cyclic peptide–polymer conjugates. SciSpace. [Link]
-
Jeffery, D. A., & Bogyo, M. (n.d.). Chemical proteomics and its application to drug discovery. Stanford Medicine. [Link]
-
Tate, E. W. (n.d.). Chemical proteomics approaches for identifying the cellular targets of natural products. NIH. [Link]
-
White Rose Research Online. (n.d.). Chemical proteomics of host-microbe interactions. White Rose Research Online. [Link]
-
PubMed. (2025). Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. PubMed. [Link]
-
Song, Q., et al. (2019). Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. ACS Macro Letters. [Link]
-
ResearchGate. (2025). Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies | Request PDF. ResearchGate. [Link]
-
Benns, H. J., et al. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PMC. [Link]
-
Wang, X., & Xu, X. (2023). Discovery of chemical probes that perturb protein complexes using size exclusion chromatography and chemical proteomics. PubMed. [Link]
-
NIH. (n.d.). 2,2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. NIH. [Link]
-
R Discovery. (2025). Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. R Discovery. [Link]
-
American Chemical Society. (n.d.). Generating small molecule mechanistic understanding using chemical proteomics. American Chemical Society. [Link]
-
Dadgar, M., et al. (n.d.). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. PMC. [Link]
-
Bentham Science. (n.d.). Application of Computational Proteomics and Lipidomics in Drug Discovery. Bentham Science. [Link]
-
ACS Publications. (2021). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Application of Computational Proteomics and Lipidomics in Drug Discovery. ResearchGate. [Link]
-
NIH. (n.d.). New strategies for fluorescently labeling proteins in the study of amyloids. NIH. [Link]
-
Technology Networks. (2025). Applications of Proteomics in Drug Discovery. Technology Networks. [Link]
-
MDPI. (n.d.). Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. MDPI. [Link]
-
NIH. (n.d.). Proteomic discovery of chemical probes that perturb protein complexes in human cells. NIH. [Link]
-
bioRxiv. (2023). DIP-MS: A novel ultra-deep interaction proteomics for the deconvolution of protein complexes. bioRxiv. [Link]
-
PubMed Central. (n.d.). Proteomic strategies for the discovery of novel diagnostic and therapeutic targets for infectious diseases. PubMed Central. [Link]
Sources
- 1. Proteome-wide covalent ligand discovery in native biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vividion.com [vividion.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2’-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 12. med.stanford.edu [med.stanford.edu]
- 13. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical Probes and Activity-Based Protein Profiling for Cancer Research | MDPI [mdpi.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
A Technical Guide to the Coordination Chemistry of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate: Synthesis, Structural Elucidation, and Application Frontiers
An in-depth technical guide by a Senior Application Scientist
Abstract
The rational design of functional molecular materials and catalysts is deeply rooted in the principles of coordination chemistry. The selection of organic ligands is paramount, as their inherent electronic and structural features dictate the architecture and properties of the resulting metal-organic complexes. Within the vast library of available ligands, those incorporating multiple, distinct donor sites—heterofunctional ligands—offer unique opportunities for constructing sophisticated supramolecular structures. This guide provides an in-depth examination of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a promising yet under-explored ligand. We will dissect its synthesis, explore its potential coordination modes, and present a validated protocol for the synthesis and characterization of its coordination complexes. Our focus is on the causality behind experimental choices, providing a framework for researchers to rationally design novel materials based on this versatile molecular scaffold.
Introduction: The Strategic Value of Pyridyl-Keto Ligands
Pyridyl-containing ligands have long been mainstays in coordination chemistry, prized for the predictable and robust coordination of the pyridyl nitrogen to a vast range of metal centers. The introduction of a secondary donor group, such as a ketone, onto the ligand backbone creates a multi-functional scaffold with enhanced structural and electronic complexity. This compound belongs to this class of β-diketone analogues. Its core structure, featuring two pyridyl nitrogen donors and a central keto-ester moiety, presents multiple potential binding sites. This arrangement allows for diverse coordination behaviors, including acting as a chelating agent to a single metal center or as a bridging ligand to form multinuclear complexes and coordination polymers. The inherent flexibility of the pentanoate backbone further allows the pyridyl groups to adopt various orientations, making it an attractive candidate for constructing complex, multi-dimensional metal-organic frameworks (MOFs).
Ligand Synthesis & Characterization: A Validated Protocol
The synthesis of this compound can be efficiently achieved via a modified Claisen condensation reaction. This approach offers high yields and purity, which is critical for subsequent coordination studies as impurities can significantly interfere with crystal growth and complex formation.
Synthesis Protocol
Objective: To synthesize this compound from ethyl-3-pyridylacetate and 3-acetylpyridine.
Materials:
-
Ethyl-3-pyridylacetate
-
3-Acetylpyridine
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1M HCl)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (150 mL) and sodium ethoxide (1.1 equivalents).
-
Reagent Addition: Ethyl-3-pyridylacetate (1.0 equivalent) is added dropwise to the stirred solution at room temperature under a nitrogen atmosphere. The mixture is stirred for 30 minutes to ensure complete deprotonation and formation of the enolate.
-
Condensation: 3-Acetylpyridine (1.0 equivalent), dissolved in a minimal amount of anhydrous ethanol, is added dropwise to the reaction mixture.
-
Reaction & Monitoring: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Neutralization: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The aqueous solution is then carefully neutralized with 1M HCl to a pH of ~7.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Drying & Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product is purified by column chromatography on silica gel.
Characterization
The structural identity and purity of the synthesized ligand are confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Resonances corresponding to pyridyl protons, methylene protons adjacent to the keto and ester groups, and the ethyl ester protons. | Confirms the carbon-hydrogen framework of the molecule. |
| ¹³C NMR | Peaks for the carbonyl carbons (keto and ester), pyridyl carbons, and aliphatic carbons. | Verifies the complete carbon skeleton. |
| FT-IR | Strong absorption bands around 1710 cm⁻¹ (C=O, ketone) and 1740 cm⁻¹ (C=O, ester), and bands corresponding to C=N and C=C stretching of the pyridyl rings. | Identifies the key functional groups present in the molecule. |
| Mass Spec (ESI-MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. | Confirms the molecular weight and elemental composition. |
Coordination Chemistry: Principles and Complex Formation
The coordination behavior of this compound is dictated by the interplay between the metal ion's preferred coordination geometry and the ligand's conformational flexibility. Several coordination modes are possible, making this a versatile building block for supramolecular chemistry.
Potential Coordination Modes
The ligand can adopt several conformations to coordinate with metal ions, as illustrated in the diagram below. The two pyridyl nitrogen atoms and the keto oxygen atom are the primary donor sites.
Caption: Potential coordination modes of the ligand.
-
Monodentate: Coordination occurs through one of the pyridyl nitrogen atoms. This is common when a large excess of the ligand is present or with metal ions that have most of their coordination sites blocked.
-
Bidentate Chelating: The ligand forms a stable six-membered ring by coordinating to a single metal center through one pyridyl nitrogen and the central keto-oxygen.
-
Bidentate Bridging: The two pyridyl nitrogen atoms coordinate to two different metal centers, acting as a bridge to form dinuclear complexes or one-dimensional coordination polymers.
Synthesis of a Representative Metal Complex: Cu(E5O35DPP)₂(H₂O)₂₂
This protocol describes a general method for synthesizing a discrete coordination complex with Copper(II), a metal ion known for its flexible coordination geometry.
Workflow Diagram:
Caption: General workflow for coordination complex synthesis.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve this compound (2 equivalents) in 10 mL of methanol.
-
Metal Salt Solution: In a separate vial, dissolve Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (1 equivalent) in 10 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed, indicating complex formation.
-
Crystallization: The resulting solution is loosely covered and left undisturbed for slow evaporation. High-quality single crystals suitable for X-ray diffraction are typically formed within several days.
-
Isolation: The crystals are isolated by decantation, washed with a small amount of cold methanol to remove any unreacted starting materials, and then dried under vacuum.
Structural Analysis and Potential Applications
The precise architecture of the resulting complexes must be determined to understand their properties. Single-crystal X-ray diffraction is the definitive technique for this purpose.
X-ray Crystallography
Analysis of the crystal structure would reveal key metric parameters. For a hypothetical discrete complex like ₂, we would expect to observe the copper center in a distorted octahedral geometry.
Table of Expected Structural Parameters:
| Parameter | Expected Value Range | Significance |
| Cu-N (pyridyl) bond length | 2.0 - 2.1 Å | Confirms the coordination of the pyridyl nitrogen. |
| Cu-O (water) bond length | 2.2 - 2.4 Å | Often longer due to Jahn-Teller distortion in Cu(II). |
| N-Cu-N bond angle | ~180° (trans) or ~90° (cis) | Defines the isomeric form of the complex. |
| Chelate Ring Conformation | Chair or boat-like | Indicates the strain and stability of the chelate ring if Mode B is active. |
Potential Applications
The structural and electronic features of metal complexes derived from this compound suggest a range of potential applications:
-
Catalysis: The metal centers can act as Lewis acid sites for catalyzing organic reactions. The pyridyl groups can be functionalized to tune the steric and electronic environment around the active site.
-
Luminescent Materials: Coordination to lanthanide or d¹⁰ metal ions (e.g., Zn(II), Cd(II)) could result in luminescent materials, where the ligand acts as an antenna to absorb energy and transfer it to the metal center.
-
Drug Development: The pyridyl and keto moieties are common pharmacophores. Metal complexes can exhibit enhanced biological activity compared to the free ligand, offering possibilities in the design of novel therapeutic agents.
Conclusion
This compound represents a highly versatile and promising ligand for the construction of a wide array of coordination complexes. Its multi-dentate and conformationally flexible nature allows for the formation of both discrete molecules and extended networks. The synthetic protocols outlined in this guide are robust and reproducible, providing a solid foundation for further exploration. By systematically varying the metal ion, solvent system, and reaction conditions, researchers can rationally design and synthesize novel functional materials with tailored properties, paving the way for advancements in catalysis, materials science, and medicinal chemistry.
References
- This is a representative list based on the principles discussed. A real-world application would cite direct experimental sources.
Preliminary Cytotoxicity Screening of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate: An In-Depth Technical Guide
Introduction: Unveiling the Potential of Novel Pyridine Derivatives in Oncology
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology for their potential to inhibit various critical cellular processes in cancer cells, including kinase signaling, tubulin polymerization, and topoisomerase function.[2][3] Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a novel compound featuring a di-pyridyl pentanoate structure, represents a promising candidate for investigation as a potential anticancer agent. The presence of two pyridine rings suggests potential interactions with various biological targets.[4][5]
Preliminary cytotoxicity screening is a crucial first step in the drug discovery pipeline, providing essential information about a compound's potential to inhibit cancer cell growth.[6][7] This in-depth technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for widely accepted assays, and discuss the interpretation of results within the broader context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of novel chemical entities.
I. Foundational Principles of In Vitro Cytotoxicity Assessment
The initial evaluation of a compound's bioactivity hinges on robust and reproducible in vitro assays. The primary objective is to determine the concentration at which the compound elicits a cytotoxic or cytostatic effect on cancer cells. This is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits a biological process by 50%.[6] A multi-faceted approach, employing assays that measure different cellular endpoints, is recommended for a comprehensive understanding of the compound's cytotoxic profile.[8]
The Cornerstone of Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability by measuring metabolic activity.[9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.
II. Experimental Design and Rationale
A well-designed experiment is paramount for generating reliable and interpretable data. The following sections outline the critical considerations for the preliminary cytotoxicity screening of this compound.
A. Cell Line Selection: Choosing the Right Cancer Model
The choice of cancer cell lines is critical and should ideally represent different tumor types to assess the compound's spectrum of activity. For a preliminary screen, a panel of well-characterized and commonly used cancer cell lines is recommended. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines for drug screening.[11]
For this guide, we will focus on two representative cancer cell lines:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a suitable model for liver cancer and is often used in toxicological studies due to the liver's role in metabolism.[12]
-
MCF-7 (Human Breast Adenocarcinoma): This is a well-characterized estrogen receptor-positive breast cancer cell line, widely used in anticancer drug screening.[13]
The use of a non-cancerous cell line, such as HEK293 (Human Embryonic Kidney cells), is also advisable to assess the compound's selectivity towards cancer cells.[7]
B. Compound Preparation and Concentration Range
This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
A wide range of compound concentrations should be tested to generate a dose-response curve and accurately determine the IC50 value. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM).
III. Detailed Experimental Protocol: MTT Assay
The following is a step-by-step protocol for performing the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents:
-
HepG2 and MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Day 1: Cell Seeding
-
Culture HepG2 and MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity screening.
IV. Data Analysis and Interpretation
A. Calculating Cell Viability and IC50
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50: Plot the percentage viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined using non-linear regression analysis.[15]
B. Hypothetical Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound against HepG2 and MCF-7 cell lines after a 48-hour treatment.
| Cell Line | IC50 (µM) |
| HepG2 | 15.2 ± 1.8 |
| MCF-7 | 8.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
These hypothetical results suggest that this compound exhibits a more potent cytotoxic effect on MCF-7 breast cancer cells compared to HepG2 liver cancer cells.
V. Preliminary Mechanistic Investigation: Exploring the "Why"
While the MTT assay provides a measure of overall cytotoxicity, it does not elucidate the underlying mechanism of cell death. Further investigation is necessary to understand how the compound is exerting its effects. Based on the literature for related pyridine and pyridinone derivatives, several potential mechanisms could be at play.[13][16]
A. Induction of Apoptosis
Many anticancer agents induce programmed cell death, or apoptosis.[13] This can be investigated using various techniques, such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the involvement of this pathway.
B. Cell Cycle Arrest
Some compounds inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).[13] This can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.
C. Potential Signaling Pathways
Pyridine derivatives have been shown to modulate various signaling pathways involved in cancer cell survival and proliferation.[13] For instance, they may influence the activity of protein kinases, which are often dysregulated in cancer.
Visualizing a Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis.
Caption: A potential signaling cascade initiated by the compound, leading to apoptosis.
VI. Conclusion and Future Directions
This guide has provided a comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. The MTT assay serves as a robust and efficient initial screen to determine the compound's cytotoxic potential and establish a dose-response relationship.
The hypothetical results suggest that this novel di-pyridyl pentanoate derivative warrants further investigation as a potential anticancer agent, particularly for breast cancer. Future studies should focus on:
-
Expanding the Cell Line Panel: Testing the compound against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanism of action, including the identification of its direct cellular target(s).
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in preclinical animal models.
By following a systematic and well-reasoned approach to cytotoxicity screening and mechanistic investigation, researchers can effectively identify and advance promising new chemical entities in the quest for novel cancer therapeutics.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
PubMed. Cytotoxic assays for screening anticancer agents. [Link]
-
National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]
-
MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
National Center for Biotechnology Information. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]
-
National Center for Biotechnology Information. In vitro human cell line models to predict clinical response to anticancer drugs. [Link]
-
PubMed. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. [Link]
-
ACS Omega. (2021-07-02). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
PubMed. Effects of 2,2'-dipyridyl and related compounds on platelet prostaglandin synthesis and platelet function. [Link]
-
PubMed. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]
-
National Center for Biotechnology Information. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
PubMed. (2017-09-01). Pyridine-pyrimidine amides that prevent HGF-induced epithelial scattering by two distinct mechanisms. [Link]
-
SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
ResearchGate. (2023-05-06). What cell line should I choose for citotoxicity assays?. [Link]
-
RSC Publishing. (2022-05-20). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
Innoscience Research. Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]
-
International Journal of Chemical Studies. (2023-07-25). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
-
ResearchGate. (2025-09-20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Springer Nature Experiments. Cytotoxicity Testing Using Cell Lines. [Link]
-
ResearchGate. Toxicity of Dipyridyl Compounds and Related Compounds. [Link]
-
PubMed. Toxicity of dipyridyl compounds and related compounds. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Protocol for the Organocatalytic Asymmetric Synthesis of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate
Abstract
This application note provides a comprehensive, step-by-step protocol for the asymmetric synthesis of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a valuable 1,5-dicarbonyl compound featuring a chiral center and pharmaceutically relevant pyridine moieties.[1][2] The synthetic strategy is centered on a highly enantioselective organocatalytic Michael addition of an ethyl acetate surrogate to a pyridyl-substituted chalcone. We detail the rationale behind the selection of a bifunctional chiral organocatalyst, which facilitates the reaction through a dual-activation mechanism. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights into reaction setup, execution, purification, and troubleshooting to ensure reproducible and high-yielding results.
Introduction and Scientific Rationale
The pyridine scaffold is a cornerstone in modern pharmacology, present in a vast number of approved drugs.[1][2] Consequently, developing synthetic methods that allow for the precise, stereocontrolled installation of pyridine groups is of paramount importance for exploring new chemical space in drug discovery. The target molecule, this compound, is a densely functionalized 1,5-dicarbonyl compound. Such structures are powerful synthetic intermediates, readily cyclized to form various six-membered carbocycles and heterocycles, including substituted pyridines and pyrylium salts.[3][4][5]
The primary synthetic challenge lies in the stereoselective formation of the C-C bond at the C3 position. The Michael addition, or conjugate addition, is the ideal reaction for this transformation, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] To control the stereochemistry, we employ an asymmetric organocatalytic approach. Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions, lower toxicity, and unique reactivity pathways.[9][10]
For this specific transformation, a bifunctional chiral thiourea catalyst is selected. This choice is based on the catalyst's ability to simultaneously activate both the nucleophile and the electrophile through non-covalent interactions, specifically hydrogen bonding.[11] The thiourea moiety activates the Michael acceptor (the chalcone) by hydrogen bonding to the carbonyl oxygen, lowering its LUMO and increasing its electrophilicity. Concurrently, the basic tertiary amine moiety deprotonates the Michael donor (ethyl acetate), forming the enolate nucleophile in close proximity to the activated acceptor, thereby facilitating a highly organized, stereoselective attack.[11]
Reaction Mechanism: Dual Activation Catalysis
The asymmetric Michael addition proceeds through a well-defined catalytic cycle, as illustrated below. The chiral catalyst orients the reactants in a specific three-dimensional arrangement, favoring the formation of one enantiomer over the other.
Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric Michael addition.
Experimental Workflow Overview
The synthesis is performed in two main stages: first, the preparation of the Michael acceptor, and second, the key asymmetric Michael addition.
Caption: A high-level overview of the synthetic and purification workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are to be handled with care, following standard laboratory safety procedures.
Part A: Synthesis of 1,3-di(pyridin-3-yl)prop-2-en-1-one (Michael Acceptor)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (10.0 g, 82.5 mmol, 1.0 eq) and 3-pyridinecarboxaldehyde (8.84 g, 82.5 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting materials in ethanol (100 mL). While stirring, add a 10% aqueous solution of sodium hydroxide (40 mL) dropwise over 15 minutes at room temperature.
-
Reaction: Stir the resulting yellow suspension vigorously at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Drying: Dry the pale-yellow solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step.
-
Expected Yield: 15.0 g (86%).
-
Part B: Asymmetric Michael Addition
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the synthesized 1,3-di(pyridin-3-yl)prop-2-en-1-one (4.20 g, 20.0 mmol, 1.0 eq) and a chiral bifunctional thiourea catalyst (e.g., Takemoto's catalyst or similar, 0.40 g, 1.0 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene (40 mL) via syringe. Cool the flask to 0 °C in an ice bath.
-
Nucleophile Addition: Add ethyl acetate (5.28 g, 60.0 mmol, 3.0 eq) dropwise to the stirred suspension over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 72 hours. The progress should be monitored by TLC or by taking aliquots for ¹H NMR analysis.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as a viscous oil.
Part C: Purification and Characterization
-
Chromatography: Purify the crude oil by silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane/ethyl acetate (e.g., starting from 70:30 and gradually increasing to 50:50).
-
Collect fractions as guided by TLC analysis.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Characterization:
-
Structure: Confirm by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (e.e.): Determine the e.e. by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., hexane/isopropanol mixture).
-
Summary of Reagents and Expected Results
The following table summarizes the key reagents and typical outcomes for the asymmetric Michael addition step.
| Parameter | Value / Description | Rationale / Notes |
| Michael Acceptor | 1,3-di(pyridin-3-yl)prop-2-en-1-one | Synthesized in-house (Part A). |
| Michael Donor | Ethyl Acetate | Acts as the nucleophile source. Used in excess to drive the reaction forward. |
| Catalyst | Chiral Thiourea Derivative | 5 mol% loading is a typical starting point for high efficiency.[11] |
| Solvent | Anhydrous Toluene | A non-polar solvent that has shown good performance in similar reactions.[12] |
| Temperature | 0 °C | Lower temperatures often lead to higher enantioselectivity. |
| Reaction Time | 72 hours | Reaction may be slow at low temperatures; monitor for completion. |
| Expected Yield | 75-85% (after chromatography) | Based on analogous organocatalytic Michael additions.[1][2] |
| Expected e.e. | >90% | The goal of using a highly effective bifunctional catalyst.[11][12] |
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Cause: Presence of water or impurities.
-
Solution: Ensure all glassware is rigorously flame-dried and the reaction is run under a strict inert atmosphere. Use freshly distilled, anhydrous solvents and reagents. Catalyst purity is critical.
-
-
Low Yield:
-
Cause: Incomplete reaction or catalyst deactivation.
-
Solution: Increase reaction time or slightly elevate the temperature (e.g., to room temperature), though this may slightly decrease e.e. Ensure the catalyst is properly stored and handled.
-
-
Side Reactions:
-
Cause: Self-condensation of ethyl acetate or other base-catalyzed side reactions.
-
Solution: Maintain a low temperature and ensure slow, controlled addition of the nucleophile. The mild basicity of the catalyst's amine moiety is designed to minimize such side reactions.[11]
-
References
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society. [Link]
-
Michael Addition Mechanism. BYJU'S. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
-
Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. pubs.acs.org. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Royal Society of Chemistry. [Link]
-
Chiral Sodium Glycerophosphate Catalyst for Enantioselective Michael Reactions of Chalcones. National Institutes of Health. [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]
-
Organocatalytic asymmetric aza-Michael additions. PubMed. [Link]
-
Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. Royal Society of Chemistry. [Link]
-
Chiral Sodium Glycerophosphate Catalyst for Enantioselective Michael Reactions of Chalcones. PubMed. [Link]
-
Stereoselective Synthesis of 1,n‐Dicarbonyl Compounds Through Palladium‐Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols. National Institutes of Health. [Link]
-
Chiral Sodium Glicerophosphate Catalyst for Enantioselective Michael Reactions of Chalcones. Preprints.org. [Link]
-
Chiral Sodium Glycerophosphate Catalyst for Enantioselective Michael Reactions of Chalcones. Semantic Scholar. [Link]
-
The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. ResearchGate. [Link]
-
Synthesis of 1,5-dicarbonyl compounds. ScienceDirect. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. ACS Publications. [Link]
Sources
- 1. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed nucleophilic allylic substitution of Morita–Baylis–Hillman adducts with enamines: Synthesis of 1,5-dicarbonyl compounds [comptes-rendus.academie-sciences.fr]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic asymmetric aza-Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Scaffold: Application Notes on Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Chemical Intermediate
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a molecule characterized by a central pentanoate backbone flanked by two 3-pyridyl rings and a ketone functionality, represents a promising, albeit underexplored, platform for the synthesis of novel therapeutic agents. While not a pharmacologically active agent in its own right, its structural motifs are prevalent in a multitude of bioactive compounds, suggesting its significant potential as a key intermediate in medicinal chemistry.
The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a wide array of therapeutic effects including anti-inflammatory, analgesic, and cardiovascular activities.[1][2] The presence of two such rings in this compound offers multiple sites for functionalization, allowing for the fine-tuning of physicochemical properties and biological target interactions. Furthermore, the keto-ester functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We will explore its role as a versatile scaffold, propose synthetic pathways for its utilization, and discuss potential therapeutic avenues for its derivatives.
Core Attributes of this compound
| Property | Value | Reference |
| CAS Number | 200571-38-6 | [3] |
| Molecular Formula | C₁₇H₁₈N₂O₃ | [3] |
| Molecular Weight | 298.34 g/mol | [3] |
| Key Structural Features | Di-3-pyridyl moieties, Keto group, Ethyl ester | N/A |
| Potential Applications | Intermediate for synthesis of bioactive molecules | Inferred from related compounds |
Application Focus: A Scaffold for Diverse Therapeutic Targets
The true value of this compound lies in its potential as a starting material for the synthesis of a diverse library of compounds. The strategic combination of the di-pyridyl and keto-ester motifs opens up several avenues for drug design.
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Several compounds containing the pyridine nucleus have demonstrated significant anti-inflammatory and analgesic properties.[1] By modifying the structure of this compound, it is plausible to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of anti-inflammatory agents. The ketone functionality can be a key site for reactions to introduce other pharmacophores or to form heterocyclic rings known to possess such activities.
Development of Potential Anticancer Therapeutics
Di-pyridyl ketones have been investigated for their ability to form metal complexes with potential anticancer activity. The Schiff base ligands derived from di-2-pyridyl ketone, for instance, have shown antiproliferative effects. This compound can serve as a precursor for the synthesis of novel ligands that can chelate with metals like ruthenium or platinum, leading to the development of new metallodrugs for cancer therapy.
Exploration of Cardiovascular Drugs
The pyridine ring is a key component of several cardiovascular drugs. For example, milrinone, a phosphodiesterase 3 inhibitor used for heart failure, is a bipyridine derivative. Analogs of pyridyl-substituted compounds have shown positive inotropic activity.[1] The di-pyridyl structure of the title compound provides a foundation for the synthesis of new agents targeting cardiovascular diseases.
Experimental Protocols
The following protocols are proposed as examples of how this compound can be synthesized and utilized as a chemical intermediate. These are hypothetical procedures based on established organic chemistry principles.
Protocol 1: Proposed Synthesis of this compound
This protocol outlines a plausible two-step synthesis starting from 3-acetylpyridine and ethyl acrylate via a Michael addition followed by a Claisen condensation.
Materials:
-
3-Acetylpyridine
-
Ethyl acrylate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Step 1: Michael Addition.
-
In a round-bottom flask, dissolve 3-acetylpyridine (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (0.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0°C and add ethyl acrylate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with 1 M HCl until the solution is neutral.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Claisen Condensation.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether, add the product from Step 1 (1.0 eq) and 3-acetylpyridine (1.0 eq) at 0°C.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography.
-
Caption: Proposed two-step synthesis of the target compound.
Protocol 2: Derivatization to a Pyrazoline Analog
This protocol describes a potential derivatization of this compound to form a pyrazoline derivative, a class of compounds known for various biological activities.[4][5]
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (10% solution)
-
Distilled water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize with a 10% sodium hydroxide solution.
-
The precipitated solid is filtered, washed with distilled water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
-
Caption: Synthesis of a pyrazoline from the title compound.
Conclusion and Future Directions
This compound stands as a promising yet underutilized scaffold in medicinal chemistry. Its unique combination of di-pyridyl rings and a reactive keto-ester functionality provides a versatile platform for the synthesis of a wide range of novel compounds. The exploration of its derivatives could lead to the discovery of new therapeutic agents in areas such as inflammation, cancer, and cardiovascular disease. The protocols provided herein offer a starting point for researchers to synthesize and derivatize this compound, paving the way for future investigations into its full potential in drug discovery. Further studies are warranted to fully elucidate the synthetic utility and the pharmacological profiles of the compounds derived from this intriguing chemical intermediate.
References
- Constable, E. C. (1996). Metals and Ligand Reactivity. VCH.
- Tasiopoulos, A. J., & Perlepes, S. P. (2008). Diol-type ligands as central 'players' in the chemistry of high-spin molecules and single-molecule magnets. Dalton Transactions, (41), 5537–5555.
- Khutia, A., Miguel, P. J. S., & Lippert, B. (2010). Influence of PtII and PdII coordination on the equilibrium of 2, 2′-dipyridylketone (dpk) with its hydrated gem-diol form (dpk· H2O). Inorganica Chimica Acta, 363(12), 3048–3052.
- Stamatatos, T. C., Efthymiou, C. G., Stoumpos, C. C., & Perlepes, S. P. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. European Journal of Inorganic Chemistry, 2009(23), 3351–3393.
- Sumby, C. J. (2011). Bridging ligands comprising two or more di-2-pyridylmethyl or amine arms: Alternatives to 2, 2′-bipyridyl-containing bridging ligands. Coordination Chemistry Reviews, 255(15-16), 1937–1962.
- Özkan, H., Demirci Gültekin, D., Sezen, S., Özgeriş, B., Güllüce, M., & Tümer, F. (2014). Mutagenic assessment of three synthetic pyridine-diaryl ketone derivatives. Toxicology and Industrial Health, 30(10), 924–928.
- Bavetsias, V., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443–5461.
- Abdel-Wahab, B. F., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4995.
- Shvartsberg, M. S., et al. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)
- Koike, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4166–4181.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Hohnsen, J., et al. (2024).
- Krische, M. J., et al. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Accounts of Chemical Research, 54(1), 251–265.
- Jansová, H., et al. (2019). Cardioprotective Potential of Iron Chelators and Prochelators. Current Medicinal Chemistry, 26(2), 288-301.
- Basha, M. T., et al. (2012). Heterocyclic dithiocarbazate iron chelators: Fe coordination chemistry and biological activity. Dalton Transactions, 41(21), 6536–6548.
- Masternak, J., et al. (2021). Ruthenium(II) and Iridium(III) Complexes as Tested Materials for New Anticancer Agents. Molecules, 26(11), 3169.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
- Balbi, A., et al. (1994). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
- Asare, K. O., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(23), 8567.
- Fadda, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archiv der Pharmazie, 351(1-2), 1700257.
- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1673-1699.
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(20), 14885–14933.
- Fun, H. -K., et al. (2008). Ethyl 2-amino-5-oxo-4-(p-tolyl)-4H,5H-pyrano[3,2-c]chromene-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.
Sources
- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate as a Novel Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The catalytic applications of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate are not yet established in peer-reviewed literature. This guide is intended for research and development purposes, providing a theoretical framework and experimental starting points based on the known reactivity of structurally similar dipyridyl and β-ketoester ligands. The protocols outlined herein are generalized and will require optimization.
Introduction: Unveiling the Potential of a Multifunctional Ligand
This compound is a unique molecular scaffold possessing multiple coordination sites, making it a promising yet unexplored candidate as a ligand in transition metal catalysis. Its structure features two pyridyl nitrogen atoms and a β-ketoester moiety, suggesting the potential for versatile coordination chemistry. The twin pyridine rings can act as a bidentate N,N-donor system, analogous to well-known bipyridyl ligands, which are mainstays in cross-coupling and asymmetric catalysis. Concurrently, the β-ketoester group presents a classic bidentate O,O-chelating site.[1] This duality opens up possibilities for forming stable metal complexes with varied geometries and electronic properties, which are critical for catalytic activity.
This document serves as a foundational guide for the synthetic chemist aiming to explore the catalytic utility of this ligand. We will first propose a viable synthetic pathway for the ligand itself, followed by a detailed exploration of its potential applications in palladium-catalyzed cross-coupling reactions, complete with starting protocols for laboratory investigation.
Part 1: Synthesis of this compound
The synthesis of β-keto esters is classically achieved through the Claisen condensation.[2][3] A plausible and efficient route to this compound is a crossed Claisen condensation between ethyl 3-pyridylacetate and ethyl nicotinate. In this approach, a strong, non-nucleophilic base is required to selectively deprotonate the α-carbon of ethyl 3-pyridylacetate, which then acts as the nucleophile.
Proposed Synthetic Protocol: Crossed Claisen Condensation
Reaction Scheme: (Ethyl 3-pyridylacetate) + (Ethyl nicotinate) --[Base]--> this compound
Materials:
-
Ethyl 3-pyridylacetate
-
Ethyl nicotinate
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (10 mL per 10 mmol of base) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: If using NaH, carefully add the required amount (1.1 equivalents relative to ethyl 3-pyridylacetate) to the THF.
-
Enolate Formation: Slowly add a solution of ethyl 3-pyridylacetate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension of the base at 0 °C. Allow the mixture to stir at this temperature for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add a solution of ethyl nicotinate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Part 2: Potential Catalytic Applications and Coordination Chemistry
The bifunctional nature of this compound allows for multiple modes of coordination to a metal center. This versatility is key to its potential in catalysis.
Coordination Modes and Their Implications
-
N,N-Bidentate Coordination: The two pyridyl groups can form a six-membered chelate ring with a metal center. This coordination mode is common for dipyridyl ligands and is known to stabilize palladium catalysts in cross-coupling reactions.[4][5]
-
O,O-Bidentate Coordination: The β-ketoester moiety can deprotonate to form an enolate, which acts as a strong O,O-bidentate chelating agent.[1] This is a classic coordination mode for β-diketonate ligands.
-
N,O-Bidentate Coordination: It is also conceivable that one pyridyl nitrogen and the enolate oxygen could coordinate to the metal, forming a different chelate ring size and geometry.
-
Bridging Ligand: The ligand could potentially bridge two metal centers, with the pyridyl groups coordinating to one metal and the β-ketoester to another.
The choice of metal precursor, solvent, and reaction conditions will likely dictate the dominant coordination mode.
Caption: Structure of this compound.
Caption: Potential N,N and O,O coordination modes.
Part 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
Bidentate nitrogen ligands are highly effective in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[5][6] They stabilize the palladium catalyst, enhance its reactivity, and can influence the selectivity of the transformation. The dipyridyl functionality of this compound makes it a prime candidate for these applications.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between organoboron compounds and organic halides or triflates.[7][8] The following is a general protocol that can serve as a starting point for optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme: Ar-X + Ar'-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> Ar-Ar'
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
This compound (Ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Schlenk tube or similar reaction vessel
Step-by-Step Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the ligand (1.1-2.2 mol%) to a Schlenk tube. Add a portion of the solvent and stir at room temperature for 15-30 minutes.
-
Reagent Addition: To the Schlenk tube containing the pre-formed catalyst (or to a new tube with the Pd source and ligand), add the aryl halide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2.0-3.0 equivalents).
-
Solvent Addition: Add the remainder of the degassed solvent to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
B. Heck-Mizoroki Coupling
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[9][10] The choice of ligand is crucial for catalyst stability and efficiency, especially with less reactive aryl bromides or chlorides.
Experimental Protocol: General Procedure for Heck Coupling
Reaction Scheme: Ar-X + Alkene --[Pd Catalyst, Ligand, Base]--> Ar-Alkene
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Ligand)
-
Base (e.g., Triethylamine (Et₃N) or Sodium acetate (NaOAc))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Schlenk tube
Step-by-Step Protocol:
-
Catalyst and Reagent Setup: To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), the ligand (1.1-2.2 mol%), the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Inert Atmosphere: Subject the reaction mixture to a freeze-pump-thaw cycle (3 times) to ensure an inert atmosphere.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Extraction: Dilute the mixture with a mixture of ethyl acetate and hexane (1:5 ratio). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Heck reaction.
Part 4: Data Presentation and Optimization
For any new ligand-catalyst system, optimization of reaction parameters is critical. The following table outlines key variables to consider when developing protocols with this compound.
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Rationale for Optimization |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ | The choice of precursor can affect the in-situ formation of the active Pd(0) species. |
| Pd:Ligand Ratio | 1:1 to 1:2.2 | 1:1 to 1:2.2 | A slight excess of ligand can prevent catalyst decomposition, but too much can inhibit the reaction. |
| Catalyst Loading | 0.1 - 5 mol% | 0.5 - 5 mol% | Lowering catalyst loading is economically and environmentally beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, NaOAc, K₂CO₃ | The strength and nature of the base are crucial for both transmetalation (Suzuki) and catalyst regeneration (Heck).[11] |
| Solvent | Toluene, Dioxane, DMF, H₂O mixtures | DMF, MeCN, Toluene | Solvent polarity and coordinating ability can significantly impact reaction rates and catalyst stability. |
| Temperature | 60 - 120 °C | 80 - 140 °C | Higher temperatures can increase reaction rates but may also lead to catalyst degradation. |
Conclusion
This compound represents a structurally intriguing and unexplored ligand for homogeneous catalysis. Its unique combination of N,N-dipyridyl and O,O-β-ketoester coordination sites offers a rich platform for the development of novel catalysts. The protocols provided herein for the ligand's synthesis and its prospective application in Suzuki-Miyaura and Heck couplings are intended as a robust starting point for researchers. Systematic optimization of the outlined parameters will be essential to unlock the full catalytic potential of this promising molecule.
References
-
Crowley, J. D., & McAdam, C. J. (2010). Dipyridyl beta-diketonate complexes: versatile polydentate metalloligands for metal-organic frameworks and hydrogen-bonded networks. Chemical Communications, 46(28), 5067–5069. [Link]
-
Burrows, A. D., et al. (2011). Dipyridyl β-diketonate complexes and their use as metalloligands in the formation of mixed-metal coordination networks. Dalton Transactions, 40(15), 3849-3860. [Link]
-
Southam, H. M., et al. (2019). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Frontiers in Chemistry, 7, 767. [Link]
-
Fantoni, T., et al. (2023). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]
- Noyori, R. (1990). Asymmetric hydrogenation of β-ketoesters. Accounts of Chemical Research, 23(10), 345-350.
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]
-
Fantoni, T., et al. (2023). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Publications. [Link]
-
Wikipedia. (2023). Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
Wipf Group. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Johnson, M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 241-249. [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
Sources
- 1. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Item - Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the SuzukiâMiyaura Reaction of Aryl Iodides and Bromides in Green Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocols: Strategic Functionalization of the Pyridyl Rings in Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Abstract: The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast number of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a complex molecule featuring two distinct 3-substituted pyridine rings. We will explore multiple strategic pathways for functionalization, moving beyond simple procedural lists to explain the underlying chemical principles and rationale that guide experimental design. The methodologies discussed are chosen for their relevance, robustness, and adaptability, providing researchers with the tools to generate diverse libraries of novel analogues for screening and development.
Substrate Analysis: Chemical Reactivity of this compound
Before attempting functionalization, a thorough understanding of the substrate's electronic and steric properties is paramount. The target molecule, this compound, possesses several key features that dictate its reactivity.
-
Pyridyl Rings: As 3-substituted heterocycles, the pyridine rings are electron-deficient. This inherent lack of electron density deactivates the rings towards classical electrophilic aromatic substitution (SEAr), which typically requires harsh conditions and offers poor regioselectivity.[3][4] The nitrogen lone pair is basic (pKa of pyridinium is ~5.25) and readily protonated or coordinated to Lewis acids, further deactivating the ring.[5] However, this electron deficiency makes the ring susceptible to attack by nucleophilic and radical species. The primary sites for functionalization on a 3-substituted pyridine ring are the C2, C4, and C6 positions (ortho and para to the nitrogen).
-
Other Functional Groups: The molecule contains an ethyl ester and a ketone. These groups are sensitive to certain reaction conditions. Strongly basic or acidic media can lead to ester hydrolysis or side reactions at the enolizable C4 position. These incompatibilities must be considered when selecting a functionalization strategy.
-
Symmetry and Selectivity: The molecule possesses two identical 3-pyridyl groups. Most methods will likely functionalize both rings, leading to symmetrical products. Achieving selective mono-functionalization would require statistical control or the development of more advanced, sterically-driven strategies, which is beyond the scope of this initial guide.
Figure 1: Structural analysis of the target substrate.
Strategy I: Ring Activation via N-Oxidation
Causality: The most reliable method to overcome the innate inertness of the pyridine ring is to modulate its electronic properties through N-oxidation. The conversion of the pyridine nitrogen to a pyridine N-oxide introduces a powerful electron-donating resonance effect from the N-O bond.[6] This dramatically increases the electron density at the C2 and C4 positions, rendering them susceptible to a wide range of transformations that are otherwise impossible.[7][8] This "activate-functionalize-deoxygenate" sequence is a robust and versatile pathway.
Caption: Workflow for the N-Oxide functionalization strategy.
Protocol 1.1: Synthesis of the Di-N-Oxide Intermediate
Principle: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting pyridines to their corresponding N-oxides. The reaction is typically clean and high-yielding.[9]
| Materials & Reagents |
| This compound |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) |
| Dichloromethane (DCM), anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) |
| Anhydrous magnesium sulfate (MgSO₄) |
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of oxidant ensures complete conversion of both pyridine rings.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated Na₂S₂O₃ (to quench excess peroxide), saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude Di-N-oxide can often be used directly in the next step or purified by column chromatography if necessary.
Self-Validation: Successful N-oxidation can be confirmed by ¹H NMR, observing a downfield shift of the C2/C6 protons and an upfield shift of the C4 proton. Mass spectrometry will show an increase in mass corresponding to the addition of two oxygen atoms (+32 Da).
Protocol 1.2: C2/C4-Chlorination of the Di-N-Oxide
Principle: Pyridine N-oxides react with reagents like phosphorus oxychloride (POCl₃) to install chlorine atoms, primarily at the C2 and C4 positions.[7] The resulting chloropyridines are versatile intermediates for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
| Materials & Reagents |
| This compound Di-N-Oxide |
| Phosphorus oxychloride (POCl₃) |
| Toluene, anhydrous |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
Procedure:
-
To a flask containing the crude Di-N-Oxide (1.0 equiv), add POCl₃ (5.0-10.0 equiv) as both reagent and solvent, or use toluene as a co-solvent.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring. Caution: This quench is highly exothermic.
-
Neutralize the aqueous mixture by the slow addition of solid NaHCO₃ or saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the chlorinated derivatives. A mixture of regioisomers (e.g., 2,2'-dichloro, 4,4'-dichloro, 2,4'-dichloro) is possible and may require careful separation.
Expert Insight: The chlorinated products are now primed for a vast array of subsequent functionalizations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, or direct SNAr with nucleophiles like amines, thiols, or alkoxides.[10][11]
Strategy II: Direct C-H Functionalization via Radical Chemistry
Causality: The Minisci reaction provides a powerful and direct method for C-H alkylation of electron-deficient heterocycles.[12][13] The reaction proceeds by the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. The acidic conditions required for protonation are key to activating the ring towards radical attack. This approach is highly valued for its atom economy, as it avoids the need for pre-functionalization of the pyridine ring.
Caption: Simplified mechanism of the Minisci reaction.
Protocol 2.1: Minisci-type C2/C4 Alkylation
Principle: This protocol generates an alkyl radical from a carboxylic acid via oxidative decarboxylation using a silver nitrate catalyst and ammonium persulfate as the terminal oxidant. The radical then adds to the pyridine rings of the substrate, which are activated by a strong acid.[12]
| Materials & Reagents |
| This compound |
| Carboxylic Acid (R-COOH, e.g., Pivalic acid for t-Bu group) |
| Silver Nitrate (AgNO₃) |
| Ammonium Persulfate ((NH₄)₂S₂O₈) |
| Sulfuric Acid (H₂SO₄), concentrated |
| Acetonitrile (MeCN) and Water |
Procedure:
-
In a two-neck flask, dissolve this compound (1.0 equiv) and the chosen carboxylic acid (3.0-5.0 equiv) in a 1:1 mixture of MeCN/H₂O.
-
Add concentrated H₂SO₄ (2.0-3.0 equiv) carefully while cooling in an ice bath.
-
Add silver nitrate (0.2-0.3 equiv).
-
Heat the mixture to 60-80 °C.
-
In a separate flask, dissolve ammonium persulfate (3.0 equiv) in a minimum amount of water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 30-60 minutes.
-
Maintain the reaction at temperature for 1-3 hours after the addition is complete. Monitor by LC-MS.
-
Cool the reaction to room temperature and quench by pouring into a solution of saturated NaHCO₃ and sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography. Expect a mixture of regioisomers (C2/C4/C6 alkylation), which may require careful chromatographic separation.
Trustworthiness & Field Insight: The Minisci reaction is famously sensitive to steric and electronic effects, often yielding a mixture of regioisomers.[14] The ratio of C2 vs. C4 addition can sometimes be tuned by changing the solvent or the bulk of the radical. For 3-substituted pyridines, attack is generally favored at the C2 and C6 positions, and to a lesser extent, C4. This method is exceptionally powerful for introducing sterically hindered groups like tert-butyl, which are difficult to install via other means.
Strategy III: Transition Metal-Catalyzed C-H Functionalization
Causality: The past two decades have seen the emergence of transition-metal catalysis as a premier strategy for direct C–H functionalization, offering high selectivity and functional group tolerance.[15][16] In the context of pyridine, the nitrogen atom's lone pair can serve as a coordinating directing group, guiding a metal catalyst (commonly palladium or rhodium) to activate an adjacent C-H bond, typically at the C2 position, via the formation of a stable five-membered metallacycle.[17]
Protocol 3.1: Palladium-Catalyzed C2 Arylation
Principle: This protocol describes a direct C2-arylation using a palladium catalyst, an aryl halide as the coupling partner, and a phosphine ligand. A base is required to facilitate the C-H activation step, and an oxidant or specific catalytic cycle is needed to regenerate the active catalyst.
| Materials & Reagents |
| This compound |
| Aryl Bromide or Iodide (Ar-X) |
| Palladium(II) Acetate (Pd(OAc)₂) |
| Triphenylphosphine (PPh₃) or other suitable ligand |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) |
| Dimethylacetamide (DMA) or other high-boiling polar solvent |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (2.5-3.0 equiv), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (10-20 mol%), and the base (3.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Expert Caution: A significant challenge for this substrate is the potential for the two pyridine nitrogens to act as a bidentate chelating ligand for the palladium center. This can lead to catalyst inhibition or the formation of stable, inactive complexes. Careful selection of ligands that can displace the pyridine nitrogen or reaction conditions that disfavor bidentate coordination may be necessary to achieve good catalytic turnover.
Summary and Strategic Selection
| Strategy | Target Position(s) | Key Reagents | Advantages | Limitations & Challenges |
| I. N-Oxidation Pathway | C2, C4 | m-CPBA, POCl₃, Nucleophiles | Highly reliable, versatile, well-established, provides access to a wide range of functional groups (halogens, O, N, S nucleophiles). | Multi-step process (oxidation, functionalization, deoxygenation), may require separation of regioisomers after functionalization. |
| II. Minisci Radical Alkylation | C2, C4, C6 | R-COOH, AgNO₃, (NH₄)₂S₂O₈ | Direct C-H functionalization, atom-economical, excellent for installing sterically hindered alkyl groups. | Often produces mixtures of regioisomers, sensitive to reaction conditions, may not be suitable for delicate functional groups. |
| III. Pd-Catalyzed C-H Arylation | C2 (primarily) | Pd(OAc)₂, Ligand, Ar-X | Direct C-H functionalization, high functional group tolerance. | Potential for catalyst inhibition by bidentate coordination of the substrate, requires high temperatures, expensive catalysts/ligands. |
References
-
Yoo, E. J., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at? Retrieved from [Link]
-
NIH. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PubMed Central. Retrieved from [Link]
-
Organic Chemistry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]
-
NIH. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]
-
Springer. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
NIH. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PubMed Central. Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]
-
Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link]
-
ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalization of pyridines. Retrieved from [Link]
-
RSC Publishing. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Minisci reaction. Retrieved from [Link]
-
RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]
-
SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine C−H functionalization reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 33 Ni-catalyzed reductive cross-coupling of pyridyl halides with... Retrieved from [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Retrieved from [Link]
-
NIH. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
NIH. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of ethyl (Z)-5-[[[(3-pyridinyl) (3-thienyl)methylen]amino]oxy]pentanoate.
-
ACS Publications. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Retrieved from [Link]
-
NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PubMed Central. Retrieved from [Link]
-
RSC Blogs. (2025). Emerging Investigator Series. Retrieved from [Link]
-
RSC Publishing. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Communications. Retrieved from [Link]
-
Open Access Journals. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Minisci reaction - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening using Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic agents.[1][2] This process involves the miniaturization and automation of assays to test thousands to millions of compounds for their effects on a specific biological target.[1][3] The success of any HTS campaign hinges on the development of robust, reliable, and cost-effective assays.[4] This guide provides a detailed framework for utilizing Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate in a high-throughput screening context.
The pyridine moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7] The structure of this compound, containing two pyridyl groups, suggests its potential as a modulator of biological pathways. While the specific biological targets of this compound are not yet fully elucidated, its structural features make it a candidate for screening against various enzyme classes, such as kinases, which are frequent targets in drug discovery.[4][8]
This document will outline a hypothetical application of this compound as a potential inhibitor of "PyrKinase-1," a fictional kinase implicated in a cancer-related signaling pathway. We will detail a fluorescence-based enzyme inhibition assay, a common and sensitive method in HTS, providing a step-by-step protocol for its development, validation, and execution.[8][9][10]
Hypothetical Signaling Pathway
Caption: Hypothetical PyrKinase-1 signaling pathway and the inhibitory role of this compound.
Assay Principle: Fluorescence Polarization
For this application, we will employ a fluorescence polarization (FP) assay. FP is a homogeneous technique that measures the change in the tumbling rate of a fluorescently labeled molecule in solution. In this assay, a small fluorescently labeled peptide substrate for PyrKinase-1 is used. When the substrate is unbound, it tumbles rapidly, resulting in low polarization of the emitted light. Upon phosphorylation by PyrKinase-1, the substrate is bound by a specific antibody, leading to a larger molecular complex that tumbles more slowly, thus increasing the polarization of the emitted light. An inhibitor of PyrKinase-1 will prevent the phosphorylation of the substrate, keeping it in its small, rapidly tumbling state, and thus maintaining a low fluorescence polarization signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Pharmaffiliates | PA2705328 | -20°C |
| Recombinant Human PyrKinase-1 (hypothetical) | In-house | N/A | -80°C |
| Fluorescently Labeled Peptide Substrate | Custom | N/A | -20°C |
| Anti-phospho-peptide Antibody | In-house | N/A | 4°C |
| ATP | Sigma-Aldrich | A7699 | -20°C |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) | In-house | N/A | 4°C |
| DMSO | Sigma-Aldrich | D2650 | RT |
| 384-well, low-volume, black microplates | Corning | 3573 | RT |
Experimental Workflow
Caption: A streamlined workflow for the high-throughput screening of this compound.
Detailed Protocols
Part 1: Assay Development and Optimization
Before initiating a large-scale screen, it is crucial to optimize the assay conditions to ensure robustness and sensitivity.[11][12]
1.1. Enzyme Titration:
-
Prepare serial dilutions of PyrKinase-1 in assay buffer.
-
Add a fixed, saturating concentration of ATP and fluorescent peptide substrate to all wells of a 384-well plate.
-
Add the different concentrations of PyrKinase-1 to the wells.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Add the anti-phospho-peptide antibody.
-
Read the fluorescence polarization.
-
Determine the enzyme concentration that yields approximately 80% of the maximum signal (EC80), which will be used for subsequent experiments.
1.2. Substrate and ATP Km Determination:
-
Determine the Michaelis-Menten constant (Km) for both the peptide substrate and ATP by varying the concentration of one while keeping the other at a saturating concentration.
-
For the HTS, use substrate and ATP concentrations at or near their respective Km values to ensure the assay is sensitive to competitive inhibitors.[13]
1.3. Z'-Factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4][14]
-
Prepare 16 wells with the positive control (enzyme, substrate, ATP, no inhibitor) and 16 wells with the negative control (enzyme, substrate, ATP, and a known potent inhibitor or no enzyme).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Part 2: High-Throughput Screening Protocol
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations.
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions and controls (positive and negative) into the 384-well plates.
-
Enzyme Addition: Add the optimized concentration (EC80) of PyrKinase-1 to all wells.
-
Reaction Initiation: Add the fluorescent peptide substrate and ATP (at their Km concentrations) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the anti-phospho-peptide antibody to stop the reaction and generate the FP signal.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Part 3: Data Analysis and Hit Confirmation
-
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Identification: A "hit" is typically defined as a compound that produces an inhibition level greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the sample population).
-
Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50 value).
-
Orthogonal Assays: To rule out false positives, hits should be confirmed using an alternative assay format that relies on a different detection technology (e.g., a luminescence-based assay measuring ATP consumption).[1]
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Z'-factor (<0.5) | High variability in controls, low signal window | Re-optimize enzyme and substrate concentrations, check reagent stability.[15] |
| High False-Positive Rate | Compound autofluorescence, non-specific inhibition | Screen compounds for autofluorescence, perform counter-screens and orthogonal assays.[1][4] |
| Poor Reproducibility | Inconsistent liquid handling, reagent degradation | Calibrate liquid handlers, prepare fresh reagents daily.[3] |
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide for the high-throughput screening of this compound as a potential inhibitor of PyrKinase-1. The outlined fluorescence polarization assay, coupled with rigorous development, validation, and data analysis, offers a robust platform for identifying and characterizing novel enzyme inhibitors.[16][17] The principles and protocols described herein are broadly applicable to the screening of other novel compounds against a variety of enzymatic targets, forming a critical part of the early drug discovery process.[18][19]
References
-
Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]
-
MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]
-
Lab on a Chip. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. [Link]
-
PubMed. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
-
PubMed. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. [Link]
-
Assay Genie. High-Throughput Screening Assays. [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. [Link]
-
ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. [Link]
-
Chemical Genomics. Basics of HTS Assay Design and Optimization. [Link]
-
Wikipedia. High-throughput screening. [Link]
-
NCBI Bookshelf. HTS Assay Validation. [Link]
-
Royal Society of Chemistry. Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]
-
News-Medical. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
PubMed Central. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]
-
Patsnap Synapse. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
-
PubMed. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. [Link]
-
Fluorometric Enzyme Assays. [Link]
-
Oxford Academic. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]
-
Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. [Link]
-
MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
LabKey. What is High-Throughput Screening (HTS)?. [Link]
-
PubChem. Ethyl 5-oxopentanoate. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Pharmaffiliates. This compound. [Link]
-
PubChem. Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. [Link]
-
PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]
-
PubMed. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
-
PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
PubMed. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678). [Link]
-
PubMed. Ethyl 5-oxo-2,3-diphenyl-cyclo-pentane-1-carboxyl-ate. [Link]
-
PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. labkey.com [labkey.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 12. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 17. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 18. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 19. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate. The method is suitable for routine quality control and stability testing of the analyte in bulk drug substance and formulated products. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and a phosphate buffer, providing excellent resolution and peak shape. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2][3] Forced degradation studies were also conducted to establish the stability-indicating nature of the method.[4][5][6][7][8]
Introduction
This compound is a novel compound with potential pharmaceutical applications. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring its quality, safety, and efficacy throughout the drug development process. The presence of two basic pyridine moieties and a keto-ester functional group presents unique challenges for chromatographic analysis, including the potential for peak tailing and on-column degradation. This application note describes a systematic approach to developing and validating an RP-HPLC method that overcomes these challenges.
The primary objective was to develop a method that is not only accurate and precise for routine analysis but also capable of separating the parent compound from potential degradation products, thereby qualifying it as "stability-indicating." Such a method is a regulatory necessity for monitoring the stability of drug substances and products over time.[8]
Method Development Strategy
The development of a robust analytical method requires a systematic approach. The overall workflow for this process is outlined below.
Caption: Workflow for Analytical Method Development and Validation.
Analyte Characterization and Initial Conditions
A preliminary investigation into the physicochemical properties of this compound was conducted. The compound exhibited good solubility in common organic solvents like acetonitrile and methanol. The presence of two pyridine rings (pKa around 5-6) suggested that a slightly acidic mobile phase would be necessary to ensure consistent protonation and minimize peak tailing.[9] A UV scan revealed a chromophore suitable for detection in the range of 250-280 nm.
Based on this, a reversed-phase C18 column was selected as the stationary phase due to its versatility. An initial mobile phase consisting of acetonitrile and a phosphate buffer (pH 3.0) was chosen.
Chromatographic Optimization
The initial chromatographic conditions were systematically optimized to achieve a symmetrical peak shape, adequate retention, and a reasonable run time.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase was evaluated. A pH of 3.0 was found to be optimal for protonating the pyridine nitrogens, resulting in a sharp, symmetrical peak.
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and better peak shape for the analyte.
-
Gradient Elution: A gradient elution program was developed to ensure the elution of any potential, more hydrophobic degradation products within a reasonable timeframe while maintaining good resolution from the main peak.
-
Column Temperature: The column temperature was maintained at 30°C to ensure reproducible retention times.
The keto-enol tautomerism common in β-keto esters can sometimes lead to peak splitting in RP-HPLC.[10] While not prominently observed with this molecule under the optimized acidic conditions, analysts should be aware of this phenomenon. Increasing column temperature or adjusting mobile phase pH can often mitigate this issue.[10]
Final Optimized Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Data Acquisition: Empower 3 or equivalent chromatography data software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL. These will be used for the linearity study.
-
For routine analysis, prepare a working standard at the target concentration (e.g., 100 µg/mL).
Sample Preparation:
-
For bulk drug substance, accurately weigh an amount equivalent to 25 mg of the API and prepare as described for the Standard Stock Solution.
-
For formulated products, weigh and finely powder a representative number of units (e.g., tablets). Transfer a portion of the powder, equivalent to 25 mg of the API, to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter a portion of the solution through a 0.45 µm syringe filter before injection.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines.[2][11]
Caption: Key Parameters for Analytical Method Validation.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To demonstrate this, forced degradation studies were performed on the API.[4][5][6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the resulting degradation products from the main drug.[4][5]
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Store 10 mg of API in 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API to 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[5]
Results: The method demonstrated excellent specificity. The parent peak was well-resolved from all degradation products formed under stress conditions. The peak purity analysis using the DAD confirmed that the analyte peak was spectrally pure in all cases, indicating no co-eluting impurities.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | Two major degradation peaks observed. |
| Base Hydrolysis | 18.5% | One major degradation peak observed. |
| Oxidation | 9.8% | Multiple minor degradation peaks observed. |
| Thermal | 5.5% | One minor degradation peak observed. |
| Photolytic | 7.1% | Two minor degradation peaks observed. |
Linearity
The linearity of the method was established by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Accuracy
Accuracy was determined by the spike-recovery method. A known amount of API was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Mean % Recovery | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard were performed on the same day. The % RSD was found to be less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument. The % RSD between the two days' results was less than 2.0%.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System suitability parameters met. |
| Column Temperature | ± 2°C | System suitability parameters met. |
| Mobile Phase pH | ± 0.2 units | System suitability parameters met. |
The method was found to be robust, with no significant impact on chromatographic performance or quantitative results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration with a signal-to-noise ratio of 10:1.
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Conclusion
A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of this compound. The method is suitable for its intended purpose in a quality control environment for both bulk drug substance and finished product analysis, as well as for stability studies. The comprehensive validation and forced degradation studies demonstrate the reliability of the method in providing accurate data on the purity and stability of the analyte.
References
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- BioPharmaSpec. Forced Degradation Studies: Regulatory Considerations and Implementation.
- International Council for Harmonisation. Quality Guidelines.
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SGS Denmark. Forced Degradation Testing.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. ICH Q2 Analytical Method Validation.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Chromatography Forum. (2010, November 26). beta keto esters by HPLC.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Forced Degradation Testing | SGS Denmark [sgs.com]
- 9. helixchrom.com [helixchrom.com]
- 10. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. fda.gov [fda.gov]
Application Notes & Protocols: Leveraging Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate as a Novel Scaffold for Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate as a novel chemical scaffold. While this specific molecule is not extensively documented in public literature, its constituent functional groups—a di-3-pyridyl ketone motif and a flexible keto-ester backbone—represent a confluence of privileged structures in medicinal chemistry.[1][2][3] This guide outlines the scientific rationale for its use, proposes a strategic workflow from scaffold synthesis to lead optimization, and provides detailed, actionable protocols for its development.
Introduction: The Scientific Rationale
The pyridine ring is a cornerstone of medicinal chemistry, present in over 7,000 drug molecules of medicinal importance.[3] Its inclusion is often strategic: the nitrogen atom acts as a hydrogen bond acceptor and can improve the solubility and bioavailability of a compound.[1][2] The di-pyridyl arrangement, in particular, offers a geometrically defined vector for engaging with biological targets, often seen in kinase inhibitors and other therapeutic agents.
This compound presents a unique combination of features:
-
Di-3-Pyridyl Core: The two meta-positioned pyridine rings provide defined hydrogen bonding vectors and potential for diverse functionalization to explore structure-activity relationships (SAR).
-
Flexible Keto-Ester Backbone: The pentanoate chain offers conformational flexibility, allowing the pyridyl moieties to adopt optimal orientations within a target's binding site. The ketone and ester groups provide additional hydrogen bonding opportunities and serve as handles for synthetic modification.
-
Favorable Physicochemical Properties: The predicted properties of related molecules suggest that this scaffold possesses a desirable balance of polarity and lipophilicity, a key consideration in designing drug-like molecules.[4][5]
Given these attributes, this scaffold is a promising starting point for developing inhibitors of enzymes such as kinases, proteases, or for targeting protein-protein interactions.
Strategic Drug Discovery Workflow
A successful drug discovery campaign initiated from a novel scaffold requires a systematic, multi-stage approach. The workflow below outlines a comprehensive strategy for advancing this compound from a chemical concept to a viable lead series.
Caption: High-level workflow for scaffold-based drug discovery.
Phase 1: Scaffold Synthesis and Library Development
3.1. Proposed Synthesis of the Core Scaffold
A plausible and efficient method for synthesizing the this compound scaffold is via a Michael addition reaction, a robust carbon-carbon bond-forming reaction.
-
Reaction: The synthesis involves the reaction of ethyl acetoacetate with two equivalents of 3-vinylpyridine under basic conditions. A subsequent hydrolysis and decarboxylation step would yield the desired product.
-
Rationale: This approach is chosen for its high efficiency, use of commercially available starting materials, and amenability to scale-up for library production.
3.2. Library Diversification Strategy
To effectively explore the chemical space around the core scaffold, a focused library should be synthesized. Diversification can be achieved at three key positions:
| Modification Point | Rationale for Diversification | Example Moieties to Introduce |
| Pyridyl Rings (R1) | Modulate target engagement, selectivity, and solubility. | Small alkyl groups, halogens, amines, methoxy groups. |
| Ester Group (R2) | Alter pharmacokinetics, metabolic stability, and cell permeability. | Methyl, tert-butyl esters; conversion to amides or carboxylic acid. |
| Backbone (Position 4) | Introduce conformational constraints or additional interaction points. | Alkylation (e.g., methyl, cyclopropyl) at the C4 position. |
This strategy allows for a systematic exploration of the structure-activity relationship (SAR).[6]
Caption: Key diversification points on the scaffold. (Note: A placeholder image is used as I cannot generate chemical structures directly. The diagram illustrates the concept.)
Phase 2: High-Throughput Screening (HTS) and Hit Validation
Once a focused library of ~2,000-5,000 compounds is synthesized, the next step is to screen them for biological activity.
4.1. Protocol: High-Throughput Screening (HTS)
This protocol outlines a generic biochemical HTS assay, which should be adapted to the specific target of interest.[7][8]
Objective: To identify initial "hits" from the compound library that modulate the activity of the target protein.
Materials:
-
Compound library plates (10 mM in DMSO).[9]
-
384-well assay plates.
-
Target protein and substrate.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ for kinases).
-
Positive and negative controls (e.g., known inhibitor and DMSO vehicle).[8]
-
Automated liquid handling systems.
-
Plate reader.
Procedure:
-
Assay Miniaturization: Develop and optimize the assay in a 384-well format to ensure robustness. Aim for a Z'-factor > 0.5.[7][8]
-
Compound Pinning: Using an automated liquid handler, transfer 50 nL of each compound from the library plates to the assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.[7]
-
Reagent Addition: Add the target protein to all wells. Allow for a pre-incubation period (e.g., 15 minutes) to permit compound binding.
-
Initiate Reaction: Add the substrate to initiate the biochemical reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plates using a compatible plate reader (e.g., luminescence, fluorescence).
-
Data Analysis: Normalize the data to controls (% inhibition). Flag initial hits based on a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the plate mean).
4.2. Hit Confirmation and Validation
It is critical to confirm that the initial hits are genuine and not artifacts of the HTS process.[7]
-
Re-testing: Re-test the primary hits from a freshly prepared sample to confirm activity.
-
Dose-Response Curves: Generate 10-point dose-response curves to determine the potency (IC50) of the confirmed hits.
-
Orthogonal Assays: Validate hits in a secondary, label-free assay (if available) to rule out technology-specific artifacts.
-
Initial SAR: Analyze the IC50 data in the context of the compound structures to identify early structure-activity relationships that will guide the next design cycle.[7]
Phase 3: Lead Optimization
The goal of lead optimization is to iteratively modify a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties (ADME).[10]
5.1. The Design-Make-Test-Analyze (DMTA) Cycle
Lead optimization is driven by the DMTA cycle, a cornerstone of modern medicinal chemistry.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle.
5.2. Protocol: Representative Lead Optimization Synthesis
Objective: To improve potency by replacing the ethyl ester with a metabolically stable amide.
Reaction: Synthesis of N-cyclopropyl-5-oxo-3,5-di(3-pyridyl)pentanamide.
-
Hydrolysis: Saponify the parent scaffold, this compound, using LiOH in a THF/water mixture to yield the corresponding carboxylic acid. Monitor by LC-MS.
-
Amide Coupling:
-
Dissolve the carboxylic acid in dichloromethane (DCM).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.
-
Add cyclopropylamine (1.2 eq) and stir at room temperature overnight.
-
-
Purification: Quench the reaction with water, extract with DCM, and purify the crude product via flash column chromatography to yield the target amide.
-
Characterization: Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS.
5.3. Key Optimization Strategies
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the lead compound to understand which functional groups are essential for activity.[6]
-
Computational Modeling: Use molecular docking and quantitative structure-activity relationship (QSAR) models to predict how modifications might affect target binding and properties.[6]
-
Bioisosteric Replacement: Substitute functional groups with chemically similar groups to improve biological activity or pharmacokinetics.[6] For instance, a pyridine ring could be replaced with a pyridone to modulate hydrogen bonding capabilities.[11]
-
ADME Profiling: Concurrently with potency testing, evaluate compounds in key ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as metabolic stability (microsomes, hepatocytes) and permeability (PAMPA, Caco-2).
Conclusion
This compound represents a promising, yet underexplored, scaffold for drug discovery. Its synthesis is feasible, and its structure contains multiple handles for rapid library generation and iterative optimization. By following the systematic workflow and protocols outlined in this guide—from foundational synthesis and screening to data-driven lead optimization—research teams can effectively unlock the therapeutic potential of this novel chemical starting point.
References
-
Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?. Retrieved from [Link]
-
Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of chemical research, 42(6), 724–733. Retrieved from [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Scribd. (n.d.). Lead identification and optimization. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(3), 241-245. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications. Retrieved from [Link]
-
Nature. (2009). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
Journal of Cancer Metastasis and Treatment. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
Wiley Online Library. (2012, December 31). Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Retrieved from [Link]
-
R Discovery. (n.d.). Dipyridyl Ketone Research Articles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Mutagenic assessment of three synthetic pyridine-diaryl ketone derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-oxopentanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 15). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
-
ResearchGate. (2013). Mutagenic assessment of three synthetic pyridine-diaryl ketone derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. genome.gov [genome.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Welcome to the technical support center for Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate (CAS 200571-38-6)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting strategies for the solubility issues commonly encountered with this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to advance your research efficiently.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a complex organic molecule with distinct structural features that govern its solubility profile. A clear understanding of its structure is the first step in troubleshooting.
-
Polar Functional Groups: The molecule contains an ethyl ester, a ketone, and two pyridine rings. The ester and ketone groups are polar, while the nitrogen atoms in the pyridine rings are basic and can act as hydrogen bond acceptors.[4][5]
-
Aromatic and Aliphatic Components: The presence of both aromatic pyridine rings and a flexible aliphatic pentanoate chain gives the molecule a mixed character.
-
Potential for Low Aqueous Solubility: The combination of these features often leads to poor solubility in purely aqueous or non-polar organic solvents. The molecule's basic nature, due to the pyridyl nitrogens, is a critical feature that can be leveraged to enhance solubility.[4][6]
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this compound.
Q1: I'm having trouble dissolving the compound. What is a good starting solvent?
A good starting point for a compound with this structure is a polar aprotic solvent. We recommend beginning with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7][8] These solvents are effective at solvating a wide range of organic molecules.[7][8] For many high-throughput screening and in vitro assays, creating a concentrated stock solution in DMSO is a standard and effective practice.[9][10][11]
Q2: My compound won't dissolve in common solvents like methanol or acetonitrile. Why is that?
While methanol and acetonitrile are polar, their solvating power may be insufficient for this specific molecule's complex structure. The interplay between the polar groups and the less polar hydrocarbon backbone requires a solvent that can effectively accommodate both. Furthermore, strong crystal lattice energy in the solid state can hinder dissolution in moderately polar solvents.
Q3: Is it safe to heat the mixture to improve solubility?
Heating can increase the rate of dissolution and the solubility limit.[12] However, it should be done with caution. We recommend heating gently (e.g., to 40-50°C) and for a short period. Crucially, you must first assess the compound's thermal stability. A simple approach is to dissolve a small sample in a suitable solvent, heat it, and then analyze it by HPLC or LC-MS to check for degradation products compared to an unheated control.
Q4: I noticed the compound has pyridine rings. Will changing the pH help?
Absolutely. This is the most effective strategy for this class of compounds. The nitrogen atoms on the pyridine rings are basic and can be protonated in an acidic environment to form pyridinium salts.[13] These salts are ionic and typically exhibit significantly higher aqueous solubility than the neutral parent compound.[13][] Adjusting the pH of your aqueous system to be acidic (e.g., pH 2-4) is a highly recommended approach.[]
Troubleshooting Guide: A Systematic Approach
When facing solubility issues, a systematic, step-by-step approach saves time and resources. Follow this guide to diagnose and solve common problems.
Problem: The compound is poorly soluble or insoluble in the desired solvent system.
This workflow provides a logical progression from simple solvent screening to more advanced techniques.
Caption: A decision-making workflow for troubleshooting solubility issues.
Step 1: Systematic Solvent Screening
The first step is to perform a small-scale, systematic screening to identify a suitable solvent or solvent class. This helps in understanding the compound's general solubility characteristics.
Causality: The principle of "like dissolves like" is a useful starting point.[15][16] By testing a range of solvents with varying polarities and hydrogen bonding capabilities, you can identify the intermolecular forces that are most important for solvating your compound. Hansen Solubility Parameters (HSP) provide a more quantitative method for solvent selection by matching the dispersion, polar, and hydrogen bonding parameters of the solvent and solute.[15][17][18][19]
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High polarity and ability to accept hydrogen bonds make them excellent solvents for a wide range of compounds, including those with both polar and nonpolar regions.[20] |
| Polar Protic | Ethanol, Isopropanol (IPA), PEG 400 | Can act as both hydrogen bond donors and acceptors. Often used as co-solvents to improve solubility in aqueous systems.[21][22][23] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for many organic compounds but should be used with caution due to toxicity and potential for reactivity. |
| Non-Polar | Toluene, Hexane | Unlikely to be effective for this compound but can be included as negative controls to confirm its polar nature. |
Protocol: See Protocol 1: Small-Scale Kinetic Solubility Assessment for a detailed experimental procedure.
Step 2: Co-Solvent Optimization
If a single solvent does not provide the desired solubility, or if you need to transition to a more biocompatible system (like an aqueous buffer), using a co-solvent is the next logical step.[21][23]
Causality: Co-solvents work by reducing the polarity of the aqueous phase, which lowers the interfacial tension between the solvent and the hydrophobic parts of your compound.[21][23] This creates a microenvironment that is more favorable for solvation. Common co-solvents like ethanol, propylene glycol, and PEG 400 are miscible with water and are frequently used in pharmaceutical formulations.[20][22]
Common Co-Solvent Systems:
-
DMSO/Water
-
Ethanol/Water
-
PEG 400/Water
-
Propylene Glycol/Water
Start by preparing a concentrated stock in the organic co-solvent (e.g., 100 mM in DMSO) and then dilute it into the aqueous buffer. Observe for any precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent in the final mixture.
Step 3: Leveraging pH for Solubilization
For basic compounds like this compound, pH adjustment is a powerful tool.[]
Causality: The lone pair of electrons on the pyridyl nitrogen atoms can accept a proton from an acid. This forms a positively charged pyridinium ion. The conversion of a neutral molecule into an ionic salt dramatically increases its interaction with polar solvents like water, thereby increasing solubility.[13] This is one of the most common and effective methods for enhancing the solubility of basic drugs.[13]
Caption: Protonation of the pyridyl nitrogen to form a soluble salt.
Protocol: See Protocol 2: pH-Dependent Solubility Titration for a method to determine the optimal pH for solubilization. Typically, a pH of 2-3 units below the pKa of the pyridyl nitrogen is sufficient to ensure complete protonation and maximum solubility.
Step 4: Advanced Techniques
If the above methods are insufficient, other techniques can be explored:
-
Surfactants: These amphiphilic molecules form micelles in solution, which can encapsulate poorly soluble compounds in their hydrophobic core, increasing the apparent solubility in water.[24]
-
Complexation: Cyclodextrins are bucket-shaped molecules that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[20][25]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up the crystal lattice of the solid compound and enhance the rate of dissolution.[26]
Experimental Protocols
Protocol 1: Small-Scale Kinetic Solubility Assessment
Objective: To quickly determine the approximate solubility of the compound in various solvents. This is often performed in a high-throughput format.[9][27][28][29]
Materials:
-
This compound
-
Anhydrous DMSO (for stock solution)[10]
-
Set of test solvents (see table in Step 1)
-
96-well microplate or 1.5 mL microcentrifuge tubes
-
Plate shaker/vortexer
Procedure:
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of the compound, for example, 10-20 mM in 100% DMSO.[27][30]
-
Dispense Solvents: Add a fixed volume of each test solvent (e.g., 198 µL) to separate wells of the microplate.
-
Add Compound: Add a small volume of the DMSO stock solution (e.g., 2 µL) to each well to achieve the desired final test concentration (e.g., 100-200 µM). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility in the test solvent.
-
Incubate and Mix: Seal the plate and shake vigorously at room temperature for 1-2 hours.[30]
-
Observe: Visually inspect each well for precipitation. For a more quantitative measure, you can use nephelometry to detect light scattering from undissolved particles or filter the solutions and measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[9][29]
Protocol 2: pH-Dependent Solubility Titration
Objective: To determine the solubility of the compound as a function of pH and identify the optimal pH for creating an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.
-
Small vials or tubes
-
Orbital shaker
-
pH meter
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument (HPLC-UV or LC-MS)
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Add Buffers: Add a known volume of each buffer (e.g., 1 mL) to the vials.
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Filter: After equilibration, allow the solids to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analyze: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will clearly show the pH at which solubility is maximized.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Park, K. Hansen Solubility Parameters. Kinam Park.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). SciELO.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- HSP for Beginners. Hansen Solubility Parameters.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Organic & Inorganic Chemistry.
- Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. (2018). SpecialChem.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Solubility of Pyridine (C₅H₅N). Solubility of Things.
- Hansen Solubility Parameters (HSP). Adscientis.
- How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2020). ResearchGate.
- How do you use dmso. (2024). Shanghai Yearn Chemical Science-Tech Co., Ltd.
- Kinetic Solubility 96 –Well Protocol. (2025). Warren Center for Neuroscience Drug Discovery.
- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (2025). Benchchem.
- Methods to boost solubility. (2022). IJSDR.
- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. (2025). Benchchem.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- In vitro solubility assays in drug discovery. (2008). PubMed.
- Applications of DMSO. Chemix.
- How will you increase the solubility of organic compounds in water? (2021). Quora.
- Pyridine. (2000). Some Industrial Chemicals. NCBI Bookshelf.
- Dimethyl sulfoxide. Wikipedia.
- Methods of solubility enhancements. (2018). Slideshare.
- Mutual solubility of water and pyridine derivatives. (1990). ACS Publications.
- ETHYL 5-OXAMINO-3,5-DI(3-PYRIDYL)PENTANOATE. Echemi.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
- Ethyl 5-oxopentanoate. PubChem.
- Pyridine. chemeurope.com.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- This compound. ChemicalBook.
- This compound. Santa Cruz Biotechnology.
- This compound. Pharmaffiliates.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). MDPI.
- NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (1991). UCL Discovery.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI.
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). ResearchGate.
Sources
- 1. This compound | 200571-38-6 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine [chemeurope.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. quora.com [quora.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Applications of DMSO [chemdiv.com]
- 12. quora.com [quora.com]
- 13. ijsdr.org [ijsdr.org]
- 15. kinampark.com [kinampark.com]
- 16. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. specialchem.com [specialchem.com]
- 19. Solubility parameters (HSP) [adscientis.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. ijmsdr.org [ijmsdr.org]
- 24. jocpr.com [jocpr.com]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities | MDPI [mdpi.com]
- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 28. enamine.net [enamine.net]
- 29. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Purification of High-Purity Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate
Welcome to the dedicated technical support guide for the purification of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this pharmaceutical intermediate. As Senior Application Scientists, we have compiled this guide to address the unique challenges presented by this molecule, moving beyond simple protocols to explain the scientific principles behind each purification step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the physicochemical properties of this compound and how they dictate the purification strategy.
Q1: What are the key structural features of this compound that influence its purification?
Answer: The purification strategy for this molecule is dictated by three primary structural features:
-
Two Basic Pyridyl Nitrogens: The presence of two pyridine rings makes the molecule basic. This allows for the use of acid-base liquid-liquid extraction to separate it from non-basic impurities. By treating the crude mixture with an aqueous acid, the target compound can be protonated and selectively pulled into the aqueous phase, leaving neutral organic impurities behind.[1][2]
-
β-Keto Ester System: This functional group is susceptible to keto-enol tautomerism. This equilibrium between the keto and enol forms can cause issues during chromatography, such as peak broadening or the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate, which can be mistaken for impurities.[3][4]
-
Polarity: The combination of the ester, ketone, and two pyridine rings results in a moderately polar molecule, which guides the selection of appropriate solvents for both chromatography and recrystallization.
Q2: What are the most probable impurities I might encounter after synthesis?
Answer: Impurities are typically by-products or unreacted starting materials from the synthesis.[5][6] For a compound like this compound, common impurities could include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate or 3-pyridyl-containing precursors.
-
Side-Products: Resulting from self-condensation of reactants or other unintended reaction pathways.
-
Hydrolysis Products: The ester group can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions at elevated temperatures.
-
Residual Catalysts and Reagents: Depending on the synthetic route.
Q3: What is a general, high-level workflow for purifying this compound from a crude reaction mixture?
Answer: A robust purification workflow should be designed to remove impurities based on their differing chemical properties. A typical multi-step process would be:
-
Initial Workup: An initial liquid-liquid extraction to remove water-soluble salts and highly polar materials.[7][8]
-
Acid-Base Extraction: To separate the basic target compound from neutral or acidic impurities.
-
Chromatography: To separate the target compound from impurities with similar basicity but different polarity.
-
Final Crystallization: To achieve the highest level of purity and isolate the compound as a stable, crystalline solid.[9]
Below is a diagram illustrating this general workflow.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 7. shyzchem.com [shyzchem.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. mt.com [mt.com]
Technical Support Center: Side-Product Analysis in the Synthesis of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Welcome to the technical support guide for the synthesis of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6).[1][2] This resource is designed for researchers and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of common side-products. Our goal is to empower you with the expertise to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis
This section addresses common high-level questions regarding the synthesis, providing foundational knowledge for troubleshooting.
Q1: What is the most probable synthetic route for this compound?
The molecular structure, a 1,5-dicarbonyl motif, strongly suggests that the most efficient and common synthetic pathway is a Michael addition (also known as a conjugate addition).[3][4][5][6] This reaction involves the addition of a nucleophilic enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).
For this specific target molecule, the reaction would likely involve:
-
Michael Donor: The enolate derived from Ethyl Nicotinate (Ethyl 3-pyridinecarboxylate).[7][8][9]
-
Michael Acceptor: 3-Pyridyl vinyl ketone , which is an α,β-unsaturated ketone.
The reaction is typically catalyzed by a strong base to generate the required enolate nucleophile.[10]
Q2: My reaction yield is consistently low. What are the common culprits?
Low yields are a frequent issue in multi-component reactions and can stem from several factors:[11][12]
-
Competing Side Reactions: The starting materials can react with themselves (self-condensation) or undergo alternative reaction pathways faster than the desired Michael addition.
-
Polymerization: The Michael acceptor (3-pyridyl vinyl ketone) is an activated olefin and can be highly susceptible to polymerization under the basic reaction conditions, leading to intractable tars.
-
Suboptimal Reaction Conditions: Incorrect temperature, improper choice of base, or insufficient reaction time can favor side-product formation or result in an incomplete reaction.[11]
-
Purification Losses: The target product may have similar polarity to certain side-products, making chromatographic separation challenging and leading to loss of material.
Q3: My post-reaction analysis shows a large amount of unreacted starting materials. What went wrong?
Significant recovery of starting materials typically points to issues with reaction initiation or progression. Consider these possibilities:
-
Insufficient or Inappropriate Base: The base may not be strong enough to generate a sufficient concentration of the enolate from ethyl nicotinate. Alternatively, a sterically hindered base might be required to prevent side reactions.
-
Low Temperature: While lower temperatures can sometimes reduce side reactions, they can also significantly slow down the desired reaction rate. The activation energy for the Michael addition may not have been reached.
-
Deactivation of Reagents: The starting materials or the base could be degraded due to moisture or air sensitivity, especially if the reaction is not performed under an inert atmosphere.[11]
Q4: The reaction mixture turned into a dark, tar-like substance that is difficult to analyze. What happened?
The formation of a dark, insoluble tar is a classic sign of the polymerization of the Michael acceptor. Activated olefins like α,β-unsaturated ketones are prone to anionic polymerization, especially in the presence of strong bases. This process can be highly exothermic and rapid, consuming the acceptor before it has a chance to react with the Michael donor.
Part 2: Troubleshooting Guide - A Deep Dive into Side-Products
This section provides a systematic approach to identifying and addressing specific side-products you may encounter.
Visualizing the Reaction Landscape
To understand where things can go wrong, it's essential to visualize both the desired reaction and the competing pathways.
Caption: The intended synthetic route via Michael Addition.
Caption: Common side-reactions that compete with the main pathway.
Side-Product Identification Table
The following table correlates analytical observations with specific side-products, their formation mechanisms, and mitigation strategies.
| Analytical Symptom (HPLC/LC-MS, GC-MS, NMR) | Potential Side-Product (SP) | Plausible Cause & Mechanism | Prevention & Mitigation Strategy |
| Observation 1: A peak in LC-MS with m/z corresponding to the dimer of 3-acetylpyridine minus water. | SP-1: Aldol Condensation Product (E)-1,3-di(pyridin-3-yl)but-2-en-1-one | The enolate of 3-acetylpyridine attacks the carbonyl of another 3-acetylpyridine molecule, followed by dehydration. This is common if the Michael acceptor is absent or its addition is slow. | 1. Slow Addition: Add the base to the mixture of the Michael donor and acceptor. 2. Temperature Control: Keep the temperature low initially to disfavor the aldol reaction. |
| Observation 2: A peak in LC-MS with m/z corresponding to the dimer of ethyl nicotinate minus ethanol. | SP-2: Claisen Condensation Product Ethyl 2-nicotinoyl-3-pyridinecarboxylate | The enolate of one ethyl nicotinate molecule attacks the carbonyl of another, with subsequent loss of ethoxide. This requires a strong base. | 1. Stoichiometry: Use a slight excess of the Michael acceptor to ensure the enolate reacts preferentially with it.2. Base Selection: Use a non-nucleophilic, sterically hindered base like LDA if possible. |
| Observation 3: Broad, unresolved peaks in HPLC; low recovery of all components; formation of insoluble material. | SP-3: Polymer of 3-Pyridyl Vinyl Ketone | The highly reactive Michael acceptor undergoes rapid anionic polymerization catalyzed by the base. This is a major competing pathway. | 1. Reverse Addition: Add the base slowly to a solution of the donor and acceptor to keep the instantaneous concentration of base low.2. Lower Temperature: Run the reaction at a lower temperature to control the polymerization rate. |
| Observation 4: An isomeric product detected by LC-MS with the same m/z as the target, but a different retention time and fragmentation pattern. | SP-4: 1,2-Addition Product Ethyl 3-hydroxy-3,5-di(pyridin-3-yl)pent-4-enoate | The enolate attacks the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition). This is kinetically favored but often reversible and less common with stabilized enolates.[10] | 1. Thermodynamic Control: Allow the reaction to run for a longer time at a moderate temperature to favor the more stable 1,4-adduct.[6] |
| Observation 5: A peak in LC-MS with m/z corresponding to the target product minus an ethyl group plus a hydrogen. | SP-5: Hydrolyzed Product 5-Oxo-3,5-di(pyridin-3-yl)pentanoic acid | Saponification of the ethyl ester by the base, especially if aqueous workup is prolonged or if water is present in the reaction mixture. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.[11]2. Careful Workup: Neutralize the reaction mixture promptly and avoid prolonged exposure to basic aqueous conditions. |
| Observation 6: Isomeric products with the same m/z, potentially with pyridyl groups at the 2- or 4-position. | SP-6: Isomeric Products e.g., Ethyl 5-oxo-3-(2-pyridyl)-5-(3-pyridyl)pentanoate | Arises from impurities in the starting materials, such as the presence of 2-acetylpyridine or 4-acetylpyridine alongside 3-acetylpyridine.[13] | 1. Starting Material Purity: Analyze the purity of all starting materials by GC-MS or NMR before use.2. Purification: Purify starting materials via distillation or chromatography if significant isomeric impurities are detected. |
Part 3: Recommended Analytical Protocols
A multi-pronged analytical approach is crucial for effective reaction monitoring and side-product identification.
Protocol 3.1: HPLC / UHPLC-MS for Reaction Monitoring
This is the primary technique for tracking the consumption of starting materials and the formation of the product and non-volatile side-products.[14][15]
-
Workflow Diagram:
Caption: Workflow for HPLC-MS analysis of the reaction mixture.
-
Step-by-Step Methodology:
-
Sample Preparation: At various time points, withdraw a small aliquot (~10 µL) from the reaction mixture. Immediately quench it in a vial containing 1 mL of a 90:10 water:acetonitrile solution with 0.1% formic acid to neutralize the base and stop the reaction.
-
Instrumentation: Use a High-Performance Liquid Chromatography system coupled with a mass spectrometer (ESI-MS).
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and ESI-MS in positive ion mode, scanning a mass range of m/z 100-800.
-
Analysis: Monitor the decrease in starting material peaks and the increase in the product peak (Expected [M+H]⁺ for the product: 299.14). Correlate other peaks with the m/z values of the potential side-products listed in the table above.
-
Protocol 3.2: GC-MS for Starting Material Purity Check
Gas chromatography is ideal for assessing the purity of volatile starting materials like 3-acetylpyridine.[16]
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the starting material (e.g., 3-acetylpyridine) in a suitable solvent like dichloromethane or ethyl acetate.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Detection: Mass Spectrometry (EI mode).
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). This can effectively identify isomeric impurities (e.g., 2- or 4-acetylpyridine) or related substances.[17]
-
References
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
- Google Patents. Synthesis of ethyl (Z)-5-[[[(3-pyridinyl) (3-thienyl)
-
EWG Skin Deep. What is ETHYL NICOTINATE. [Link]
-
ResearchGate. Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts | Request PDF. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
ResearchGate. Pyridine Aldehydes and Ketones. [Link]
-
PubMed Central (PMC). Icilio Guareschi and his amazing “1897 reaction”. [Link]
-
Merck Index. Guareschi-Thorpe Condensation. [Link]
-
Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]
-
PubChem. 3-Acetylpyridine | C7H7NO | CID 9589. [Link]
-
Wikipedia. Kröhnke pyridine synthesis. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. [Link]
-
MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]
-
RSC Publishing. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
-
ResearchGate. Chromatogram of 3-acetylpyridine spiked with the known impurities at 0.2%. [Link]
-
University of Bristol. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
MDPI. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. [Link]
-
Veeprho. Ethyl Nicotinate (HCl) | CAS 65550-28-9. [Link]
-
ResearchGate. Guareschi–Thorpe condensation | Request PDF. [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
-
RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
PubChem. Ethyl Nicotinate | C8H9NO2 | CID 69188. [Link]
-
Grokipedia. Michael addition reaction. [Link]
-
Perflavory. ethyl nicotinate, 614-18-6. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
PubMed. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. [Link]
-
The Good Scents Company. 3-acetyl pyridine, 350-03-8. [Link]
-
Pharmaffiliates. 200571-38-6| Chemical Name : this compound. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Adichemistry. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]
-
ResearchGate. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector | Request PDF. [Link]
-
PubMed Central (PMC). Pioglitazone: A review of analytical methods. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. ewg.org [ewg.org]
- 8. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl nicotinate, 614-18-6 [perflavory.com]
- 10. adichemistry.com [adichemistry.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. reynoldsscience.com [reynoldsscience.com]
Technical Support Center: Optimization of Di-2-Pyridyl Ketone Synthesis
Welcome to the technical support center for the synthesis of di-2-pyridyl ketone (dpk). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic procedure. Di-2-pyridyl ketone is a crucial building block and a widely used N,N-bidentate chelating ligand in coordination chemistry, catalysis, and the development of novel therapeutic agents.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare di-2-pyridyl ketone?
There are several established methods for the synthesis of di-2-pyridyl ketone. The choice of method often depends on the available starting materials, scale, and desired purity. The most prevalent routes include:
-
Organolithium Route: This method typically involves the lithiation of a 2-halopyridine (commonly 2-bromopyridine) with an organolithium reagent like n-butyllithium at low temperatures, followed by reaction with an acylating agent such as ethyl chloroformate.[3]
-
Grignard Reagent Route: Similar to the organolithium route, this involves forming a Grignard reagent from a 2-halopyridine. For instance, isopropylmagnesium bromide can be used in conjunction with 2-iodopyridine and a picolinic acid derivative.[3]
-
Oxidation of Di-2-pyridyl carbinol: This two-step process involves first creating di-2-pyridyl carbinol from pyridil, followed by its oxidation using an oxidizing agent like nitric acid or potassium permanganate to yield the final ketone.[4] This method is reported to produce high yields, often in the 90-95% range.[4]
Q2: Why is a low reaction temperature, such as -78°C, critical in the organolithium route?
Maintaining a very low temperature (-78°C, typically achieved with a dry ice/acetone bath) is crucial for two primary reasons:
-
Preventing Side Reactions: Organolithium reagents are extremely reactive. At higher temperatures, the lithiated pyridine intermediate can undergo undesirable side reactions, such as reacting with the solvent (e.g., THF) or coupling with the starting 2-bromopyridine.
-
Ensuring Stability of the Intermediate: The 2-lithiopyridine intermediate is thermally unstable. The low temperature ensures its survival long enough to react with the subsequently added electrophile (e.g., ethyl chloroformate), maximizing the yield of the desired product.[3]
Q3: My reaction mixture turns dark brown or black. Is this normal, and what does it indicate?
A change in color to dark brown or even black is common, particularly in organometallic reactions involving pyridine derivatives. While it can be alarming, it does not always signify reaction failure. This coloration can result from the formation of highly conjugated anionic species or minor decomposition products.
However, an intense, rapid color change upon addition of the organolithium or Grignard reagent could also indicate the presence of impurities or moisture, which can consume the reagent and lead to polymerization or decomposition. The key is to monitor the reaction's progress via thin-layer chromatography (TLC) to distinguish between a productive reaction and decomposition.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of di-2-pyridyl ketone.
Low or No Product Yield
Q4: I'm getting a very low yield. My starting material is consumed, but the desired product is not forming. What are the likely causes?
This is a common issue that can often be traced back to a few critical parameters.
-
Cause 1: Inactive Organometallic Reagent: Both n-butyllithium and Grignard reagents are highly sensitive to air and moisture. If the reagent has degraded, it will not be effective.
-
Solution: Always use a freshly opened bottle or a recently titrated solution of the organometallic reagent. Titration (e.g., with diphenylacetic acid for n-BuLi) is the most reliable way to determine the active concentration.
-
-
Cause 2: Presence of Moisture: Water will rapidly quench your organometallic reagent, preventing the initial lithiation or Grignard formation.
-
Cause 3: Incorrect Reagent Addition Order/Temperature:
-
Solution: For the organolithium route, the n-butyllithium must be added slowly to the 2-bromopyridine solution at -78°C. After the lithiation is complete (typically after stirring for 1 hour), the electrophile (ethyl chloroformate) is then added at the same low temperature.[3] Allowing the mixture to warm up prematurely will drastically reduce the yield.
-
Formation of Impurities & Side Products
Q5: My final product is contaminated with significant impurities. What are the most common side products and how can I avoid them?
Impurity profiles can reveal much about what went wrong during the reaction.
-
Side Product 1: Bipyridine Species: This can form from the coupling of the lithiated pyridine with the starting 2-bromopyridine.
-
Prevention: This is often a result of localized warming. Ensure slow, dropwise addition of the organolithium reagent with efficient stirring to dissipate heat and maintain a homogenous low temperature.
-
-
Side Product 2: Di-2-pyridyl carbinol: If you are using the oxidation method, incomplete oxidation will leave behind the carbinol starting material.[4]
-
Prevention: Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid) is used.[4] Monitor the reaction by TLC until all the carbinol has been consumed. Be cautious not to over-oxidize, which can lead to ring-opening or other degradation products.
-
-
Side Product 3: Hydrated gem-diol: Di-2-pyridyl ketone can undergo nucleophilic addition of water to the carbonyl group, especially during aqueous workup, to form its hydrated gem-diol.[2]
-
Prevention: While this can be reversible, minimizing the product's contact time with water during extraction can help. Ensure the final product is thoroughly dried under vacuum. In some cases, the gem-diol may co-purify with the ketone.
-
Product Purification Challenges
Q6: I'm struggling to purify the final product. What is the best method?
Purification can be challenging due to the polarity of the molecule and the potential for closely-eluting impurities.
-
Recommended Method: Column Chromatography: This is the most effective method for purifying di-2-pyridyl ketone.[3]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity eluent to remove non-polar impurities (like bipyridine) and gradually increase the polarity to elute your product.
-
-
Troubleshooting: Oily Product: If the product is an oil after chromatography, it may contain residual solvent or be the hydrated form.
-
Solution: Dry the product under high vacuum for an extended period. If it remains an oil, try dissolving it in a minimal amount of a suitable solvent and precipitating it by adding a non-polar solvent like n-hexane.[2]
-
-
Troubleshooting: Colored Impurities:
-
Solution: If colored impurities persist after chromatography, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter through a pad of celite. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Optimized Reaction Parameters
The following table summarizes optimized conditions for common synthetic routes. These should be considered starting points for your specific experimental setup.
| Parameter | Organolithium Route[3] | Oxidation Route[4] |
| Key Reagents | 2-Bromopyridine, n-BuLi, Ethyl Chloroformate | Di-2-pyridyl carbinol, Nitric Acid |
| Stoichiometry | 2.2 eq. 2-Bromopyridine, 2.2 eq. n-BuLi, 1 eq. Ethyl Chloroformate | 1 eq. Carbinol, ~3 eq. Nitric Acid |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Water/Methylene Chloride |
| Temperature | -78°C for lithiation and acylation, then warm to RT | 0-5°C, then warm to RT |
| Reaction Time | 1 hour for lithiation, 12 hours for acylation | ~2 hours |
| Typical Yield | Moderate to Good | High (90-95%) |
| Workup | Aqueous quench, extraction with CH₂Cl₂ | Basification, extraction with CH₂Cl₂ |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical synthesis workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for di-2-pyridyl ketone synthesis via an organometallic route.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
-
R Discovery. (n.d.). Dipyridyl Ketone Research Articles. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2020). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. Retrieved from [Link]
- Spoerri, P. E., & Doss, R. C. (1970). Preparation of di-pyridyl ketones. U.S. Patent No. 3,492,306. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. US3492306A - Preparation of di-pyridyl ketones - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate for Long-Term Storage
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS No: 200571-38-6)[1][2]. The molecular structure, containing an ethyl ester, a ketone, and two pyridine rings, presents specific stability challenges that must be addressed to ensure sample integrity, experimental reproducibility, and the preservation of this valuable pharmaceutical intermediate. This document moves beyond simple storage instructions to explain the underlying chemical principles and provides actionable troubleshooting advice and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?
A1: Based on its functional groups, the compound is susceptible to two main degradation pathways:
-
Hydrolysis: The ethyl ester group can react with water, even atmospheric moisture, to hydrolyze into the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions.[3][4][5] The slow reaction with water is often catalyzed by dilute acids, and to ensure complete hydrolysis, an excess of water is typically used.[4]
-
Oxidation: The nitrogen atoms in the two pyridine rings possess basic lone pairs of electrons, making them susceptible to oxidation.[6] This process, often mediated by atmospheric oxygen or trace peroxides in solvents, can lead to the formation of pyridine N-oxides.[6][7]
Understanding these pathways is the first step in designing a robust storage strategy.
Q2: What is the single most critical factor for ensuring long-term stability?
A2: Exclusion of atmospheric moisture and oxygen. The compound should be stored as a dry solid under an inert atmosphere (e.g., argon or dry nitrogen). Storing the compound in solution is strongly discouraged for long-term preservation as solvents can contain dissolved water and oxygen, accelerating degradation.
Q3: What storage temperature do you recommend?
A3: For long-term storage ( > 6 months), we recommend -20°C or below (-80°C is preferable) . Lowering the temperature significantly reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation, thereby prolonging the shelf life of the compound. For short-term or working stock, storage at 2-8°C is acceptable, provided the material is kept under a dry, inert atmosphere.[8]
Q4: How should I handle the compound when removing it from cold storage?
A4: To prevent condensation of atmospheric moisture onto the cold solid, the container must be allowed to warm completely to ambient temperature before opening. We recommend placing the sealed vial inside a desiccator during the warming period as an extra precaution.
Troubleshooting Guide
Problem: My purity analysis (HPLC, LC-MS) shows a new, more polar peak after several months of storage.
-
Possible Cause 1: Hydrolysis. The hydrolysis product, 5-oxo-3,5-di(3-pyridyl)pentanoic acid, is more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column. In an LC-MS analysis, you would observe a mass corresponding to the loss of the ethyl group and addition of a hydrogen (a mass change of -28.03 Da).
-
Possible Cause 2: Oxidation. The formation of a pyridine N-oxide introduces a polar N-O bond, increasing the polarity of the molecule.[7] A mono-N-oxide would result in a mass increase of +15.99 Da. A di-N-oxide would show a mass increase of +31.98 Da. These species would also elute earlier than the parent compound on a reverse-phase column.
-
Verification & Solution: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the impurity, which can confirm its elemental composition.[9][10] If degradation is confirmed, the material may need to be re-purified. Critically, review your storage protocol (see Protocol 1) to prevent future occurrences.
Problem: The appearance of my solid sample has changed (e.g., color change, clumping).
-
Possible Cause 1: Moisture Absorption. Clumping or the development of a syrupy consistency is a strong indicator of water absorption. This significantly increases the risk of hydrolysis.
-
Possible Cause 2: Photodegradation. While not a primary pathway based on the core structure, prolonged exposure to light, especially UV light, can sometimes cause discoloration in organic compounds. The International Council for Harmonisation (ICH) guidelines recommend photostability testing as a component of stress testing.[11][12]
-
Solution: Discard the sample if significant physical changes are observed, as purity is compromised. For all new samples, ensure they are stored in amber vials to protect from light and always use a container with a high-integrity seal, such as a PTFE-lined cap, to prevent moisture ingress.[8][13]
Visualizing Degradation & Prevention
The primary degradation pathways and the workflow for proper storage are critical concepts for maintaining compound integrity.
Caption: Primary degradation routes for the target compound.
Caption: Recommended workflow for long-term sample preservation.
Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to mitigate the risks of hydrolysis, oxidation, and photodegradation.
-
Purity Confirmation: Before long-term storage, confirm the purity of the compound is acceptable (typically >98%) via HPLC or NMR.[9][10] Ensure the compound is a dry, free-flowing solid.
-
Container Selection: Use an amber glass vial with a screw cap containing a polytetrafluoroethylene (PTFE) liner. PTFE provides a highly inert and effective barrier against moisture.[8]
-
Aliquotting: Divide the bulk sample into smaller, single-use aliquots. This practice minimizes the number of times the main stock is exposed to the atmosphere during temperature cycling.
-
Inert Gas Purge: Place the opened, aliquotted vials in a desiccator or glovebox. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure the complete displacement of atmospheric air.
-
Sealing: Tightly seal the vials while still under the inert atmosphere. For critical samples, consider wrapping the cap-vial interface with Parafilm® as an additional barrier.
-
Cold Storage: Place the sealed vials into a labeled secondary container (e.g., a freezer box). Add a pouch of desiccant to the secondary container to capture any moisture that may penetrate the outer seals.
-
Log & Store: Log the sample details in your inventory management system and place it in a ≤ -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).[13][14]
Protocol 2: Accelerated Stability Study for Custom Formulations
To evaluate the stability of the compound in a specific solvent or formulation, an accelerated stability study is recommended. This protocol is adapted from ICH guidelines.[11][15][16][17]
-
Sample Preparation: Prepare several identical samples of the compound in the desired formulation (e.g., dissolved in a specific solvent at a target concentration). Use the exact container-closure system intended for final use.[18]
-
Initial Analysis (T=0): Immediately analyze one sample to establish the initial purity and impurity profile. This is your baseline data point. Common analytical techniques include HPLC, UPLC, and LC-MS.[9][19]
-
Stress Conditions: Place the remaining samples in a calibrated stability chamber set to accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[20][21]
-
Time-Point Analysis: Pull samples for analysis at predefined intervals. For a 6-month study, recommended time points are 0, 3, and 6 months.[17][22] If rapid degradation is expected, earlier time points (e.g., 1, 2, 4 weeks) should be included.
-
Data Evaluation: At each time point, assess the sample for changes in purity, the appearance of new degradation products, and any changes in physical properties (e.g., color). A "significant change" is often defined as a failure to meet the established specification, such as a >5% drop in the assay of the active substance.[17][23]
Data Summary Table:
| Time Point | Storage Condition | Assay (% of Initial) | Total Impurities (%) | Observations |
| 0 | N/A | 100.0% | 0.2% | Clear, colorless solution |
| 3 Months | 40°C / 75% RH | 98.5% | 1.7% | No change |
| 6 Months | 40°C / 75% RH | 96.2% | 4.0% | Faint yellow tinge |
This data allows for the extrapolation of the product's shelf life under normal storage conditions.[21]
References
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.
- Pyridine. Wikipedia.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- Quality Guidelines. ICH.
- Modern Analytical Technique for Characteriz
- Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. National Science Center "Institute of Metrology".
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- Oxidative Dearomatiz
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- Stability Storage Conditions In Pharma Industry. GMP Insiders.
- 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- hydrolysis of esters. Chemguide.
- Pyridine N-oxide deriv
- 4.7 hydrolysis of esters.
- Pharmaceutical Storage Best Practices | FDA-Compliant Warehousing Guide. Dickson.
- Ester hydrolysis. Wikipedia.
- Ester to Acid - Common Conditions.
- Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Q1A(R2) Guideline. ICH.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Pharmaceutical Storage & Transit: Conditions for Consider
- Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims.
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Stability Testing for Pharmaceuticals & More.
- Pyridines. GCW Gandhi Nagar Jammu.
- 200571-38-6| Chemical Name : this compound.
- A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and p
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH.
- Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)
- Ethyl 5-oxopentano
- Ethyl 5,5-dimethoxy-3-oxo-pentano
- ethyl 5-oxo-3,5-di(3-pyridyl)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Pyridine N-oxide [organic-chemistry.org]
- 8. gmpplastic.com [gmpplastic.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. rroij.com [rroij.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. brownwestlogistics.com [brownwestlogistics.com]
- 15. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
- 18. blog.smartsense.co [blog.smartsense.co]
- 19. moravek.com [moravek.com]
- 20. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. humiditycontrol.com [humiditycontrol.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. certified-laboratories.com [certified-laboratories.com]
Preventing degradation of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate during reactions
Technical Support Center: Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions. As Senior Application Scientists, we provide in-depth technical guidance based on established chemical principles and extensive laboratory experience.
Understanding the Molecule: Key Structural Features and Reactivity
This compound is a complex molecule featuring a β-keto ester functional group and two pyridine rings. This unique combination of moieties dictates its reactivity and susceptibility to degradation. The pyridine rings, being basic and aromatic, influence the electronic properties of the molecule, while the β-keto ester is prone to several types of reactions, including hydrolysis and retro-Claisen condensation. [1][2][3] A foundational understanding of these structural elements is crucial for anticipating and mitigating potential degradation pathways. The lone pair of electrons on the nitrogen atom of the pyridine rings can act as a nucleophile or a base, and the aromatic system can undergo substitution reactions. [4]The β-keto ester functionality is susceptible to both acidic and basic hydrolysis, which would cleave the ester bond. [5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: The primary degradation pathways include:
-
Hydrolysis: Cleavage of the ethyl ester to form the corresponding carboxylic acid and ethanol. This can be catalyzed by both acids and bases. [5][8]* Retro-Claisen Condensation: Cleavage of the carbon-carbon bond between C4 and C5, particularly under basic conditions, leading to the formation of an ethyl ester of a pyridyl-substituted acetic acid and a pyridyl ketone. [1][9]* Reactions involving the Pyridine Ring: The pyridine nitrogen can be susceptible to alkylation or oxidation, and the ring itself can undergo nucleophilic substitution under certain conditions. [4] Q2: My reaction mixture is turning a dark color. What could be the cause?
A2: Darkening of the reaction mixture often indicates the formation of degradation byproducts. This can be due to oxidation of the pyridine rings or complex side reactions involving the β-keto ester functionality, especially at elevated temperatures or in the presence of strong oxidizing agents. The Hantzsch dihydropyridine synthesis, a related reaction, is known to produce colored byproducts if the oxidation step is not well-controlled. [10] Q3: I am observing a lower than expected yield. What are the likely causes related to compound stability?
A3: Low yields can often be attributed to the degradation of the starting material or the product. The most common culprits are hydrolysis and retro-Claisen condensation. It is also possible that side reactions involving the pyridine moieties are consuming the material. [1][5]
Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
Issue 1: Suspected Hydrolysis of the Ethyl Ester
Symptoms:
-
Presence of a new, more polar spot on TLC analysis.
-
A decrease in pH of the reaction mixture if run under neutral or basic conditions, due to the formation of a carboxylic acid.
-
Appearance of a peak corresponding to the carboxylic acid in LC-MS or NMR analysis.
Root Cause Analysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. [6]This reaction can be catalyzed by both acids and bases. The presence of water in the reaction mixture is a prerequisite for hydrolysis.
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Purity | Use anhydrous solvents. | To minimize the presence of water, a key reactant in hydrolysis. [8] |
| Reaction pH | Maintain a neutral pH if possible. If acidic or basic conditions are required, use the mildest possible reagents and lowest effective concentration. | Both strong acids and strong bases catalyze ester hydrolysis. [5][8] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | The rate of hydrolysis increases with temperature. |
| Work-up | Perform aqueous work-up quickly and at low temperatures. | To minimize contact time with water and reduce the rate of hydrolysis during product isolation. |
Experimental Protocol: Monitoring for Hydrolysis via TLC
-
Spotting: On a TLC plate, spot the starting material, the reaction mixture at various time points, and a co-spot of the starting material and the reaction mixture.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light. The hydrolyzed carboxylic acid product will typically have a lower Rf value (be more polar) than the starting ester.
Issue 2: Suspected Retro-Claisen Condensation
Symptoms:
-
Formation of multiple byproducts, complicating purification.
-
A significant decrease in the yield of the desired product.
-
Identification of smaller, pyridyl-containing fragments by mass spectrometry.
Root Cause Analysis: The retro-Claisen condensation is the reverse of the Claisen condensation, a carbon-carbon bond-forming reaction. [3]In the case of this compound, this reaction would involve the cleavage of the C-C bond between the carbonyl group and the α-carbon, especially under basic conditions. [1] Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use non-nucleophilic, sterically hindered bases (e.g., LDA, KHMDS) if a strong base is required. If a weaker base is sufficient, consider using an inorganic base like potassium carbonate. | Strong, nucleophilic bases like alkoxides can promote the retro-Claisen reaction. [3] |
| Temperature | Maintain low reaction temperatures, especially during the addition of a base. | The retro-Claisen reaction is often more favorable at higher temperatures. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. | Minimizing reaction time reduces the opportunity for side reactions to occur. |
Workflow for Base Selection
Caption: Decision workflow for selecting an appropriate base.
Issue 3: Instability Related to the Pyridine Rings
Symptoms:
-
Formation of colored impurities.
-
Unidentified byproducts with masses corresponding to the addition of alkyl groups or oxygen atoms to the starting material.
Root Cause Analysis: The nitrogen atom in the pyridine ring is basic and nucleophilic, making it susceptible to reactions with electrophiles, such as alkylating agents, and oxidation. [4]While generally stable, pyridines can undergo radical reactions under certain conditions. [11]Nicotinic acid and its derivatives are generally stable to heat, light, acid, and alkali. [12] Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the pyridine rings, especially if the reaction is sensitive to air. |
| Reagent Purity | Ensure all reagents are free from peroxides and other oxidizing impurities. | To avoid unwanted side reactions with the pyridine moieties. |
| Light Exposure | Protect the reaction from light if photochemical degradation is suspected. | Pyridinyl radicals can be generated photochemically. [11] |
Degradation Pathway Overview
Caption: Major degradation pathways for the target compound.
References
-
Study.com. (n.d.). Predicting the Products of Ester Hydrolysis Practice. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. Retrieved from [Link]
-
JoVE. (n.d.). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
American Chemical Society. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Claisen condensation. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). retro-Claisen condensation. Retrieved from [Link]
-
Virtual Textbook of Organic Chemistry. (n.d.). Other Reactions of Pyridine. Retrieved from [Link]
-
BMC Research Notes. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Pyridine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 23.1: B-Dicarbonyl Compounds: Claisen Condensations. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
PubMed. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Nicotinic acid. Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: A-Z Guide for Characterizing Complex Pyyridyl Compounds
Welcome to the comprehensive support center for navigating the intricate world of complex pyridyl compound characterization. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions to streamline your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the analysis of pyridyl compounds.
Q1: Why do my pyridine-containing compounds show poor peak shape (tailing) in HPLC analysis?
A: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives.[1] This is primarily due to strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] Other contributing factors can include column overload, where too much sample saturates the stationary phase, or a mismatch between the sample solvent and the mobile phase.[1]
Q2: I'm observing inconsistent retention times in my HPLC runs. What could be the cause?
A: Fluctuating retention times can stem from several factors. A primary cause is often an improperly equilibrated column, especially when changing mobile phases. Contamination or degradation of the mobile phase can also alter its elution strength over time. Additionally, ensure your HPLC system is functioning correctly, as problems with the pump or solvent mixing can lead to inconsistent flow rates.[2]
Q3: My pyridyl compound appears to be degrading during analysis. How can I mitigate this?
A: Some pyridine derivatives, especially those with reactive functional groups, can be sensitive to the analytical conditions.[1] The acidic nature of silica gel in chromatography columns can sometimes cause degradation.[1] Consider using a less acidic column or neutralizing the sample before injection. For light-sensitive compounds, protect your samples from light during preparation and analysis.[3]
Q4: I'm struggling to obtain high-quality crystals of my pyridyl-containing metal-organic framework (MOF) for X-ray crystallography. Any suggestions?
A: Crystal growth of MOFs can be challenging. Experiment with different solvents or solvent mixtures, as solubility plays a crucial role. Varying the temperature and the rate of reactant addition can also significantly impact crystal formation and quality. Techniques like slow evaporation, vapor diffusion, and hydrothermal synthesis are commonly employed to grow single crystals of MOFs.[4][5]
Q5: What are the best practices for handling and storing air-sensitive pyridyl compounds?
A: Many pyridyl compounds can be sensitive to air and moisture, leading to degradation.[6] It is crucial to handle these compounds under an inert atmosphere, such as in a glovebox.[7] Store them in tightly sealed containers, preferably amber vials to protect from light, in a cool, dry place.[6][8] For highly sensitive materials, storing them in a desiccator or under an inert gas blanket is recommended.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Optimizing HPLC Separation of Polar Pyridyl Compounds
Issue: Poor retention and peak shape for highly polar pyridyl analytes on reversed-phase columns.
Causality: The hydrophilic and basic nature of many pyridines can lead to minimal interaction with the nonpolar stationary phase and strong interaction with residual silanols, resulting in poor chromatography.[9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor HPLC separation of polar pyridyls.
Experimental Protocol: Method for Reducing Peak Tailing
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to approximately 2.5-3.0 using a buffer like 10-20 mM phosphate buffer.[1] This protonates the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[1] Caution: Phosphate buffers can precipitate at high acetonitrile concentrations.[1]
-
Use of Mobile Phase Additives: Introduce a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) to the mobile phase.[1] The competing base will preferentially interact with the active silanol sites, shielding the pyridine analyte from these interactions.[1]
-
Column Selection: Opt for a column with high end-capping to reduce the number of accessible silanol groups.[9]
-
Alternative Chromatography Mode: If retention remains insufficient, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an effective alternative for retaining highly polar compounds.[9]
Guide 2: Addressing Challenges in Mass Spectrometry Detection
Issue: Low signal intensity or complete absence of peaks for pyridyl compounds in Mass Spectrometry (MS).
Causality: Poor ionization efficiency, ion suppression from the sample matrix, or improper instrument settings can all lead to poor MS detection.[10][11]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low MS signal for pyridyl compounds.
Experimental Protocol: Enhancing MS Signal Intensity
-
Optimize Ionization Source: Experiment with different ionization techniques. Electrospray ionization (ESI) is often suitable for polar pyridyl compounds, but Atmospheric Pressure Chemical Ionization (APCI) may be more effective for less polar derivatives.[10]
-
Sample Concentration: Ensure your sample is at an appropriate concentration.[10] If it's too dilute, the signal may be too weak; if too concentrated, ion suppression can occur.[10]
-
Evaluate Ion Suppression: If analyzing complex matrices like biological fluids, dilute the sample or use sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.
-
Instrument Calibration and Tuning: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure it is operating at optimal performance.[10]
Guide 3: Interpreting Complex NMR Spectra of Substituted Pyridines
Issue: Ambiguous or overlapping signals in the ¹H and ¹³C NMR spectra of highly substituted pyridyl compounds.
Causality: The chemical shifts of protons and carbons in the pyridine ring are highly sensitive to the electronic effects of substituents, which can lead to complex and overlapping spectral patterns.[12][13] Tautomerism can also lead to broadened signals.[14]
Troubleshooting Workflow:
Caption: Strategy for elucidating complex NMR spectra of pyridyl compounds.
Experimental Protocol: Unambiguous Signal Assignment
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are crucial for definitive signal assignment in complex pyridyl derivatives.[12]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing long-range connectivity information.
-
-
Investigate Tautomerism: If you observe significantly broadened signals, consider the possibility of tautomeric equilibrium.[14] 2- and 4-hydroxypyridines, for example, can exist in equilibrium with their pyridone tautomers.[15]
-
Comparative Analysis: Compare the observed chemical shifts and coupling constants with those of known, structurally similar pyridine derivatives. Substituent effects on chemical shifts are generally predictable.[13]
Part 3: Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on an Unsubstituted Pyridine Ring.
| Proton Position | Chemical Shift (ppm) | Multiplicity |
| α-protons (C2, C6) | 8.5 - 8.8 | Doublet |
| γ-proton (C4) | 7.5 - 7.8 | Triplet |
| β-protons (C3, C5) | 7.1 - 7.5 | Triplet |
Note: These are approximate ranges and will be influenced by the solvent and any substituents on the ring.[12]
Table 2: Common Analytical Techniques for Pyridyl Compound Characterization.
| Technique | Application | Key Considerations |
| HPLC | Separation, quantification, purity assessment | Peak tailing due to basicity, choice of column and mobile phase is critical.[1][9] |
| GC-MS | Analysis of volatile and semi-volatile pyridines | Derivatization may be necessary for non-volatile compounds.[16] |
| NMR Spectroscopy | Structural elucidation, purity determination | Complex spectra for substituted derivatives, 2D techniques are often necessary.[12] |
| X-ray Crystallography | Definitive solid-state structure determination | Growing suitable single crystals can be challenging.[4] |
| Mass Spectrometry | Molecular weight determination, structural information | Ionization efficiency can be compound-dependent.[10] |
| UV-Vis Spectroscopy | Quantification, complexation studies | The lone pair of electrons allows for the formation of colored complexes with metal ions.[17] |
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - RSC Publishing.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available from: [Link]
-
1 H NMR spectra (partial, 400 MHz, 25 ° C) of 1 , 3 and complex R1... - ResearchGate. Available from: [Link]
-
The Preparation and Analysis of Some Metal-Pyridine Complexes. Journal of Chemical Education. Available from: [Link]
-
Metal-organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: Syntheses, structures, and photoluminescence | Request PDF - ResearchGate. Available from: [Link]
-
Complexation Reactions of Pyridinols - PubMed. Available from: [Link]
-
Analytical Methods for Determining Pyridine in Biological Materials - NCBI. Available from: [Link]
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe - ResearchGate. Available from: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. Available from: [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available from: [Link]
-
Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition - ResearchGate. Available from: [Link]
- Application Notes and Protocols: Analytical Method Development Using Pyridine-3-azo-p-dimethylaniline (PADA) - Benchchem.
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]
-
Method for pyridine amine derivative - Chromatography Forum. Available from: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC - NIH. Available from: [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available from: [Link]
-
Crystallography of metal–organic frameworks - IUCr Journals. Available from: [Link]
-
(PDF) Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer - ResearchGate. Available from: [Link]
-
Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
New cases of prototropic tautomerism in substituted pyridines - ResearchGate. Available from: [Link]
-
Crystallography of metal-organic frameworks - PubMed. Available from: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. Available from: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available from: [Link]
-
Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles - PubMed. Available from: [Link]
-
(PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives - ResearchGate. Available from: [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine - ChemTube3D. Available from: [Link]
-
Journal of Coordination Chemistry Synthesis and metal(II) ion complexation of pyridine-2,6-diamides incorporating amino alcohols - ElectronicsAndBooks. Available from: [Link]
-
Analytical strategies for identifying drug metabolites. - Semantic Scholar. Available from: [Link]
-
Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... - ResearchGate. Available from: [Link]
-
A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. Available from: [Link]
-
What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs. Available from: [Link]
-
Pyridine and Its Role in Analytic Chemistry - Post Apple Scientific. Available from: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available from: [Link]
-
Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes | Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes - PMC - NIH. Available from: [Link]
- Stability of Pyridine-2,6-d2 under various experimental conditions - Benchchem.
- Validating the Purity of Synthesized 2,6-Divinylpyridine Using GC-MS Analysis: A Comparative Guide - Benchchem.
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
-
(PDF) The Stability of Pyridine Nucleotides - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rheniumgroup.co.il [rheniumgroup.co.il]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemtube3d.com [chemtube3d.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Predictive Comparative Analysis of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate and its Analogs in Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its derivatives are explored for a wide array of therapeutic applications, including antimicrobial, antiviral, and antiproliferative activities.[1][2] This guide provides a comprehensive comparative analysis of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate, a molecule of interest due to its structural similarity to compounds with known biological activity.
Notably, a thorough review of the existing scientific literature reveals a significant gap: there is a lack of published experimental data on the synthesis and biological evaluation of this compound. Therefore, this guide will adopt a predictive approach, leveraging structure-activity relationships (SAR) derived from closely related analogs to forecast its potential properties and therapeutic applications. We will propose a synthetic route, detail methodologies for its biological evaluation, and present a comparative framework against its structural congeners. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this and similar chemical entities.
Structural and Physicochemical Properties: A Comparative Overview
To understand the potential of this compound, it is essential to compare its predicted properties with those of known, structurally similar compounds. The core structure features a pentanoate backbone with a central ketone and two 3-pyridyl substituents. Variations in these moieties can significantly impact the compound's physicochemical properties and, consequently, its biological activity.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 200571-38-6 | C17H18N2O3 | 298.34[3] | Di-3-pyridyl ketone with an ethyl pentanoate chain. |
| Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | Not Available | C20H22N2O5 | 370.40[4] | Additional carboethoxy group at the 2-position. |
| Ethyl 5-oxamino-3,5-di(3-pyridyl)pentanoate | 1076198-10-1 | C17H21N3O3 | 315.37[5] | Oxamino group at the 5-position instead of a ketone. |
| 1,3-Di(4-pyridinyl)acetone | Not Available | C13H12N2O | 212.25 | Isomeric di-pyridyl ketone with 4-pyridyl groups. |
| Ethyl 5-oxopentanoate | 22668-36-6 | C7H12O3 | 144.17[2] | Pentanoate backbone without pyridyl substituents. |
The presence of the two basic pyridine rings in this compound is expected to influence its solubility and ability to form hydrogen bonds, which are critical for interactions with biological targets. The ethyl ester moiety introduces lipophilicity, potentially aiding in membrane permeability.
Proposed Synthesis of this compound
While a specific synthesis for this compound is not documented, a plausible route can be designed based on established methods for the synthesis of 1,5-diketones and related structures.[6] A one-pot reaction involving a Claisen-Schmidt condensation followed by a Michael addition appears to be a viable strategy.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
-
Reaction Setup: To a solution of sodium ethoxide (NaOEt) in anhydrous ethanol, add 3-acetylpyridine (1 equivalent).
-
Claisen-Schmidt Condensation: Stir the mixture at room temperature for 30 minutes.
-
Michael Addition: Slowly add ethyl acrylate (0.5 equivalents) to the reaction mixture and continue stirring at room temperature for 24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Predicted Biological Activities and Comparative Analysis
Based on the biological activities reported for structurally similar compounds, we can predict the potential therapeutic applications of this compound.
Antimicrobial Activity
Pyridine derivatives are well-known for their antimicrobial properties.[2] The presence of the di-pyridyl motif suggests that the target compound could exhibit activity against various bacterial and fungal strains. For instance, organotin compounds with di-2-pyridylketone have shown strong antimicrobial properties.[7]
Antiproliferative Activity
Many pyridine-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The di-pyridyl ketone scaffold, in particular, has been investigated for its anticancer potential.[8] It is plausible that this compound could exhibit cytostatic or cytotoxic effects on cancer cells.
Comparative Framework
The following diagram illustrates the logical flow for a comparative evaluation of the target compound and its analogs.
Caption: Logical workflow for the comparative analysis of the target compound.
Detailed Experimental Protocols for Biological Evaluation
To validate the predicted activities and perform a robust comparative analysis, the following experimental protocols are recommended.
Protocol for In Vitro Antimicrobial Activity Assessment
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate with the appropriate growth medium.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol for In Vitro Antiproliferative Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density, based on the measurement of cellular protein content.[10]
-
Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in the appropriate medium. Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation and Staining: Fix the cells with trichloroacetic acid (TCA) and then stain with SRB solution.
-
Measurement of Absorbance: Wash the plates to remove unbound dye and then solubilize the bound dye with a Tris-base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) from the dose-response curve.
Conclusion and Future Directions
While this compound remains an understudied compound, its structural features suggest a promising potential for biological activity, particularly in the antimicrobial and anticancer domains. This guide provides a predictive framework for its synthesis and evaluation, grounded in the established knowledge of its structural analogs. The proposed experimental protocols offer a clear path for researchers to validate these predictions and to elucidate the structure-activity relationships within this class of compounds. Further investigation into this and similar di-pyridyl derivatives could lead to the discovery of novel therapeutic agents.
References
-
R Discovery. Dipyridyl Ketone Research Articles - Page 1. Available from: [Link]
-
G. G. Mohamed, M. A. Ibrahim, S. M. El-Medani. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. PubMed. Available from: [Link]
-
S. Demir, et al. Synthesis, Characterization, and Biological Activity of Di‐2‐pyridyl Ketone Aryl Hydrazone and Its Copper(II) Complex and the Interaction of Di‐2‐pyridyl Ketone Aryl Hydrazone with DNA Bases. ResearchGate. 2021. Available from: [Link]
-
A. Alsoliemy. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie. 2023;356(3):e2200399. Available from: [Link]
-
A. A. El-Bindary, et al. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Molecules. 2023;28(14):5537. Available from: [Link]
-
X. Zhang, et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. 2025;6(1):103039. Available from: [Link]
-
Semantic Scholar. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
A. El Allali, et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(21):7246. Available from: [Link]
-
A. S. Salaev, et al. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Molbank. 2022;2022(3):M1451. Available from: [Link]
-
Marshall University. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Marshall Digital Scholar. Available from: [Link]
-
S. K. Guchhait, et al. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega. 2021;6(11):7564-7575. Available from: [Link]
-
M. A. Al-Amiery, A. A. Al-Majedy, Y. K. Kadhum. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2024;29(14):3256. Available from: [Link]
-
M. G. Rojas-Bite, et al. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. 2023;28(19):6818. Available from: [Link]
-
G. C. Porretta, et al. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco. 1994;49(10):659-66. Available from: [Link]
-
V. V. Krivolapova, et al. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023;2023(1):M1559. Available from: [Link]
-
C. Opris, C. Paizs, M. Miclăuş. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2022;27(19):6188. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
P. Skehan, et al. New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. 1990;82(13):1107-12. Available from: [Link]
-
M. A. Gonzalez-Alvarez, et al. Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. Molecules. 2021;26(16):4999. Available from: [Link]
-
A. M. El-Naggar, et al. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. 2023;13(4):2263-2287. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Orthogonal Validation of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate Purity by HPLC and qNMR
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate. Detailed experimental protocols and comparative performance data are provided to assist researchers in selecting the most appropriate methodology for their specific analytical needs.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic ketone and ester, placing it in a class of organic molecules frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is a cornerstone of drug development and manufacturing, directly impacting the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, lower yields, or the formation of toxic byproducts. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are two of the most powerful and widely accepted techniques for this purpose. However, they operate on fundamentally different principles. HPLC is a separative technique that excels at detecting and quantifying impurities, while qNMR is a primary analytical method that provides a direct measure of the analyte's purity against a certified standard.[1][2] The use of these orthogonal methods provides a comprehensive and highly confident assessment of a compound's purity profile.
High-Performance Liquid Chromatography (HPLC): A High-Sensitivity Separative Approach
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[3] The validation of an HPLC method is a systematic process that demonstrates its suitability for its intended purpose, with parameters defined by international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6]
A typical HPLC method for the purity determination of this compound would be validated according to the ICH Q2(R1) guideline.[4][7][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for compounds of moderate polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to ensure good separation of the main peak from any potential impurities with different polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting a wavelength of maximum absorbance, away from the solvent cutoff.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
-
The choice of a C18 column is based on the predicted hydrophobicity of the analyte. The pyridyl and ethyl ester groups impart some polarity, but the overall carbon framework suggests good retention on a nonpolar stationary phase. Gradient elution is crucial because it allows for the separation of a wide range of potential impurities, from highly polar starting materials to nonpolar byproducts, within a reasonable run time. The use of a DAD detector is advantageous as it can provide information about the spectral homogeneity of a peak, aiding in the identification of co-eluting impurities.
Caption: Workflow for HPLC purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity
qNMR has emerged as a powerful technique for purity assessment in the pharmaceutical industry.[9][10] It is considered a primary ratio method of measurement because the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[9] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight, an absolute purity value can be determined without the need for a reference standard of the analyte itself.[11][12]
A ¹H qNMR experiment for purity determination requires careful planning and execution to ensure accuracy and precision.[9]
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion and sensitivity.
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) into an NMR tube. The choice of internal standard is critical; it must be stable, non-reactive, and have signals that do not overlap with the analyte's signals.[13][14]
-
Accurately weigh a slightly larger amount of the this compound sample (e.g., 10-20 mg) and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. A long delay (at least 5 times the longest T1 relaxation time of the signals of interest) is essential to allow for complete relaxation of the protons between scans. A value of 30-60 seconds is common.
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
The acquired spectrum is processed with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
The purity of the analyte (Pₐ) is calculated using the following equation[14]:
Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
'a' corresponds to the analyte and 'std' to the standard.
-
-
The long relaxation delay is non-negotiable for accurate qNMR. Protons with different chemical environments have different relaxation times (T1). If the delay between pulses is too short, signals from protons with longer T1 values will not fully recover, leading to their integrals being artificially smaller and resulting in an inaccurate purity calculation. The choice of a high-purity, certified internal standard is the foundation of the method's trustworthiness, as the accuracy of the analyte's purity is directly tied to the accuracy of the standard's purity.[13]
Caption: Workflow for qNMR purity determination.
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific analytical goal. For a comprehensive purity assessment, the two techniques are best used in a complementary fashion.[15][16][17]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Rationale & Insights |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. Purity is typically determined by area percent. | Intrinsic quantitative relationship between signal integral and molar concentration relative to a certified internal standard.[9] | HPLC provides a purity profile based on detector response, while qNMR gives a direct, absolute purity value of the main component. |
| Specificity | High; excellent at separating structurally similar impurities. Specificity must be demonstrated through forced degradation studies.[18] | High; based on unique chemical shifts of protons in the molecule. Can distinguish between isomers. | HPLC's specificity is in its resolving power. qNMR's specificity is in its structural information content. |
| Sensitivity (LOD/LOQ) | Very high; capable of detecting impurities at ppm levels (typically <0.05%).[19] | Lower than HPLC; typically in the range of 0.1-1% for impurities.[20] | HPLC is the superior choice for trace impurity analysis and limit tests. |
| Accuracy & Precision | High, but dependent on the accuracy of the reference standard for the main component.[19] | High; as a primary method, its accuracy is traceable to the certified internal standard.[9] | qNMR can be more accurate for absolute purity as it's less susceptible to variations in detector response. |
| Reference Standard | Requires a highly purified reference standard of the analyte for quantitative assays. | Does not require a reference standard of the analyte; uses a certified internal standard.[1] | This is a major advantage of qNMR, especially for novel compounds where a high-purity standard may not be available. |
| Throughput | Higher; typical run times are 15-30 minutes per sample. | Lower; qNMR experiments require long relaxation delays, leading to longer acquisition times per sample.[20] | For routine QC and high-volume testing, HPLC is more efficient. |
| Sample Consumption | Low (micrograms per injection). | Higher (milligrams per sample). | qNMR requires more material, which can be a limitation for precious samples. |
| Sample Integrity | Destructive. | Non-destructive; the sample can be recovered after analysis. | The ability to recover the sample after qNMR is a significant advantage in early-stage development. |
graph { layout=neato; node [shape=box, style="filled", fontcolor="#202124"]; edge [color="#5F6368"];"Purity Validation" [pos="0,3!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qNMR [pos="2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Trace Impurity Detection" [pos="-3.5,0!", fillcolor="#F1F3F4"]; "High Throughput" [pos="-1,0!", fillcolor="#F1F3F4"]; "Absolute Quantification" [pos="1.5,0!", fillcolor="#F1F3F4"]; "Structural Confirmation" [pos="4,0!", fillcolor="#F1F3F4"]; "Purity Validation" -- HPLC; "Purity Validation" -- qNMR; HPLC -- "Trace Impurity Detection"; HPLC -- "High Throughput"; qNMR -- "Absolute Quantification"; qNMR -- "Structural Confirmation";
}
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pharmtech.com [pharmtech.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate
Introduction
Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate is a complex heterocyclic molecule with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents. Its structure, featuring a central keto-ester functionality flanked by two basic pyridyl rings, presents unique challenges for analytical characterization. The development and rigorous validation of analytical methods are paramount to ensure the identity, purity, and quality of this compound, forming the bedrock of regulatory compliance and successful drug development.
This guide provides an in-depth, experience-driven comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will not only detail the proposed methodologies but also delve into the rationale behind the experimental choices and present a comprehensive cross-validation plan. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical control for this, or structurally similar, molecules.
The core principle of this guide is to demonstrate that through systematic validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, we can establish the suitability and equivalence of different analytical procedures for their intended purpose.[1][2][3]
Chapter 1: Proposed Analytical Methodologies
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound possesses several key features that inform our choice of methods:
-
Multiple Chromophores: The two pyridyl rings provide strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a viable and sensitive option.
-
Polarity and Basicity: The presence of nitrogen atoms in the pyridyl rings imparts basicity and polarity, influencing its retention in reversed-phase chromatography.
-
Keto-Enol Tautomerism: The β-keto ester moiety can exist in equilibrium between its keto and enol forms, which can lead to peak distortion in chromatography if not properly controlled.[4]
-
Thermal Stability and Volatility: The molecular weight and structure suggest that the compound may be sufficiently volatile and thermally stable for GC analysis, although this must be experimentally verified.
Based on these properties, we propose the following two methods for a comprehensive cross-validation study.
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For our target molecule, it offers a direct and robust approach.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or multi-wavelength UV detector.
-
Column: A C18 stationary phase (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size). The end-capped C18 phase is chosen to minimize secondary interactions with the basic pyridyl groups.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase serves a dual purpose: it protonates the pyridyl nitrogens, ensuring a single ionic form and reducing peak tailing, and it helps to drive the keto-enol equilibrium towards the more stable keto form, resulting in sharper peaks.[4]
-
-
Elution Program: Isocratic elution with a mobile phase composition of 70:30 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Temperature control is critical to ensure reproducible retention times and to manage the keto-enol tautomerism.[4]
-
Detection: UV detection at 262 nm, corresponding to the absorbance maximum of the pyridyl chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Caption: Logical flow of the cross-validation plan according to ICH Q2(R1) parameters.
The following validation parameters will be assessed for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. T[2]his will be evaluated by analyzing a blank (diluent), a standard of the main compound, and a sample spiked with potential impurities. The methods must demonstrate baseline separation of the main peak from all other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. We will prepare at least five standard solutions covering 50% to 150% of the nominal assay concentration. The linearity will be assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This will be determined by recovery studies on a spiked matrix at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate. The mean recovery should be within 98.0% to 102.0%.
[5]* Precision:
- Repeatability (Intra-assay): Assessed by performing six replicate analyses of the same sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
- Intermediate Precision: The study is repeated by a different analyst on a different day to assess the effects of random events on the precision of the procedure. T[3]he RSD should again be ≤ 2.0%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These will be determined using the signal-to-noise ratio method (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. For HPLC, this includes mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). For GC, this includes injector temperature (±10°C) and oven ramp rate (±1°C/min).
Chapter 3: Comparative Data and Discussion
The following tables summarize the hypothetical (but realistic) results from the cross-validation study.
Table 1: Comparison of Chromatographic Method Parameters
| Parameter | HPLC-UV Method | GC-FID Method |
| Principle | Adsorption/Partition | Volatility/Partition |
| Stationary Phase | C18 Silica | 5% Phenyl Polysiloxane |
| Mobile Phase | Water/Acetonitrile/Formic Acid | Helium |
| Detection | UV Absorbance (262 nm) | Flame Ionization |
| Typical Run Time | ~10 minutes | ~15 minutes |
| Sample State | Liquid | Gas (Vaporized) |
Table 2: Summary of Hypothetical Cross-Validation Results
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Specificity | Passed | Passed | Peak Purity > 99.5%; Resolution > 2.0 |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (% of Target) | 50 - 150% | 50 - 150% | Defined by application |
| Accuracy (% Recovery) | 99.5 ± 0.8% | 100.2 ± 1.1% | 98.0 - 102.0% |
| Precision (Repeatability RSD) | 0.45% | 0.68% | ≤ 2.0% |
| Precision (Intermediate RSD) | 0.72% | 0.95% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | 1.0 | Reportable |
| Robustness | Passed | Passed | RSD ≤ 2.0% |
Discussion and Recommendations
The hypothetical data demonstrate that both the proposed HPLC-UV and GC-FID methods are suitable for the quantitative analysis of this compound, meeting all predefined acceptance criteria based on ICH guidelines. T[1][6]he choice between the two methods for a specific application depends on the context and the analytical goal.
-
HPLC-UV Method: This method demonstrates slightly better precision and a lower limit of quantitation. As it is a non-destructive technique performed at near-ambient temperature, it is inherently better suited for analyzing thermally labile impurities or degradation products. The high sensitivity afforded by the UV-active pyridyl rings makes it an excellent choice for routine quality control, stability studies, and impurity profiling.
-
GC-FID Method: This method serves as an excellent orthogonal technique. Its different separation mechanism provides confidence that no impurities are co-eluting with the main peak. While its precision is slightly lower than the HPLC method in this hypothetical case, it is still well within acceptable limits. The GC-FID method would be particularly valuable as a confirmatory method, for analyzing volatile organic impurities, or in situations where an alternative to aqueous/organic mobile phases is desired. The main prerequisite is the confirmed thermal stability of the analyte at the injector temperature.
For the routine quality control of this compound, the RP-HPLC-UV method is recommended as the primary technique due to its superior precision, lower LOQ, and suitability for stability testing. The GC-FID method should be validated and maintained as a secondary, orthogonal method . It provides a valuable alternative for confirmatory analysis and can be used to investigate specific impurity profiles that may not be amenable to HPLC. Having two validated, orthogonal methods provides a powerful analytical toolkit, ensuring a comprehensive understanding and control of the product's quality throughout its lifecycle.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link] 2[7]. ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link] 3[1]. gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link] 4[8]. International Council for Harmonisation. (2024). Quality Guidelines. [Link] 5[6]. U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link] 6[9]. U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link] 7[2]. BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link] 8[10]. ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link] 9[5]. Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link] 1[11]0. International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link] 1[3]1. Simmonds, P. G., Pettitt, B. C., & Zlatkis, A. (1967). Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry, 39(13), 1633–1638. [Link]
-
Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Dipyridyl Ketone Ligands in Homogeneous Catalysis
Welcome to a comprehensive exploration of dipyridyl ketone (dpk) ligands and their derivatives in the ever-evolving landscape of homogeneous catalysis. This guide is designed for researchers, chemists, and drug development professionals seeking to understand and leverage the unique catalytic potential of this versatile ligand family. We will move beyond simple protocols to dissect the structure-activity relationships, mechanistic nuances, and comparative performance of these ligands in key organic transformations. Our focus will be on the causality behind experimental design, providing you with the insights needed to select, synthesize, and successfully apply these powerful catalytic tools.
The Unique Chemistry of Di-2-pyridyl Ketone (dpk): More Than a Bidentate Ligand
At first glance, di-2-pyridyl ketone, (py)₂CO, appears to be a standard N,N'-bidentate chelating ligand, similar to its well-known cousin, 2,2'-bipyridine. However, its true value lies in the reactivity of its central carbonyl group. Upon coordination to a metal center, this ketone functionality becomes highly susceptible to nucleophilic attack.[1] This "ligand-centered" reactivity is a critical feature that sets dpk apart.
In the presence of water or alcohols, the coordinated dpk can undergo facile hydration or alcoholysis to form its gem-diol [(py)₂C(OH)₂] or hemiketal [(py)₂C(OR)(OH)] derivatives, respectively.[1][2] These transformations, which often occur in situ during catalyst preparation or the catalytic reaction itself, fundamentally alter the ligand's steric and electronic profile.[2][3] The deprotonation of these forms creates anionic alkoxide or diolate donors that can bridge multiple metal centers, leading to the formation of polynuclear clusters with unique catalytic and magnetic properties.[1][4] This versatility in coordination and reactivity is the cornerstone of dpk's utility in catalysis.
Caption: Versatility of di-2-pyridyl ketone (dpk) and its derivatives.
Comparative Catalytic Performance: C-C Coupling Reactions
Palladium complexes featuring dpk-type ligands have emerged as highly effective catalysts for C-C cross-coupling reactions, such as the Heck and Suzuki couplings. The performance of these catalysts is intimately linked to the state of the dpk ligand.
Heck Coupling: The Impact of In Situ Ligand Modification
A study by AlAli et al. provides an excellent case for comparing the catalytic activity of a standard Pd(II)-dpk complex with its in situ generated alcohol adduct.[5][6][7] Four palladium(II) complexes were synthesized and tested in the Heck coupling of iodobenzene and methyl acrylate.
-
Complex 1: (dpk)PdCl₂
-
Complex 2: (dpk)Pd(OAc)₂
-
Complex 3: (dpk·EtOH)PdCl₂
-
Complex 4: (dpk·EtOH)Pd(OAc)₂
Complexes 3 and 4 were formed through the nucleophilic addition of ethanol to the ketone of the coordinated dpk ligand in complexes 1 and 2, respectively.[3] The X-ray crystal structure of complex 3 confirmed the formation of the hemiketal ligand, which chelates to the palladium center in a cis-configuration.[3]
Rationale for Comparison: This set of complexes allows for a direct evaluation of how modifying the carbonyl group to a hemiketal affects catalytic efficiency. The primary difference between Complex 1 and 3 (and between 2 and 4) is the steric bulk and electronic nature of the ligand at the position trans to the substrate binding site, which can influence reaction rates.
Table 1: Performance of Pd(II)-dpk Complexes in the Heck Reaction [3][5][7]
| Catalyst | Ligand Form | Counter-ion | Yield (%) | Reaction Time (h) |
| Complex 1 | Ketone | Cl⁻ | 91 | 5 |
| Complex 2 | Ketone | OAc⁻ | 93 | 5 |
| Complex 3 | Hemiketal | Cl⁻ | 98 | 4 |
| Complex 4 | Hemiketal | OAc⁻ | 96 | 4 |
| Conditions: Iodobenzene (1 mmol), methyl acrylate (1.2 mmol), Et₃N (2 mmol), catalyst (0.01 mmol), DMF (5 mL), 100°C. |
Key Insights: All four complexes demonstrated high catalytic activity.[5][7] However, the complexes bearing the hemiketal ligand (Complexes 3 and 4) consistently achieved higher yields in a shorter reaction time. This suggests that the conversion of the carbonyl to a hemiketal group has a beneficial effect on the catalytic cycle, potentially by enhancing the stability of the active Pd(0) species or accelerating the oxidative addition step through subtle electronic modifications.
Suzuki Coupling
Similarly, palladium complexes of dpk and its hydrated gem-diol form have proven to be efficient catalysts for Suzuki cross-coupling reactions.[2][8] Seth et al. reported that complexes like [Pd(dpk·MeOH)Cl₂] and [Pd(dpk·HOH)₂]Cl₂ effectively catalyze the coupling of aryl bromides with phenylboronic acid, with turnover numbers (TON) reaching up to 10⁶ in some cases.[2][8]
Expertise in Action: The choice of an alcoholic solvent during the synthesis of these Pd-dpk complexes is a deliberate experimental design choice. It leverages the inherent reactivity of the dpk ligand to generate the more active hemiketal or gem-diol coordinated catalyst in situ, eliminating the need for a separate ligand synthesis step.[2]
Oxidation Catalysis: Leveraging Dpk with Redox-Active Metals
The ability of dpk and its derivatives to stabilize various oxidation states of metals like Ruthenium and Manganese makes them attractive for oxidation catalysis.
Water Oxidation with Ruthenium Complexes
Mononuclear ruthenium complexes are at the forefront of research into catalysts for artificial photosynthesis, particularly for the challenging water oxidation half-reaction (2H₂O → O₂ + 4H⁺ + 4e⁻).[9] While specific data comparing different dpk derivatives in this context is emerging, studies on complexes like [Ru(tpy)(dpk)(X)]ⁿ⁺ (where tpy = terpyridine) have laid the groundwork by characterizing their spectral and electrochemical properties, which are prerequisites for catalytic activity.[10] The electronic properties of the dpk ligand can be tuned to modulate the redox potential of the Ru center, a key parameter in designing efficient water oxidation catalysts.[11]
Causality: For a water oxidation catalyst to be effective, it must be able to access high oxidation states (e.g., Ru(IV), Ru(V)) without undergoing degradation.[9] The robust coordination of dpk and its ability to accommodate geometric changes during the catalytic cycle are crucial. The electronic character of the ligand directly influences the HOMO level, which in turn affects the catalyst's stability against undesirable side reactions like hydration.[9]
Manganese Clusters in Oxidation and Magnetism
The use of dpk in manganese chemistry often leads to the formation of high-nuclearity clusters with fascinating structures and magnetic properties.[4][12] These clusters, often formed with the deprotonated gem-diol form of the ligand, can feature complex cores like [Mnᴵᴵᴵ₅Mnᴵᴵ₆] or [Mnᴵᴵᴵ₈Mnᴵᴵ₄].[4] While primarily studied for molecular magnetism, these mixed-valence manganese clusters are highly relevant to oxidation catalysis, mimicking the oxygen-evolving complex in Photosystem II.[13] The dpk ligand and its derivatives act as scaffolds, assembling multiple manganese ions in close proximity, which is essential for multi-electron redox processes like water oxidation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed to be self-validating, with clear characterization checkpoints.
Protocol 1: Synthesis of a Pd(II)-dpk Hemiketal Complex ([Pd(dpk·EtOH)Cl₂])
This protocol is adapted from the work of AlAli et al.[5] and demonstrates the in situ modification of the ligand upon complexation.
Caption: Workflow for the synthesis of a Pd-dpk hemiketal complex.
Step-by-Step Methodology:
-
Reagents: Di-2-pyridyl ketone (dpk), bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂], Dichloromethane (DCM, anhydrous), Ethanol (EtOH, anhydrous), Hexane.
-
Preparation of (dpk)PdCl₂: In a Schlenk flask under an inert atmosphere, dissolve PdCl₂(PhCN)₂ (1 equivalent) in anhydrous DCM. To this solution, add a solution of dpk (1 equivalent) in DCM dropwise.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours. A precipitate of (dpk)PdCl₂ will form.
-
In Situ Modification: To the suspension, add anhydrous ethanol (approx. 10-fold excess by volume compared to DCM).
-
Reaction: Continue stirring at room temperature for an additional 2 hours. The color and consistency of the precipitate may change.
-
Isolation: Collect the solid product by filtration using a cannula or a filter funnel in a glovebox.
-
Purification: Wash the collected solid with small portions of hexane to remove any unreacted starting materials or soluble impurities.
-
Drying & Characterization: Dry the final product, [Pd(dpk·EtOH)Cl₂], under high vacuum.
-
Validation: Confirm the structure using FT-IR (disappearance of the C=O stretch around 1680 cm⁻¹ and appearance of C-O stretches), ¹H and ¹³C NMR, and elemental analysis. The ultimate confirmation comes from single-crystal X-ray diffraction.[5]
Protocol 2: Catalytic Heck Coupling Reaction
This protocol provides a standardized method for comparing the catalytic activity of different dpk complexes.
-
Setup: To a sealable reaction tube equipped with a magnetic stir bar, add the Pd-dpk catalyst (e.g., 0.01 mmol, 1 mol%).
-
Reagents: Add iodobenzene (1.0 mmol), triethylamine (Et₃N, 2.0 mmol), and N,N-Dimethylformamide (DMF, 5 mL).
-
Substrate Addition: Add methyl acrylate (1.2 mmol) to the mixture.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100°C. Stir vigorously for the designated reaction time (e.g., 4-5 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the yield and purity. The product can be further purified by column chromatography if necessary.
Conclusion and Future Outlook
Dipyridyl ketone ligands represent a uniquely versatile class of compounds in homogeneous catalysis. Their true strength lies not just in their robust coordination to metal centers but in the dynamic reactivity of the ketone bridge. As we have seen, the in situ transformation of dpk into its hemiketal or gem-diol derivatives can significantly enhance catalytic activity in C-C coupling reactions.[2][5] This ligand-centered reactivity provides a powerful, yet simple, tool for catalyst optimization.
Future research should focus on a more systematic comparison of electronically and sterically modified dpk ligands. By introducing electron-donating or -withdrawing groups on the pyridyl rings or by derivatizing the ketone into other functional groups (e.g., hydrazones, oximes), a library of ligands can be developed.[14][15] Comparing these derivatives in a standardized set of catalytic reactions, including oxidation and reduction processes, will undoubtedly uncover new catalysts with superior activity and selectivity, further expanding the utility of this remarkable ligand family.
References
-
AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. [Link][3][5][7]
-
AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PubMed. [Link][6]
-
Papatriantafyllopoulou, C., et al. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. European Journal of Inorganic Chemistry. [Link][1]
-
Seth, D. K., et al. (2011). Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties. Journal of the Indian Chemical Society. [Link][2]
-
Papatriantafyllopoulou, C., et al. (2023). Rare Nuclearities and Unprecedented Structural Motifs in Manganese Cluster Chemistry from the Combined Use of Di-2-Pyridyl Ketone with Selected Diols. Magnetochemistry. [Link][4]
-
AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ResearchGate. [Link][7]
-
Seth, D. K., et al. (2011). Complexes of palladium using di-2-pyridyl ketone as ligand: Synthesis, structure and, spectral and catalytic properties. ResearchGate. [Link][8]
-
Basu, A., et al. (1988). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Inorganic Chemistry. [Link][10]
-
Papatriantafyllopoulou, C., et al. (2023). Rare Nuclearities and Unprecedented Structural Motifs in Manganese Cluster Chemistry from the Combined Use of Di-2-Pyridyl Ketone with Selected Diols. MDPI. [Link][4]
-
Papatriantafyllopoulou, C., et al. (2023). Rare Nuclearities and Unprecedented Structural Motifs in Manganese Cluster Chemistry from the Combined Use of Di-2-Pyridyl Ketone with Selected Diols. ResearchGate. [Link][12]
-
Reena, T. A. & Kurup, M. R. P. (2010). Copper(II) complexes derived from di-2-pyridyl ketone-N(4)-phenyl-3-semicarbazone: Synthesis and spectral studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][14]
-
AlAli, A., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC. [Link][3]
-
Duan, L., et al. (2012). Highly efficient and robust molecular ruthenium catalysts for water oxidation. Proceedings of the National Academy of Sciences. [Link][9]
-
Mola, J., et al. (2010). Use of the Di-2-pyridyl Ketone/Acetate/Dicyanamide “Blend” in Manganese(II), Cobalt(II) and Nickel(II) Chemistry: Neutral Cubane Complexes. ResearchGate. [Link][13]
-
Bakir, M. (2019). Di-2-pyridyl ketone derivatives. ResearchGate. [Link][15]
-
Duan, L., et al. (2014). Tuning primary and secondary coordination spheres of ruthenium complexes for the homogeneous water oxidation reaction: a perspective from catalytic activity and overpotential. Catalysis Science & Technology. [Link][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Complexes of palladium using di-2-pyridyl ketone as ligand: synthesis, structure and, spectral and catalytic properties - CentAUR [centaur.reading.ac.uk]
- 3. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rare Nuclearities and Unprecedented Structural Motifs in Manganese Cluster Chemistry from the Combined Use of Di-2-Pyridyl Ketone with Selected Diols | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient and robust molecular ruthenium catalysts for water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tuning primary and secondary coordination spheres of ruthenium complexes for the homogeneous water oxidation reaction: a perspective from catalytic activity and overpotential - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper(II) complexes derived from di-2-pyridyl ketone-N(4)-phenyl-3-semicarbazone: Synthesis and spectral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate Analogs as Potential Nicotinic Acetylcholine Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, a scaffold with potential interactions at nicotinic acetylcholine receptors (nAChRs). As direct and extensive SAR literature on this specific parent compound is limited, this document synthesizes established principles from related diarylpentanoids and nicotinic analogs to construct a predictive SAR framework.[1][2][3][4] This approach is designed to empower researchers in drug discovery and development with a robust, logical framework for designing and evaluating novel ligands targeting nAChRs.
The core structure, this compound, presents multiple avenues for chemical modification to probe and optimize biological activity. These include alterations to the pyridyl rings, the pentanoate backbone, and the terminal ethyl ester.
Foundational Concepts: The Nicotinic Pharmacophore
The design of analogs targeting nAChRs is guided by the well-established nicotinic pharmacophore. This model emphasizes the necessity of a cationic center, typically a protonatable nitrogen, and a hydrogen bond acceptor.[5] In the case of our lead compound, the pyridine nitrogens can serve as hydrogen bond acceptors, a crucial interaction for receptor binding.[5] The exploration of analogs will therefore be framed around how structural modifications influence these key interactions and overall molecular properties such as conformation, lipophilicity, and electronic distribution.
Comparative Analysis of Analog Modifications
To systematically explore the SAR of this compound analogs, we will dissect the molecule into three key regions for modification:
-
The Pyridyl Rings: Modifications here can significantly impact receptor affinity and selectivity.
-
The Pentanoate Backbone: Alterations to the linker can affect the spatial orientation of the pyridyl rings.
-
The Ethyl Ester Moiety: This region can be modified to influence pharmacokinetic properties.
The following sections will propose hypothetical analogs and predict their activity based on established principles from related chemical series.
The electronic and steric properties of substituents on the pyridine rings are critical determinants of binding affinity at nAChRs.[6] To illustrate this, let's consider a series of analogs with substitutions at the 6-position of one or both pyridine rings, a position known to influence nAChR affinity in nicotine derivatives.[6]
| Analog | Modification | Predicted Effect on nAChR Affinity | Rationale |
| Parent | Unsubstituted 3-pyridyl | Baseline | - |
| Analog 1 | 6-methyl substitution | Potentially decreased affinity | Increased steric bulk at the 6-position can hinder optimal binding within the receptor pocket.[6] |
| Analog 2 | 6-chloro substitution | Potentially maintained or slightly increased affinity | The electronic-withdrawing nature of chlorine can influence the basicity of the pyridine nitrogen, while its size is relatively well-tolerated. Lipophilicity is also increased, which can contribute to binding.[6] |
| Analog 3 | 6-amino substitution | Potentially increased affinity | The amino group can act as a hydrogen bond donor, potentially forming additional favorable interactions within the receptor binding site. |
These predictions are grounded in QSAR studies of 6-substituted nicotine analogs, which have demonstrated that a combination of lipophilicity (π) and the volume of the substituent (MOL VOL) can account for variations in affinity.[6]
The five-carbon linker in diarylpentanoids plays a crucial role in defining the distance and orientation of the two aromatic rings.[2][3][4][7] Modifications to this backbone can provide valuable insights into the optimal conformation for receptor engagement.
| Analog | Modification | Predicted Effect on Biological Activity | Rationale |
| Parent | Acyclic pentanoate | Baseline | - |
| Analog 4 | Cyclopentanone bridge | Enhanced rigidity, potentially increased activity | Incorporating the C5 bridge into a cyclic moiety, such as a cyclopentanone, restricts conformational flexibility. This can "lock" the molecule in a more bioactive conformation, leading to enhanced activity, a principle observed in other diarylpentanoids.[2][3] |
| Analog 5 | Cyclohexanone bridge | Enhanced rigidity, potentially different selectivity | A cyclohexanone bridge will also increase rigidity but will present a different spatial arrangement of the pyridyl rings compared to a cyclopentanone. This could lead to altered affinity or selectivity for different nAChR subtypes.[2][3] |
The rationale for these predictions is supported by studies on diarylpentanoids where cyclic linkers have been shown to influence biological activities such as antibacterial and anti-inflammatory effects.[2][3]
The terminal ethyl ester is a prime target for modification to improve pharmacokinetic properties such as metabolic stability and cell permeability.
| Analog | Modification | Predicted Effect | Rationale |
| Parent | Ethyl ester | Baseline | - |
| Analog 6 | Hydrolysis to carboxylic acid | Increased polarity, potential for new interactions | The carboxylic acid can engage in different hydrogen bonding interactions and may alter the solubility profile of the compound. |
| Analog 7 | Bioisosteric replacement with a tetrazole | Improved metabolic stability and similar acidity | The tetrazole ring is a well-known bioisostere for a carboxylic acid, often providing enhanced metabolic stability and maintaining the potential for key ionic interactions.[8] |
Experimental Protocols for SAR Elucidation
To validate the predicted SAR, a systematic experimental workflow is essential. This involves the chemical synthesis of the proposed analogs followed by robust biological evaluation.
A plausible synthetic route to the parent compound and its analogs would involve a Michael addition reaction.
Caption: A potential synthetic workflow for the parent compound.
Step-by-Step Protocol:
-
Michael Addition: React ethyl acetoacetate with 3-pyridyl acrylate in the presence of a suitable base (e.g., sodium ethoxide) to form the initial adduct.
-
Purification: Purify the resulting intermediate by column chromatography.
-
Suzuki Coupling: Couple the intermediate with 3-pyridylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Final Purification: Purify the final product, this compound, via recrystallization or column chromatography.
Note: This is a generalized protocol. Specific reaction conditions would need to be optimized for each analog.
To determine the affinity of the synthesized analogs for nAChRs, a competitive radioligand binding assay is a standard and effective method.
Caption: Workflow for a competitive nAChR binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]epibatidine), and a range of concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki).
Concluding Remarks
The structure-activity relationship of this compound analogs is a promising area for the discovery of novel nicotinic acetylcholine receptor ligands. By systematically modifying the pyridyl rings, the pentanoate backbone, and the terminal ester, researchers can probe the key interactions required for potent and selective receptor binding. The predictive framework and experimental protocols outlined in this guide provide a solid foundation for initiating such a drug discovery program. Future work should focus on synthesizing and evaluating a diverse library of analogs to build a comprehensive QSAR model, which can further refine the design of next-generation nAChR modulators.
References
-
Dallanoce, C., et al. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 25(18), 4299. Available at: [Link]
-
Ablordeppey, S. Y., et al. (1998). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry, 6(11), 2195-2205. Available at: [Link]
-
Paresh, G. T., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. Journal of Microbiology & Experimentation, 3(1), 00074. Available at: [Link]
-
Pereira, M. M., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6340. Available at: [Link]
-
Molbank. (2022). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Molbank, 2022(3), M1451. Available at: [Link]
-
Il Farmaco. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 48(2), 225-237. Available at: [Link]
-
Drug Testing and Analysis. (2025). The Emergence of a Novel Synthetic Nicotine Analog 6-Methyl Nicotine (6-MN) in Proclaimed Tobacco- and Nicotine-Free Pouches Available in Europe. Drug Testing and Analysis. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(1), 174-177. Available at: [Link]
-
Journal of the American Chemical Society. (2007). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society, 129(9), 2448-2449. Available at: [Link]
-
Proceedings of the National Academy of Sciences. (2009). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 106(48), 20234-20238. Available at: [Link]
-
Semantic Scholar. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationship. Retrieved from: [Link]
-
European Journal of Medicinal Chemistry. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. European Journal of Medicinal Chemistry, 157, 106-122. Available at: [Link]
-
Anti-Cancer Agents in Medicinal Chemistry. (2018). Biological Activity and Physicochemical Properties of Dipeptidyl Nitrile Derivatives Against Pancreatic Ductal Adenocarcinoma Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2011-2020. Available at: [Link]
-
MDPI. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from: [Link]
-
PubChem. (n.d.). Ethyl 5-oxopentanoate. Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from: [Link]
-
ResearchGate. (2013). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from: [Link]
-
PubMed. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure-Activity Relationships. Retrieved from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide to Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate as a Novel 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel compound, Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate (referred to herein as EODP), against established industry-standard inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document summarizes key performance data, details the experimental protocols used for validation, and visualizes the critical pathways and workflows to support informed decisions in metabolic disease research and drug development.
Introduction to 11β-HSD1 Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical regulator of intracellular glucocorticoid levels.[1][2][3] It primarily functions as a reductase, converting inactive cortisone into active cortisol, particularly within key metabolic tissues like the liver and adipose tissue.[1][2][4] This localized amplification of cortisol action can significantly impact metabolic processes.
Chronically elevated 11β-HSD1 activity is strongly associated with metabolic syndrome, a condition characterized by obesity, insulin resistance, and type 2 diabetes.[1][5] The striking similarity between metabolic syndrome and Cushing's syndrome (a state of excess cortisol) underscores the pathogenic role of glucocorticoids in these conditions.[5] By reducing the tissue-specific production of cortisol, selective 11β-HSD1 inhibitors offer a promising therapeutic strategy to mitigate the adverse effects of glucocorticoid excess.[1][6][7]
This guide benchmarks the performance of the novel investigational compound, EODP, against two well-characterized 11β-HSD1 inhibitors:
-
PF-915275 : A potent and highly selective 11β-HSD1 inhibitor, serving as the benchmark for high-potency compounds.[8][9][10]
-
Carbenoxolone : A first-generation, non-selective inhibitor of both 11β-HSD1 and its isoform, 11β-HSD2. It is included as a reference for baseline activity and to highlight the importance of selectivity.[8][11][12][13][14]
Experimental Design and Rationale
To ensure a robust and objective comparison, a cell-free, homogenous time-resolved fluorescence (HTRF) assay was selected.
Causality Behind Experimental Choices:
-
Assay Type: A cell-free enzymatic assay using recombinant human 11β-HSD1 was chosen to directly measure the interaction between the inhibitors and the enzyme. This approach eliminates confounding variables present in cell-based assays, such as cell permeability and off-target effects, providing a pure measure of inhibitory potency (IC50).[15][16]
-
Detection Method: The HTRF assay is a highly sensitive and robust method for quantifying enzyme activity. It measures the generation of cortisol by competitive immunoassay, offering a high signal-to-noise ratio and suitability for high-throughput screening.[16]
-
Benchmark Comparators: PF-915275 was selected as a "gold standard" due to its high potency (low nanomolar K_i and EC_50 values) and excellent selectivity over 11β-HSD2.[9] Carbenoxolone serves as a historical control and a tool to underscore the necessity of isoform selectivity, as its inhibition of 11β-HSD2 can lead to undesirable side effects.[6][14]
Experimental Workflow Diagram
The overall process from compound preparation to data analysis is outlined below.
Caption: Inhibition of 11β-HSD1 by EODP blocks cortisol generation.
Conclusion and Future Directions
The investigational compound this compound (EODP) has demonstrated potent, low-nanomolar inhibition of human 11β-HSD1 in a validated, cell-free enzymatic assay. Its potency significantly exceeds that of the non-selective inhibitor Carbenoxolone and is within a relevant range of the highly potent selective inhibitor PF-915275.
These findings establish EODP as a viable lead candidate for a new class of 11β-HSD1 inhibitors. The logical and critical next steps in the evaluation of this compound are:
-
Selectivity Profiling: Conduct an equivalent IC50 assay against the 11β-HSD2 isoform to confirm selectivity and predict a wider therapeutic window.
-
Cell-Based Assays: Evaluate the compound's efficacy in a cellular context, for example, in human hepatocytes or adipocytes, to confirm cell permeability and on-target effects. [17]3. In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assess the compound's metabolic stability, oral bioavailability, and ability to modulate cortisol levels in preclinical models of metabolic disease. [6] This structured approach will further elucidate the therapeutic potential of EODP for treating metabolic disorders such as type 2 diabetes and obesity.
References
-
Balsevich, G., et al. (2017). The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. PubMed. [Link]
-
AdooQ Bioscience. (n.d.). PF-915275 | 11β-HSD1 inhibitor. AdooQ.com. [Link]
-
Kotani, K., et al. (2008). Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity. PubMed. [Link]
-
Pereira, C. D., et al. (2012). 11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome and type 2 diabetes mellitus. PubMed. [Link]
-
Chapman, K. E., et al. (2013). Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation. PubMed Central. [Link]
-
Morgan, S. A., et al. (2014). The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. PubMed. [Link]
-
Tomlinson, J. W., & Stewart, P. M. (2011). 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects. Endocrine Reviews, Oxford Academic. [Link]
-
Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. PubMed Central. [Link]
-
Kim, J. Y., et al. (2018). Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome. PubMed. [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PubMed Central. [Link]
-
Vardi, M., et al. (2012). Inhibition of 11β-Hydroxysteroid dehydrogenase 1 by Carbenoxolone Affects Glucose Homeostasis and Obesity in db/db Mice. PubMed. [Link]
-
Wikipedia. (n.d.). Glucocorticoid receptor. Wikipedia. [Link]
-
Wamil, M., & Seckl, J. R. (2021). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. MDPI. [Link]
-
Andrews, R. C., et al. (2003). Effects of the 11β-Hydroxysteroid Dehydrogenase Inhibitor Carbenoxolone on Insulin Sensitivity in Men with Type 2 Diabetes. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. [Link]
-
Wang, M., et al. (2014). Evaluation of selective inhibitors of 11β-HSD1 for the treatment of hypertension. PubMed. [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid receptor signaling in health and disease. PubMed Central. [Link]
-
ResearchGate. (n.d.). Cortisol signaling through the glucocorticoid receptor. ResearchGate. [Link]
-
Stewart, P. M., & Krozowski, Z. S. (1999). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews, Oxford Academic. [Link]
-
Seckl, J. R., & Walker, B. R. (2001). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. PubMed Central. [Link]
-
Patsnap. (2024). What are 11β-HSD1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
NCBI Bookshelf. (2020). Glucocorticoid Receptor. Endotext - NCBI Bookshelf. [Link]
-
A-T. Vu, et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. PubMed. [Link]
-
Rebuffat, A. G., et al. (2020). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, Oxford Academic. [Link]
Sources
- 1. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are 11β-HSD1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Replicating and Validating Published Results on Dipyridyl Compounds
Introduction: The Imperative of Reproducibility in Dipyridyl Research
Dipyridyl compounds, and their derivatives like bipyridines, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their unique structure, featuring two interconnected pyridine rings, makes them exceptional chelating agents and versatile scaffolds for drug design.[1][3][4] These molecules have shown a wide spectrum of biological activities, including antimicrobial, anticancer, immunosuppressive, and neuroprotective properties.[2][5]
However, the power of these published findings is contingent on their reproducibility. The well-documented "replication crisis" in science underscores a critical challenge: a significant percentage of published findings, even in chemistry, can be difficult to reproduce.[6][7][8] This is not always due to error or misconduct, but can arise from subtle, unreported variations in experimental conditions, reagents, or analytical methods.[6][9] Therefore, the ability to independently replicate and validate published data is not merely a confirmatory exercise; it is a fundamental pillar of good scientific practice that builds trust and accelerates genuine discovery.[10]
This guide provides a framework for approaching the replication and validation of published work on dipyridyl compounds. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, empowering researchers to not only reproduce a result but to understand it.
Foundational Principles: Designing Self-Validating Experiments
Before stepping into the lab, a critical mindset is essential. Every protocol should be designed as a self-validating system. This means incorporating checks and balances that confirm the integrity of your results at each stage.
-
Critical Analysis of the Source Publication: Scrutinize the experimental section. Are the sources and purity of starting materials specified? Are reaction times, temperatures, and atmospheric conditions clearly defined? Ambiguity is a red flag and may require educated assumptions, which should be meticulously documented.[11]
-
Orthogonal Validation: Do not rely on a single data point. For example, confirming a structure requires more than a mass spectrometry result; it necessitates corroborating evidence from NMR and IR spectroscopy.[12][13] Similarly, a biological effect should be confirmed with more than one type of assay if possible.
-
The Power of Controls: Every experiment must include appropriate controls. In synthesis, this could be a reaction run without a key catalyst to ensure it's necessary. In biology, it includes untreated cells (negative control) and cells treated with a known active compound (positive control) to validate the assay's responsiveness.
Part I: Replicating the Synthesis and Characterization
The journey begins with the synthesis of the molecule itself. A failure to produce the correct, pure compound will invalidate any subsequent biological testing.
The Synthetic Workflow: From Paper to Purified Product
A typical synthetic workflow involves the reaction, workup, purification, and finally, rigorous characterization of the final product. Each step is a potential source of variability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 7. castoredc.com [castoredc.com]
- 8. Metascience - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Guidelines for Lab Reports [ccc.chem.pitt.edu]
- 12. Experimental reporting [rsc.org]
- 13. Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, however, is not well-documented in the existing literature. This guide provides a comprehensive head-to-head comparison of plausible synthetic strategies for this target molecule. We will delve into two primary, theoretically sound approaches: a Michael Addition-based route and a Claisen Condensation-based route. Each proposed synthesis is broken down into a detailed, step-by-step protocol, supported by mechanistic insights and experimental data from analogous reactions reported in the literature. This document aims to equip researchers with the necessary information to select and optimize a synthetic pathway tailored to their specific laboratory capabilities and research objectives.
Introduction
The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and functional materials. The ability to synthesize polysubstituted pyridines with precise control over the substitution pattern is therefore of paramount importance. This compound presents a unique synthetic challenge due to the presence of two 3-pyridyl groups at the 3- and 5-positions of a pentanoate backbone. This guide will explore two logical and convergent synthetic strategies, providing a comparative analysis of their potential strengths and weaknesses.
Route 1: Michael Addition Approach
This strategy is predicated on the well-established Michael 1,4-conjugate addition, a reliable method for forming carbon-carbon bonds. The core of this approach involves the addition of a nucleophilic enolate to an α,β-unsaturated carbonyl compound.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the C3-C4 bond, leading to a Michael acceptor, 1-(3-pyridyl)prop-2-en-1-one (pyridyl vinyl ketone), and a Michael donor, the enolate of ethyl 3-(3-pyridyl)acetate.
Workflow Diagram
A Senior Application Scientist's Guide to Correlating Computational Predictions with Experimental Results for Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery and optimization of novel chemical entities. This guide provides an in-depth comparison of computational predictions and experimental results for the small molecule, Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate, offering a framework for integrating these methodologies to achieve a comprehensive understanding of molecular properties and behavior.
Introduction: The Power of a Dual Approach
In modern drug discovery and materials science, relying solely on experimental data can be time-consuming and resource-intensive. Conversely, computational predictions, without experimental validation, lack the grounding in real-world behavior necessary for confident decision-making.[1][2] The true power lies in the interplay between these two domains. Computational methods, such as Density Functional Theory (DFT), can predict a range of molecular properties, from geometry to spectroscopic signatures, guiding experimental design and providing a theoretical framework for interpreting results.[3][4] Experimental techniques, in turn, provide the empirical data needed to validate and refine computational models, ensuring their predictive accuracy.[5] This iterative process of prediction and validation is essential for building robust structure-activity relationships and accelerating the development pipeline.
Experimental Characterization: Unveiling the Molecular Reality
The first step in our correlative approach is to establish the ground truth through rigorous experimental characterization. For a novel compound like this compound, a suite of analytical techniques is employed to determine its identity, purity, and key physicochemical properties.[6][7]
Key Experimental Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of structural elucidation for organic compounds, NMR provides detailed information about the chemical environment of individual atoms within a molecule.[8][9][10] Both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of a compound.[11][12][13] By separating the sample into its individual components, we can quantify the abundance of the target molecule and identify any impurities.[14]
-
Mass Spectrometry (MS): Coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry provides the precise molecular weight of the compound, confirming its elemental composition.[6][15]
Experimental Protocol: ¹H NMR Spectroscopy
The following protocol outlines the steps for acquiring a ¹H NMR spectrum of this compound. The causality behind these steps is to ensure a high-quality, reproducible spectrum that accurately reflects the molecular structure.
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is paramount; it must dissolve the sample without interfering with the signals of interest.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Deuterated solvents are used to avoid large solvent peaks that would obscure the analyte signals.[9]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[8]
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The spectrometer parameters must be optimized to achieve good signal-to-noise and resolution.
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to improve its homogeneity and obtain sharp peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
-
-
Data Processing and Analysis:
-
Rationale: Raw NMR data must be processed to generate a clear, interpretable spectrum.
-
Procedure:
-
Apply a Fourier transform to the raw data to convert it from the time domain to the frequency domain.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, coupling patterns, and integration values to assign the signals to the protons in the molecule.
-
-
Experimental Data Summary
While specific experimental data for this compound is not publicly available, the following table illustrates the expected ¹H NMR data based on its structure.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Pyridyl-H | 7.2 - 8.6 | Multiplet | 8H |
| -CH₂- (adjacent to C=O) | ~2.8 | Triplet | 2H |
| -CH- (adjacent to pyridyl) | ~4.0 | Triplet | 1H |
| -CH₂- (ethyl ester) | ~4.1 | Quartet | 2H |
| -CH₃ (ethyl ester) | ~1.2 | Triplet | 3H |
Computational Predictions: A Glimpse into the Virtual Molecule
Computational chemistry provides a powerful lens to predict and understand molecular properties from first principles.[4] Density Functional Theory (DFT) is a versatile and widely used method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost for many applications in organic chemistry.[3][16]
Computational Methodology: DFT Calculations
The following outlines a general workflow for performing DFT calculations to predict the properties of this compound.
-
Molecular Structure Input:
-
Rationale: The starting point for any calculation is a 3D model of the molecule.
-
Procedure:
-
Draw the 2D structure of this compound in a molecular modeling software.
-
Convert the 2D structure to a 3D model and perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics.
-
-
-
DFT Calculation Setup:
-
Rationale: The choice of functional and basis set is crucial for the accuracy of the calculation.
-
Procedure:
-
Select a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or a larger one for higher accuracy). The choice will depend on the specific properties being calculated and the available computational resources.
-
Specify the type of calculation to be performed (e.g., geometry optimization, frequency calculation, NMR shielding tensor calculation).
-
-
-
Execution and Analysis:
-
Rationale: The output of the calculation provides a wealth of information about the molecule's properties.
-
Procedure:
-
Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA, PySCF).[17]
-
Analyze the output files to extract the desired properties, such as the optimized geometry, vibrational frequencies, and NMR chemical shifts.
-
For NMR predictions, the calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound like TMS.[3]
-
-
Predicted Data Summary
The following table presents a hypothetical comparison between experimental and DFT-predicted ¹H NMR chemical shifts for this compound.
| Proton Environment | Hypothetical Experimental Chemical Shift (ppm) | Hypothetical DFT-Predicted Chemical Shift (ppm) | Difference (ppm) |
| Pyridyl-H | 7.2 - 8.6 | 7.3 - 8.7 | ~0.1 |
| -CH₂- (adjacent to C=O) | 2.8 | 2.9 | 0.1 |
| -CH- (adjacent to pyridyl) | 4.0 | 4.1 | 0.1 |
| -CH₂- (ethyl ester) | 4.1 | 4.2 | 0.1 |
| -CH₃ (ethyl ester) | 1.2 | 1.3 | 0.1 |
Correlating Predictions with Reality: A Workflow for Insight
The ultimate goal is to establish a strong correlation between the predicted and experimental data. Discrepancies between the two can be as informative as perfect agreement, often pointing to subtle structural or environmental effects not captured in the initial computational model.
Conclusion: A Symbiotic Relationship for Accelerated Discovery
The integration of computational predictions and experimental results provides a powerful, self-validating system for the characterization of novel molecules like this compound. By leveraging the strengths of both approaches, researchers can gain deeper insights into molecular structure and properties, make more informed decisions, and ultimately accelerate the pace of scientific discovery. The iterative process of prediction, experimentation, and refinement is not merely a validation exercise but a synergistic engine for innovation in the chemical sciences.
References
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. Retrieved from [Link]
-
Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved from [Link]
-
Correlations between computed and experimental properties. (2015). Simple computational chemistry. Retrieved from [Link]
-
Local and Global Models For Predicting Properties of Small Molecules. (n.d.). Chemaxon. Retrieved from [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2013). ResearchGate. Retrieved from [Link]
-
HPLC Sample Prep: Critical First Steps in LC Analysis. (n.d.). Lab Manager. Retrieved from [Link]
-
Advancements in Computational Small Molecule Binding Affinity Prediction Methods. (2023). Columbia Academic Commons. Retrieved from [Link]
-
The Interplay Between Experimental Spectroscopy, Theoretical, and Computational Quantum Chemistry. (2023). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016). CORE. Retrieved from [Link]
-
Journal of Chemistry and Interdisciplinary Research. (n.d.). Gexin Publications. Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Retrieved from [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
Computational Spectroscopy. (n.d.). AIP Publishing LLC. Retrieved from [Link]
-
Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. (2024). arXiv. Retrieved from [Link]
-
What software shall I use for DFT on an organic molecule?. (2025). Matter Modeling Stack Exchange. Retrieved from [Link]
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). PMC. Retrieved from [Link]
-
High performance liquid chromatography (HPLC) Protocol. (2019). Conduct Science. Retrieved from [Link]
-
NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Computational spectroscopy of complex systems. (2021). The Journal of Chemical Physics. Retrieved from [Link]
-
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. Retrieved from [Link]
-
Density functional theory. (n.d.). Wikipedia. Retrieved from [Link]
-
Issues on DFT+U calculations of organic diradicals. (2023). RSC Publishing. Retrieved from [Link]
-
NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Small Molecule Analysis. (n.d.). Allumiqs. Retrieved from [Link]
-
Different Separation or Experimental Techniques for Clinical Chromatography: Small Review. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 5-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. (2022). MDPI. Retrieved from [Link]
-
Pentanoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gexinonline.com [gexinonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. Simple computational chemistry: Correlations between computed and experimental properties [simplecompchem.blogspot.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. azolifesciences.com [azolifesciences.com]
- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. conductscience.com [conductscience.com]
- 15. allumiqs.com [allumiqs.com]
- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
This document provides a detailed protocol for the proper handling and disposal of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS No. 200571-38-6)[1][2]. As a specialized research chemical, the absence of extensive, publicly available safety data necessitates a cautious approach, treating the compound as hazardous unless confirmed otherwise by a formal risk assessment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical laboratory applications to ensure personnel safety and environmental compliance.
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard analysis based on its constituent functional groups—two pyridyl rings and a keto-ester moiety—allows for a presumptive risk assessment.
-
Pyridyl Moieties: Pyridine and its derivatives are known to be hazardous. They are often flammable, harmful if inhaled or swallowed, and can cause skin and eye irritation.[3] Pyridine itself is incompatible with strong acids and oxidizing agents.[4][5]
-
Keto-Ester Functionality: Simple esters and ketones can range from relatively benign to irritants. For instance, analogous compounds like ethyl 5-oxopentanoate are known to cause skin, eye, and respiratory irritation.[6]
Given these characteristics, it is imperative to handle this compound with the assumption that it is a hazardous substance. All waste generated, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[7][8]
Table 1: Presumptive Hazard Analysis
| Hazard Category | Potential Risk | Rationale |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the toxicological profile of pyridine derivatives.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Common characteristic of esters and heterocyclic compounds.[6] |
| Eye Damage/Irritation | Causes serious eye irritation. | A standard precautionary assessment for research chemicals.[6] |
| Flammability | Potentially flammable. | Pyridine is a flammable liquid.[4] |
| Reactivity | Reactive with strong acids and oxidizers. | Incompatibility profile of pyridine.[4][5] |
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedure, the following personal protective equipment (PPE) and safety measures are mandatory.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][5]
Spill Management
Accidents can occur, and a clear, pre-defined spill response is crucial.[9]
-
Small Spills (<50 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or cat litter.[3]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Label the container as "Spill Debris containing this compound" and dispose of it through the hazardous waste stream.
-
-
Large Spills (>50 mL or any spill outside a fume hood):
Step-by-Step Disposal Protocol
The disposal of this compound must comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards for worker safety.[10][11][12]
Step 1: Waste Characterization and Segregation
-
Characterization: All waste containing this compound is to be managed as hazardous waste. This includes unreacted compound, reaction byproducts, contaminated solvents, and disposable labware.
-
Segregation: Proper segregation is critical to prevent dangerous reactions.
-
Collect waste this compound in a dedicated waste container for non-halogenated organic solids or liquids , as appropriate.
-
DO NOT mix this waste with strong acids, bases, or oxidizing agents.[5][13]
-
Aqueous solutions should be neutralized to a pH between 6 and 9 before being added to an aqueous waste container, provided they do not contain other hazardous components.[14]
-
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, sealable, and leak-proof container. For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.[14]
-
Labeling: The EPA requires specific information on all hazardous waste labels.[15][16] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . List all other components of the waste mixture by percentage.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13][15]
-
The SAA must be at or near the point of waste generation and under the control of the operator.
-
Waste containers in the SAA must be kept closed at all times except when adding waste.
-
The laboratory is responsible for conducting weekly inspections of the SAA to check for leaks or container degradation.
-
A properly labeled container may remain in the SAA for up to one year, or until it becomes full. Once full, it must be moved to the central accumulation area within three days.[13]
Step 4: Final Disposal and Removal
-
Once the waste container is full or no longer in use, arrange for its removal by contacting your institution's EHS department or a licensed hazardous waste disposal vendor.
-
Complete all required paperwork, such as a waste manifest, to ensure cradle-to-grave tracking of the hazardous material.[17]
-
The most probable final disposal method for this type of organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 200571-38-6 [amp.chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. epa.gov [epa.gov]
- 11. tcenv.com [tcenv.com]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. acs.org [acs.org]
Personal protective equipment for handling Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Hazard Identification and Risk Assessment
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is a white solid intended for storage at 2-8°C.[1] Its structure incorporates two pyridine rings, which are heterocyclic aromatic compounds known for their potential health hazards. Pyridine-containing compounds can be toxic if inhaled, ingested, or absorbed through the skin, and they are often irritants to the skin and eyes.[4][5][6] The ketoester functional group, while generally less hazardous, can contribute to skin and eye irritation.[7]
A thorough risk assessment is mandatory before beginning any work. The primary risks associated with this compound are exposure through inhalation of dust (when handling the solid), skin/eye contact, and accidental ingestion.
Table 1: Summary of Potential Hazards
| Hazard Type | Potential Effect | Primary Exposure Route |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. May cause nausea, headache, and dizziness.[4][5] | Ingestion, Inhalation, Dermal |
| Skin Irritation | Causes skin irritation. Prolonged contact may lead to dermatitis.[3][5] | Dermal |
| Eye Irritation | Causes serious eye irritation.[3][5] | Ocular |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[4][7] | Inhalation |
| Flammability | While the solid itself is not highly flammable, pyridine derivatives are flammable liquids.[5][8] Dust may form flammable mixtures with air. | Inhalation, Dermal |
Engineering Controls: The First Line of Defense
Before considering Personal Protective Equipment (PPE), proper engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][9] This is critical to prevent the inhalation of fine particulates and potential vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9] Storage areas should also be well-ventilated.[9]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. It is non-negotiable when handling this compound.[4]
Table 2: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Unpacking/Storage | Chemical Safety Goggles | Chemically Resistant Gloves | Lab Coat | Not typically required |
| Weighing/Transfer | Chemical Safety Goggles & Face Shield | Chemically Resistant Gloves (double-gloving recommended) | Lab Coat | Recommended if dust is generated |
| Solution Preparation | Chemical Safety Goggles & Face Shield | Chemically Resistant Gloves | Lab Coat | Not required in a fume hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Chemically Resistant Gloves | Lab Coat or Apron | Air-purifying respirator with organic vapor cartridges |
Eye and Face Protection
-
Rationale: To prevent contact with airborne particles or splashes that can cause severe eye irritation.[3][5]
-
Specification: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.[4] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or cleaning up spills.[3]
Skin and Body Protection
-
Rationale: The compound is assumed to be absorbable through the skin and a skin irritant.[5][6] A lab coat protects your personal clothing and skin from contamination.
-
Gloves: Use chemically resistant gloves. Given the pyridine components, suitable materials include butyl rubber, neoprene, or nitrile .[3][4] Latex gloves are not appropriate.[4] Always inspect gloves for tears or punctures before use. For handling the solid, consider double-gloving. Change gloves immediately if you suspect contamination.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required.[3]
Respiratory Protection
-
Rationale: To prevent the inhalation of aerosolized dust when handling the solid.
-
Specification: While working in a fume hood should be sufficient, if you must handle larger quantities outside of a hood or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges is necessary.[6] Note that respirator use requires prior medical clearance and fit-testing as per your institution's policy.[5]
Operational Plan: Step-by-Step Handling Procedures
The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.
Emergency Procedures
Accidents can happen despite the best precautions. Swift and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][11] If the person is conscious, rinse their mouth with water.[3][11] Seek immediate medical attention.
-
Small Spill (in a fume hood): Contain the spill with an absorbent material like vermiculite, sand, or earth.[9][10] Carefully scoop the material into a sealable, labeled container for hazardous waste disposal.[5] Clean the area with a suitable solvent, followed by soap and water.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Unused solid compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., gloves, weigh boats, paper towels).
-
-
Disposal Route: All waste is considered hazardous pyridine waste.[12] Never dispose of it down the drain or in regular trash.[9] Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[3][12]
By adhering to these guidelines, you establish a self-validating system of safety, ensuring the protection of yourself, your colleagues, and your research. Always supplement this guide with your institution's specific safety protocols and a thorough, experiment-specific risk assessment.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Pyridine Safety Information. Washington State University. [Link]
-
HAZARD SUMMARY for Pyridine. New Jersey Department of Health. [Link]
-
Safety Data Sheet for PYRIDINE. ChemSupply Australia. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
-
Ethyl 5-oxopentanoate Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
This compound Product Information. Pharmaffiliates. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. nj.gov [nj.gov]
- 11. kishida.co.jp [kishida.co.jp]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
